molecular formula C7H13FO5 B1598897 Methyl 2-fluoro-3,3,3-trimethoxypropanoate CAS No. 77778-66-6

Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Cat. No.: B1598897
CAS No.: 77778-66-6
M. Wt: 196.17 g/mol
InChI Key: OCVWVNNAUUPJJH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,3,3-trimethoxypropanoate is a useful research compound. Its molecular formula is C7H13FO5 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3,3,3-trimethoxypropanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO5/c1-10-6(9)5(8)7(11-2,12-3)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVWVNNAUUPJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC)(OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407156
Record name methyl 2-fluoro-3,3,3-trimethoxypropanoate
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-66-6
Record name methyl 2-fluoro-3,3,3-trimethoxypropanoate
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Record name 77778-66-6
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Foundational & Exploratory

An In-Depth Technical Guide to a Key Fluorinated Propanoate Building Block

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject Compound and Its Significance

In the landscape of modern medicinal chemistry, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] This guide focuses on a fluorinated methyl propanoate derivative of significant interest as a synthetic intermediate.

Initial inquiry for "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" did not yield a registered CAS number or associated technical data in established chemical databases. However, a closely related and commercially available compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate , is well-documented under CAS Number 755-73-7 .[5][6][7][8][9] Given the structural similarities and the established presence of the latter in chemical manufacturing and supply, this guide will provide an in-depth technical overview of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS: 755-73-7) . We will explore its properties, synthesis, and potential applications, particularly within the context of drug discovery and development, where such fluorinated esters are valuable synthons.

Physicochemical and Structural Properties

The molecular structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate features a propanoate backbone with significant fluorine substitution, which imparts unique chemical characteristics. These properties are critical for designing reaction conditions and for understanding its potential role in larger molecular constructs.

PropertyValueSource(s)
CAS Number 755-73-7[5][6][8]
Molecular Formula C₅H₆F₄O₃[5][8]
Molecular Weight 190.09 g/mol [5][8][9]
Density 1.331 g/cm³
Boiling Point 157.8 °C at 760 mmHg
Flash Point 48.5 °C
Refractive Index 1.332[8]
Synonyms Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate, Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester[5]
The Strategic Role of Fluorine in Drug Development

The presence of multiple fluorine atoms and a methoxy group in the structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is not incidental; it is a design feature that medicinal chemists find highly valuable.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, particularly at sites prone to metabolic oxidation by cytochrome P450 enzymes, can effectively block these metabolic pathways.[10] This "metabolic shielding" can increase a drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties : Fluorine is highly electronegative, which can alter the acidity (pKa) of nearby functional groups. This can be used to fine-tune a drug's solubility and its ability to interact with protein binding pockets.[4]

  • Enhanced Binding Affinity : The strategic placement of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, thereby increasing the binding affinity and potency of the drug.[1]

  • Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system.[10]

The subject compound serves as a versatile scaffold that introduces a C3 fragment already equipped with these beneficial fluorine and methoxy groups, which can be elaborated into more complex active pharmaceutical ingredients (APIs).

Synthesis and Mechanistic Considerations

A plausible synthetic pathway could involve the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid or its acid chloride with methanol. The key challenge lies in the synthesis of the fluorinated carboxylic acid precursor itself. Such precursors are often synthesized via multi-step processes that may involve electrophilic fluorination using modern reagents like Selectfluor.[11][12]

Below is a representative workflow illustrating a potential synthetic approach.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A Suitable Alkene Precursor C Fluorinated Intermediate A->C Fluorination B Fluorinating Agent (e.g., F2/N2) E 2,2,3,3-tetrafluoro-3- methoxypropanoic acid C->E Oxidative Cleavage D Oxidizing Agent (e.g., KMnO4) H Methyl 2,2,3,3-tetrafluoro-3- methoxypropanoate (CAS: 755-73-7) E->H Fischer Esterification F Methanol (CH3OH) F->H G Acid Catalyst (e.g., H2SO4)

Caption: A plausible multi-step synthesis pathway for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a generalized Fischer esterification, a fundamental and authoritative method for converting a carboxylic acid into its corresponding methyl ester. This represents the final, crucial step in the potential synthesis of the title compound.

Objective: To synthesize Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate from its corresponding carboxylic acid precursor.

Materials:

  • 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (1.0 eq)

  • Methanol (CH₃OH), anhydrous (20.0 eq, serves as reagent and solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.

    • Add anhydrous methanol (20 eq).

    • Stir the mixture until the carboxylic acid is fully dissolved.

    • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise.

    • Causality: The reaction is catalyzed by a strong acid. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).

  • Reflux:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Heating the reaction to reflux increases the reaction rate, allowing it to reach equilibrium faster, as dictated by the Arrhenius equation.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker containing saturated sodium bicarbonate solution. (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove residual water.

    • Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. The desired ester, being less polar, remains in the organic phase. The brine wash further removes water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of all water is essential before final purification. MgSO₄ is an efficient drying agent that forms hydrates, which are then physically removed by filtration.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield the pure Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate.

    • Causality: Distillation separates compounds based on differences in boiling points. For a relatively volatile liquid product, this is the most effective method of purification.

Quality Control & Analysis Workflow

Ensuring the purity and identity of the synthesized compound is paramount. A multi-step analytical workflow is required for validation.

G Start Crude Product GCMS GC-MS Analysis (Purity & Mass Verification) Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) GCMS->NMR FTIR FT-IR Spectroscopy (Functional Group ID) NMR->FTIR Final Purified & Verified Compound FTIR->Final

Caption: Standard analytical workflow for compound verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to assess purity and confirm the molecular weight. The GC separates the product from any residual starting materials or byproducts, while the MS provides the mass-to-charge ratio, which should correspond to the molecular ion of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural confirmation. ¹⁹F NMR is particularly crucial for fluorinated compounds, providing characteristic chemical shifts and coupling constants that confirm the fluorine environment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1750 cm⁻¹) and C-F bond stretches.

  • Elemental Analysis: For novel compounds, combustion analysis to determine the percentage composition of C, H, and F provides definitive proof of the empirical formula. There are established microcombustion methods for determining fluorine content in organic compounds.[13]

References

  • Vertex AI Search. Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, 97%+ Purity, C5H6F4O3, 100 grams.
  • DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
  • Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7.
  • SpringerLink. Determination of fluorine in organic compounds: Microcombustion method.
  • Alfa Chemistry. CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.
  • Chemistry Stack Exchange. Fluorine detection in organic compounds.
  • NIST. Quantitative determination of fluorine in organic compounds.
  • ECHEMI. 755-73-7, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate Formula.
  • ChemicalBook. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • ATSDR. ANALYTICAL METHODS.
  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • ACS Publications. Applications of Fluorine in Medicinal Chemistry.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • SIELC Technologies. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • PubMed Central. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • PubMed. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • PubMed Central. Development of N-F fluorinating agents and their fluorinations: Historical perspective.

Sources

A Technical Guide to the Proposed Synthesis of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a novel compound with potential applications in medicinal chemistry and materials science. Given the absence of a documented synthesis in the current literature, this document outlines a robust, two-step approach grounded in well-established reaction mechanisms. The proposed synthesis begins with the base-catalyzed Michael addition of methanol to methyl propiolate to form the key precursor, Methyl 3,3,3-trimethoxypropanoate. This is followed by a highly selective electrophilic α-fluorination of the ester enolate using N-fluorobenzenesulfonimide (NFSI). This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and mechanistic diagrams to facilitate further research and development by professionals in drug discovery and chemical synthesis.

Introduction and Strategic Overview

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, bioavailability, and binding affinity. The α-fluoroester motif, in particular, is a valuable synthon in the synthesis of complex pharmaceuticals. This compound combines this feature with a trimethoxy orthoester group, a versatile functional group that can serve as a protected carboxylic acid or participate in further chemical transformations.

This document outlines a proposed two-stage synthetic strategy for this target molecule, designed for maximum efficiency and selectivity based on established precedents in organic synthesis.

The overall proposed synthetic pathway is as follows:

Overall_Synthesis_Scheme cluster_step1 Part I: Michael Addition methyl_propiolate Methyl Propiolate precursor Methyl 3,3,3-trimethoxypropanoate methyl_propiolate->precursor Step 1 methanol Methanol (excess) target This compound precursor->target Step 2 reagents1 NaOMe (cat.) Methanol reagents2 1. LDA, THF, -78 °C 2. NFSI

Figure 1: Proposed two-step synthesis of this compound.

Part I: Synthesis of Methyl 3,3,3-trimethoxypropanoate via Michael Addition

The initial stage of the synthesis focuses on the construction of the orthoester backbone. The chosen method is the base-catalyzed conjugate addition of methanol to methyl propiolate. This reaction, a classic Michael addition, is highly efficient for forming carbon-oxygen bonds on activated alkynes[1][2].

Mechanistic Rationale

The reaction is initiated by the deprotonation of methanol by a base, typically sodium methoxide, to generate the methoxide anion. This potent nucleophile then attacks the electrophilic β-carbon of the methyl propiolate[3]. The resulting enolate is subsequently protonated by the solvent (methanol) to yield the intermediate methyl 3,3-dimethoxyacrylate. A second equivalent of methoxide then adds to the β-carbon of this electron-deficient alkene, and subsequent protonation affords the final trimethoxy orthoester product.

Michael_Addition_Mechanism cluster_legend Mechanism Flow methoxide CH3O⁻ methyl_propiolate H-C≡C-COOCH3 methoxide->methyl_propiolate Nucleophilic attack intermediate1 [CH3O-CH=C⁻-COOCH3 ↔ CH3O-CH=C=C(O⁻)OCH3] methyl_propiolate->intermediate1 intermediate2 CH3O-CH=CH-COOCH3 intermediate1->intermediate2 Protonation methanol1 CH3OH product (CH3O)3C-CH2-COOCH3 intermediate2->product Second addition & protonation (via eno-ether intermediate) methanol2 CH3OH

Figure 2: Mechanism of the base-catalyzed Michael addition of methanol to methyl propiolate.

Experimental Protocol: Synthesis of Methyl 3,3,3-trimethoxypropanoate

Materials:

  • Methyl propiolate (Reagent grade, ≥98%)[3]

  • Anhydrous Methanol (ACS grade, ≥99.8%)

  • Sodium Methoxide (Reagent grade, ≥95%)

  • Diethyl Ether (Anhydrous, ≥99%)

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol (5.0 eq).

  • Cool the flask to 0 °C using an ice bath and add sodium methoxide (0.1 eq) portion-wise with stirring until fully dissolved.

  • Add methyl propiolate (1.0 eq) to the dropping funnel and add it dropwise to the cooled methanol solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield Methyl 3,3,3-trimethoxypropanoate as a colorless liquid.

Tabulated Data for Precursor Synthesis
ParameterValue/ConditionRationale/Reference
Reactants Methyl propiolate, MethanolStandard reagents for Michael addition to form the orthoester[4][5].
Catalyst Sodium MethoxideA common and effective base for generating the nucleophilic methoxide[6][7].
Stoichiometry Methanol (excess), NaOMe (catalytic)Excess methanol serves as both reactant and solvent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at RT for completion.
Reaction Time 12-16 hoursTypical duration for Michael additions to ensure high conversion.
Work-up Aqueous wash and extractionStandard procedure to remove the catalyst and isolate the organic product.
Purification Fractional DistillationEffective method for purifying the liquid product.
Expected Yield 75-85%Based on similar Michael addition reactions reported in the literature.

Part II: α-Fluorination of Methyl 3,3,3-trimethoxypropanoate

The second stage of the synthesis involves the selective introduction of a fluorine atom at the α-position of the ester. This is achieved via electrophilic fluorination of a pre-formed ester enolate. This method is highly effective for the synthesis of α-fluoro carbonyl compounds[8][9].

Rationale and Choice of Reagents

The direct fluorination of the ester requires the formation of a nucleophilic enolate intermediate. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is ideal for this purpose, as it quantitatively deprotonates the α-carbon at low temperatures without competing side reactions.

For the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI) is selected. NFSI is a stable, crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine for reacting with enolates[10][11]. Selectfluor is another excellent alternative[12][13][14].

Mechanistic Pathway

The reaction proceeds in two distinct steps. First, LDA abstracts a proton from the carbon alpha to the carbonyl group of Methyl 3,3,3-trimethoxypropanoate, forming a lithium enolate. This step is typically performed at -78 °C in an anhydrous aprotic solvent like THF to ensure stability of the enolate. In the second step, the enolate attacks the electrophilic fluorine atom of NFSI in an SN2-like fashion, displacing the dibenzenesulfonimide anion and forming the C-F bond[15][16].

Fluorination_Mechanism cluster_mech Fluorination Mechanism precursor (CH3O)3C-CH2-COOCH3 enolate (CH3O)3C-CH=C(O⁻Li⁺)OCH3 precursor->enolate Deprotonation lda LDA target (CH3O)3C-CHF-COOCH3 enolate->target Nucleophilic attack on F nfsi NFSI (PhSO2)2NF byproduct (PhSO2)2N⁻Li⁺

Figure 3: Proposed mechanism for the α-fluorination of Methyl 3,3,3-trimethoxypropanoate.

Experimental Protocol: α-Fluorination

Materials:

  • Methyl 3,3,3-trimethoxypropanoate (from Part I)

  • Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

  • Diisopropylamine (≥99.5%, freshly distilled)

  • n-Butyllithium (solution in hexanes, typically 2.5 M)

  • N-Fluorobenzenesulfonimide (NFSI, ≥98%)

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl Acetate (ACS grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve Methyl 3,3,3-trimethoxypropanoate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula, and stir at -78 °C for 1 hour.

  • Fluorination: Dissolve NFSI (1.2 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Tabulated Data for Fluorination
ParameterValue/ConditionRationale/Reference
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base for quantitative enolate formation[12].
Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI)Stable, effective, and commercially available electrophilic fluorine source[10][11].
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent suitable for enolate chemistry.
Temperature -78 °CCritical for maintaining the stability of the lithium enolate and preventing side reactions.
Reaction Time 2-3 hoursSufficient time for the fluorination reaction to proceed to completion at low temperature.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to neutralize any remaining base and enolate.
Purification Flash Column ChromatographyStandard method for purifying polar organic compounds.
Expected Yield 60-75%Based on literature precedents for the α-fluorination of esters with NFSI[17][18].

Conclusion

This technical guide details a scientifically sound and plausible two-step synthetic route to the novel compound this compound. The proposed pathway leverages high-yielding and well-understood reactions: a base-catalyzed Michael addition and an electrophilic α-fluorination of an ester enolate. The detailed protocols and mechanistic insights provided herein are intended to serve as a foundational resource for researchers in organic synthesis, enabling the practical preparation of this and other related fluorinated building blocks. Further optimization of reaction conditions and a thorough characterization of the final product will be the subsequent steps in validating this proposed synthesis.

References

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  • Title: Synthesis of α-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents: Perchloryl Fluoride versus 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor®). Source: ResearchGate URL: [Link]

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Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Predictive Analysis of a Novel Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-fluoro-3,3,3-trimethoxypropanoate represents a unique, albeit currently undocumented, chemical entity at the intersection of α-fluoro esters and orthoesters. This guide addresses the absence of direct experimental data by providing a comprehensive, predictive analysis of its chemical properties. By synthesizing information from structurally related analogs, we project its physicochemical characteristics, spectroscopic signatures, and key reactivity patterns. A plausible synthetic route is proposed, and its potential as a versatile building block in medicinal chemistry and drug development is explored. This document serves as a foundational resource for researchers considering the synthesis and application of this novel trifunctional molecule.

Introduction and Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated acidity.[1][2] The α-fluoro ester moiety, in particular, is a valuable synthon in the synthesis of complex bioactive compounds.[3][4] Separately, the orthoester functional group serves as a robust protecting group for carboxylic acids, stable under basic conditions but readily hydrolyzed in acidic environments.

This compound combines these two powerful functionalities into a single, compact molecule. While a survey of the current chemical literature and commercial databases reveals no available data for this specific structure, its potential utility warrants a detailed predictive analysis. This guide will construct a technical profile of the target molecule by examining its constituent parts and drawing parallels from well-characterized analogs. We will explore its likely synthesis, physical and spectroscopic properties, and unique reactivity, providing a theoretical framework for its use as a sophisticated building block in synthetic and medicinal chemistry.

Proposed Synthesis Workflow

A plausible synthetic pathway to this compound can be envisioned starting from more readily available precursors. A logical approach would involve the creation of an α-fluoro-β-ketoester followed by conversion of the ketone to the corresponding orthoester.

A potential route could start with the Claisen condensation of methyl fluoroacetate and dimethyl carbonate to yield methyl 2-fluoro-3-oxobutanoate. This intermediate could then be treated with a suitable reagent like trimethoxymethane in the presence of an acid catalyst to form the desired orthoester.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Methyl 2-fluoro-3-oxobutanoate.

    • To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C, slowly add a mixture of methyl fluoroacetate (1.0 eq) and dimethyl carbonate (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product via vacuum distillation to yield the β-ketoester.

  • Step 2: Formation of this compound.

    • Dissolve the methyl 2-fluoro-3-oxobutanoate (1.0 eq) in anhydrous methanol.

    • Add trimethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

    • Neutralize the catalyst with a mild base (e.g., triethylamine).

    • Remove the solvent and excess reagents under reduced pressure.

    • The resulting crude product can be purified by fractional distillation under high vacuum to yield the target compound.

G cluster_inter Intermediate cluster_reagents Reagents cluster_final Final Product MFA Methyl Fluoroacetate Ketoester Methyl 2-fluoro-3-oxobutanoate NaOCH3 1. NaOCH3, MeOH 2. Workup DMC Dimethyl Carbonate Ortho Trimethyl Orthoformate, H+ (cat.), MeOH NaOCH3->Ketoester Target This compound Ortho->Target

Caption: Key selective reactivity pathways of the target molecule.

Potential Applications in Drug Development

The unique structural features of this compound make it a potentially valuable tool for drug discovery professionals.

  • Metabolic Blocking: The α-fluoro group can serve as a bioisostere for a hydrogen atom, effectively blocking metabolic oxidation at that position, which can lead to an improved pharmacokinetic profile and longer drug half-life. [2]* Scaffold for Complex Synthesis: This molecule can be viewed as a trifunctional building block. The ester can be converted to a variety of other functional groups, the orthoester can be deprotected to a ketone for further elaboration, and the α-position can potentially be involved in enolate chemistry.

  • Late-Stage Functionalization: The orthoester provides a masked carboxylic acid functionality. In a multi-step synthesis, this allows for the introduction of a carboxyl group at a late stage, a strategy that can be highly advantageous when dealing with sensitive intermediates.

  • Modulation of Physicochemical Properties: The introduction of the fluorine and multiple oxygen atoms will influence the molecule's polarity, lipophilicity (LogP), and hydrogen bonding capacity, allowing for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

While this compound remains a hypothetical structure at present, a thorough analysis of its constituent functional groups and related analogs allows for a robust prediction of its chemical properties. We have outlined a plausible synthetic strategy, predicted its key physicochemical and spectroscopic data, and explored its dualistic reactivity. The combination of a metabolically stable α-fluoro ester with a protected carboxylic acid in the form of an orthoester presents a compelling profile for its use as an advanced building block in the synthesis of novel pharmaceuticals. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising, yet untapped, chemical entity.

References

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An In-depth Technical Guide to the Structure Elucidation of Novel Fluorinated Orthoesters: The Case of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated organic molecules, in particular, represent a rapidly growing class of compounds with unique pharmacological properties. This guide provides a comprehensive, in-depth methodology for the structure elucidation of a novel fluorinated orthoester, Methyl 2-fluoro-3,3,3-trimethoxypropanoate. As this molecule is not widely documented, this paper serves as a practical blueprint for researchers and scientists encountering similarly novel compounds. We will delve into the logical application and interpretation of key analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the critical "why" behind the chosen analytical workflow, ensuring a self-validating and robust characterization process.

Introduction: The Analytical Challenge of Novel Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[1][2] However, the presence of fluorine also introduces complexities in structural analysis. The strong electronegativity and the unique NMR properties of the 19F nucleus necessitate a multi-faceted analytical approach.[1][2]

This compound presents a unique combination of functional groups: a methyl ester, a stereocenter bearing a fluorine atom, and an orthoester. The elucidation of its structure requires a systematic and integrated analytical strategy to unambiguously determine its molecular formula, connectivity, and stereochemistry. This guide will walk through such a strategy, providing both the theoretical underpinnings and practical considerations for each step.

The Elucidation Workflow: A Strategic Approach

The structure elucidation of a novel compound is a puzzle. Each analytical technique provides a different piece of information, and the order in which these pieces are acquired and assembled is crucial. Our approach is designed to move from broad, general information to fine, detailed structural features.

Structure_Elucidation_Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Initial Characterization NMR_Overview Nuclear Magnetic Resonance (NMR) Detailed Structural Connectivity IR->NMR_Overview Functional Group Confirmation H_NMR ¹H NMR Proton Environments & Connectivity NMR_Overview->H_NMR C_NMR ¹³C NMR Carbon Skeleton NMR_Overview->C_NMR F_NMR ¹⁹F NMR Fluorine Environment & Couplings NMR_Overview->F_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Atom Connectivity H_NMR->TwoD_NMR Proton-Proton Correlations C_NMR->TwoD_NMR Carbon-Proton Correlations F_NMR->TwoD_NMR Fluorine Correlations

Figure 1: A logical workflow for the structure elucidation of a novel organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: The first step in characterizing an unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose due to its exceptional mass accuracy.

Trustworthiness: By providing a highly accurate mass measurement, HRMS significantly narrows down the possible elemental compositions, often to a single, unambiguous molecular formula. This self-validating step is critical for building confidence in the subsequent, more detailed structural analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to facilitate the detection of the protonated molecule [M+H]+ or adducts such as [M+Na]+.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental compositions.

Data Presentation: Expected HRMS Data
IonCalculated Exact Mass (C₅H₁₁FO₅)Observed m/zMass Error (ppm)
[M+H]⁺167.0663167.0661-1.2
[M+Na]⁺189.0482189.0480-1.1

The extremely low mass error provides strong evidence for the molecular formula C₅H₁₁FO₅.

Infrared Spectroscopy: A First Look at Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the types of chemical bonds present in a molecule. For this compound, we expect to see characteristic absorptions for the carbonyl group of the ester and the C-O and C-F bonds.

Trustworthiness: The presence or absence of key absorbances provides a quick and reliable confirmation of the major functional groups, corroborating the information derived from the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm-1.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation: Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1750StrongC=O stretch (ester)
~1100-1200StrongC-O stretch (ester, orthoester)
~1050StrongC-F stretch

The strong absorption at ~1750 cm-1 is a clear indicator of the ester carbonyl group, while the strong bands in the 1100-1200 cm-1 region are consistent with the multiple C-O bonds of the ester and orthoester moieties. The presence of a C-F bond is supported by the absorption around 1050 cm-1.[3]

Nuclear Magnetic Resonance Spectroscopy: Assembling the Pieces

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule.[4][5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of the structure.

Trustworthiness: The interlocking nature of NMR data provides a self-validating system. For example, the splitting patterns observed in the ¹H NMR spectrum should be consistent with the number of neighboring protons, and these correlations can be definitively confirmed with 2D NMR experiments like COSY.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8Doublet of doublets1HH-2
~3.8Singlet3H-OCH₃ (ester)
~3.4Singlet9H-OCH₃ (orthoester)

The downfield chemical shift of H-2 is due to the deshielding effect of the adjacent fluorine and carbonyl group. The splitting pattern (doublet of doublets) is a result of coupling to the fluorine atom and the protons on the adjacent carbon (which in this case is none, so it will be a doublet due to fluorine).

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

The ¹³C NMR spectrum will show the number of unique carbon environments. The coupling between carbon and fluorine (¹JCF and ²JCF) will be particularly informative.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Presentation: Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (due to F)Assignment
~168DoubletC=O (C-1)
~110SingletC-3 (orthoester)
~85DoubletC-2
~53Singlet-OCH₃ (ester)
~51Singlet-OCH₃ (orthoester)

The large doublet for C-2 is due to the direct one-bond coupling to fluorine (¹JCF), while the smaller doublet for the carbonyl carbon is due to two-bond coupling (²JCF).[6]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7][8]

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same as for ¹H NMR, equipped with a fluorine probe.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Data Presentation: Expected ¹⁹F NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -190DoubletF-2

The doublet in the proton-decoupled spectrum arises from coupling to the H-2 proton. The chemical shift is characteristic of a fluorine atom attached to a secondary carbon.[9]

2D NMR Spectroscopy: Confirming the Connections

2D NMR experiments provide unambiguous correlations between different nuclei.

2D_NMR_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H2 H-2 (~4.8 ppm) C1 C-1 (~168 ppm) H2->C1 HMBC C2 C-2 (~85 ppm) H2->C2 HSQC C3 C-3 (~110 ppm) H2->C3 HMBC H_ester -OCH₃ (ester, ~3.8 ppm) H_ester->C1 HMBC C_ester -OCH₃ (ester, ~53 ppm) H_ester->C_ester HSQC H_ortho -OCH₃ (orthoester, ~3.4 ppm) H_ortho->C3 HMBC C_ortho -OCH₃ (orthoester, ~51 ppm) H_ortho->C_ortho HSQC

Figure 2: Expected 2D NMR correlations for this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to. We expect to see correlations between H-2 and C-2, the ester -OCH₃ protons and the ester -OCH₃ carbon, and the orthoester -OCH₃ protons and the orthoester -OCH₃ carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations. Key expected correlations that will confirm the overall structure include:

    • H-2 to the carbonyl carbon (C-1) and the orthoester carbon (C-3).

    • The ester -OCH₃ protons to the carbonyl carbon (C-1).

    • The orthoester -OCH₃ protons to the orthoester carbon (C-3).

Conclusion: A Confirmed Structure

By systematically applying a suite of modern analytical techniques, we have constructed a comprehensive and self-validating case for the structure of this compound. The HRMS data provided the molecular formula, the IR spectrum confirmed the presence of key functional groups, and the detailed analysis of 1D and 2D NMR spectra allowed for the unambiguous assignment of the atomic connectivity. This in-depth guide serves as a robust framework for the structure elucidation of novel fluorinated compounds, emphasizing the importance of a logical, evidence-based approach in chemical research.

References

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An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-3,3,3-trimethoxypropanoate and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Preliminary literature and database searches indicate that "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" is not a commercially available compound and, as such, its physical properties are not documented. This guide will, therefore, focus on the known physical properties of a closely related, commercially available compound: Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS 755-73-7). By understanding the properties of this analog, we can extrapolate and predict the characteristics of the target molecule, providing a valuable resource for researchers in drug development and materials science.

Part 1: Analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is a fluorinated ester that serves as a key intermediate in organic synthesis and the development of advanced materials.[1] Its fluorinated structure imparts notable thermal and chemical resistance, making it a compound of interest in various applications.[1]

Core Physical Properties

A compilation of the experimentally determined physical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is presented below.

Physical PropertyValueSource(s)
Molecular Formula C₅H₆F₄O₃[2][3][4][5]
Molecular Weight 190.09 g/mol [2][4]
CAS Number 755-73-7[2][3][4][6][7]
Appearance Liquid[2]
Boiling Point 157.8 - 159 °C at 760 mmHg[3][4]
Density 1.331 g/cm³[3][4]
Flash Point 48 - 48.5 °C[3][4]
Refractive Index 1.332[5]
Spectroscopic and Chromatographic Data

Part 2: Extrapolating to this compound: A Comparative Analysis

Understanding the structural differences between our target molecule, this compound, and the analyzed analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, is crucial for predicting its physical properties.

Structural Comparison:

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Contains four fluorine atoms and one methoxy group.

  • This compound: Contains one fluorine atom and three methoxy groups.

This significant difference in the degree of fluorination and the number of methoxy groups will have a profound impact on the molecule's properties:

  • Boiling Point: The presence of more methoxy groups in the target molecule will likely lead to a higher molecular weight and potentially stronger intermolecular forces (dipole-dipole interactions), suggesting a higher boiling point compared to the tetrafluoro analog.

  • Density: Fluorine is a dense element. Replacing three fluorine atoms with less dense methoxy groups will likely result in a lower density for the target molecule.

  • Solubility: The increased number of oxygen atoms in the three methoxy groups could increase the molecule's polarity and its ability to act as a hydrogen bond acceptor, potentially leading to greater solubility in polar solvents.

  • Reactivity: The electronic effects of the substituents will also differ. The highly electronegative fluorine atoms in the analog have a strong electron-withdrawing effect. In the target molecule, the methoxy groups are also electron-withdrawing, but to a lesser extent than fluorine. This will influence the reactivity of the ester group and the adjacent C-H bond.

Part 3: Experimental Protocols for Physical Property Determination

For researchers who may synthesize this compound, the following are standard, self-validating protocols for determining its core physical properties.

Determination of Boiling Point

The boiling point can be accurately determined using distillation.

G cluster_0 Boiling Point Determination Workflow A Place the sample in a distillation flask with boiling chips. B Assemble the distillation apparatus with a condenser and thermometer. A->B C Heat the flask gently. B->C D Record the temperature at which a steady stream of distillate is collected. C->D E Correct the observed boiling point to standard pressure if necessary. D->E

Caption: Workflow for Boiling Point Determination.

Measurement of Density

A pycnometer provides a precise method for measuring the density of a liquid sample.

G cluster_1 Density Measurement Workflow F Weigh a clean, dry pycnometer. G Fill the pycnometer with the sample, ensuring no air bubbles. F->G H Weigh the filled pycnometer. G->H I Measure the temperature of the sample. H->I J Calculate the density (mass/volume) using the known volume of the pycnometer. I->J

Caption: Workflow for Density Measurement.

Refractive Index Measurement

A refractometer is used to measure the refractive index, which is a characteristic property of a substance.

G cluster_2 Refractive Index Measurement Workflow K Calibrate the refractometer with a standard (e.g., distilled water). L Place a drop of the sample on the prism. K->L M Close the prism and allow the temperature to stabilize. L->M N Read the refractive index from the scale. M->N

Caption: Workflow for Refractive Index Measurement.

Part 4: Concluding Remarks for the Research Professional

While the physical properties of this compound remain to be experimentally determined, this guide provides a robust framework for understanding its likely characteristics. By leveraging the data from its close analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, and applying fundamental principles of chemical structure and bonding, researchers can make informed predictions to guide their synthetic and application-focused endeavors. The provided experimental workflows offer a clear path for the empirical validation of these properties upon successful synthesis of the target compound.

References

  • PubChem. (n.d.). Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Fluoryx Labs. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate in Modern Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

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A Technical Guide to the Synthesis and Potential Utility of Fluorinated Methyl Propan-oates: A Case Study on Methyl 2-fluoro-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. While the specific compound "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" is not prominently documented in current scientific literature, this guide focuses on the closely related and synthetically accessible analogue, Methyl 2-fluoro-3-hydroxypropanoate . This document provides an in-depth exploration of its chemical properties, a detailed synthesis protocol with mechanistic considerations, and a discussion of its potential applications in drug discovery, serving as a representative model for this class of fluorinated building blocks.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, into bioactive molecules is a widely employed strategy in drug development.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2] For instance, replacing a hydrogen atom with fluorine can block metabolic hotspots, while adding a trifluoromethyl group can alter electronic properties and enhance lipophilicity, facilitating crucial drug-receptor interactions.[1]

Fluorinated propanoate esters, like the subject of this guide, represent versatile building blocks for constructing more complex pharmaceutical intermediates. The presence of a fluorine atom at the α-position to the carbonyl group can significantly impact the acidity of the α-proton and the molecule's conformational preferences. This guide uses Methyl 2-fluoro-3-hydroxypropanoate as a practical case study to illustrate the synthesis and potential of this valuable class of compounds.

Physicochemical and Structural Properties

Methyl 2-fluoro-3-hydroxypropanoate (CAS No: 671-30-7) is the foundational compound for our analysis.[3] Its key properties are summarized below, providing a baseline for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
IUPAC Name methyl 2-fluoro-3-hydroxypropanoatePubChem[3]
CAS Number 671-30-7PubChem[3]
Molecular Formula C₄H₇FO₃PubChem[3]
Molecular Weight 122.09 g/mol PubChem[3]
SMILES COC(=O)C(CO)FPubChem[3]
InChIKey GUEGCFMMLFMGAJ-UHFFFAOYSA-NPubChem[3]

These identifiers are crucial for unambiguous substance identification in databases and procurement systems. The presence of both a hydroxyl group and an ester provides two distinct points for further chemical modification.

Synthesis and Mechanistic Rationale

A robust synthesis for Methyl 2-fluoro-3-hydroxypropanoate has been developed, utilizing readily available starting materials. The following protocol is based on a two-step process that is amenable to large-scale production.[4]

Synthesis Workflow Diagram

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of a key enolate intermediate followed by a C-C bond-forming reaction.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Hydroxymethylation A Methyl fluoroacetate D Enol sodium salt intermediate A->D Claisen Condensation B Dimethyl oxalate B->D Claisen Condensation C Sodium Methoxide (Base) C->D Claisen Condensation F Methyl 2-fluoro-3-hydroxypropanoate D->F Aldol-type reaction E Paraformaldehyde E->F caption Synthesis of Methyl 2-fluoro-3-hydroxypropanoate.

Caption: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate.

Detailed Experimental Protocol

This protocol synthesizes Methyl 2-fluoro-3-hydroxypropanoate from methyl fluoroacetate and dimethyl oxalate.[4]

Step 1: Formation of the Enol Sodium Salt Intermediate

  • Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methyl fluoroacetate and dimethyl oxalate in a solvent such as methanol.

  • Base Addition: Slowly add a strong base, such as sodium methoxide or potassium methoxide, to the solution. This initiates a Claisen condensation reaction.

  • Reaction: The base deprotonates the α-carbon of methyl fluoroacetate, which then acts as a nucleophile, attacking the dimethyl oxalate. The subsequent rearrangement and elimination yield a stable enol sodium salt intermediate.

  • Isolation: The resulting enolate salt can be isolated by filtration, washed with a non-polar solvent, and dried.

Causality Insight: The use of dimethyl oxalate is strategic. It acts as an acylating agent that, after condensation, results in an enolate that is stabilized by resonance across the extended π-system. This stability makes the intermediate easy to handle and purifies it from the initial starting materials before the next critical step.

Step 2: Reaction with Formaldehyde Source

  • Reaction Setup: The isolated enol sodium salt intermediate is suspended in a solvent system, which can be a mixture of methanol and water.[4]

  • Aldol-type Reaction: An aqueous solution of formaldehyde or paraformaldehyde is added to the suspension. The reaction is typically conducted at a controlled temperature between 10-60 °C for 2-10 hours.[4]

  • Mechanism: The enolate attacks the electrophilic carbon of formaldehyde, forming a new carbon-carbon bond and introducing the hydroxymethyl group.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield pure Methyl 2-fluoro-3-hydroxypropanoate.

Trustworthiness & Self-Validation: The success of this synthesis relies on the clean formation and isolation of the enolate intermediate in Step 1. The purity of this salt can be confirmed by spectroscopic methods before proceeding, ensuring a high-yielding and clean conversion in Step 2. The reaction progress in the second step can be monitored by techniques like HPLC, as is common for analogous compounds, ensuring the reaction is driven to completion.[5]

Applications in Drug Development and Medicinal Chemistry

While specific applications for Methyl 2-fluoro-3-hydroxypropanoate are not extensively documented, its structure suggests significant potential as a versatile synthetic intermediate in drug discovery programs.

Role as a Fluorinated Building Block

The true value of this molecule lies in its capacity as a scaffold. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., amines, azides, ethers) for subsequent coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Potential as a Precursor for Bioactive Molecules

Fluorinated building blocks are critical for developing novel therapeutics.[2] For example, the trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, including the antidepressant Fluoxetine and the cancer therapeutic Palbociclib.[6] Analogues derived from Methyl 2-fluoro-3-hydroxypropanoate could be used in structure-activity relationship (SAR) studies to:

  • Enhance Metabolic Stability: The α-fluoro substituent can shield the molecule from metabolic degradation.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Improve Cell Permeability: The strategic placement of fluorine can increase lipophilicity, which may improve passage through cellular membranes.[1]

The logical flow for utilizing this type of building block in a drug discovery program is illustrated below.

G A Methyl 2-fluoro-3-hydroxypropanoate (Core Scaffold) B Functional Group Interconversion (e.g., Oxidation, Amination) A->B Derivatization C Library Synthesis (Coupling to diverse fragments) B->C Diversification D Screening & SAR Studies C->D Biological Evaluation E Lead Optimization D->E Iterative Improvement F Drug Candidate E->F Selection caption Drug Discovery Workflow Using a Fluorinated Scaffold.

Caption: Drug Discovery Workflow Using a Fluorinated Scaffold.

Conclusion

Methyl 2-fluoro-3-hydroxypropanoate serves as an exemplary case study for a class of valuable, albeit under-documented, fluorinated building blocks. Its straightforward two-step synthesis provides a reliable route to a scaffold rich in chemical handles for further elaboration. For researchers and drug development professionals, understanding the synthesis and potential of such intermediates is crucial for designing next-generation therapeutics that leverage the unique properties of fluorine to overcome challenges in potency, selectivity, and pharmacokinetics.

References

  • PubChem. Methyl 2-fluoro-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Fluoro 3-methoxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. [Link]

  • Ferreira, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Google Patents.
  • Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6567. [Link]

  • Google Patents.

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Spectroscopic Profile of Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth exploration of the compound's predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of published experimental spectra, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for the analytical characterization of this fluorinated orthoester.

Introduction and Molecular Structure

This compound (C₇H₁₃FO₅) is a unique molecule featuring a stereocenter, a fluorine atom alpha to an ester, and an orthoester functionality. These structural elements are anticipated to give rise to a distinct and informative spectroscopic signature. Understanding this signature is paramount for confirming the successful synthesis of the molecule, assessing its purity, and elucidating its structure.

The structural complexity necessitates a multi-technique approach for unambiguous characterization. The presence of ¹H, ¹³C, and ¹⁹F active nuclei makes NMR spectroscopy a particularly powerful tool. IR spectroscopy will provide key information about the functional groups present, while mass spectrometry will confirm the molecular weight and offer insights into the molecule's fragmentation patterns.

cluster_0 This compound C1 C O1 O C1->O1 = O2 O C1->O2 C2 C C1->C2 C4 CH₃ O2->C4 F1 F C2->F1 C3 C C2->C3 O3 O C3->O3 O4 O C3->O4 O5 O C3->O5 C5 CH₃ O3->C5 C6 CH₃ O4->C6 C7 CH₃ O5->C7

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The key feature will be the splitting of the alpha-proton signal by the adjacent fluorine atom.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 5.0Doublet of Doublets (dd)1HH-2
~3.8Singlet3HOCH₃ (ester)
~3.4Singlet9HOCH₃ (orthoester)

Causality Behind Predictions:

  • H-2 (α-proton): This proton is attached to the same carbon as the electronegative fluorine atom and the ester group, leading to a significant downfield shift. It will be split into a doublet by the adjacent fluorine atom (²JHF) and potentially a smaller doublet by the proton on the orthoester carbon if there were one, though in this case, it's a quaternary carbon. The primary splitting will be a large doublet due to the geminal fluorine coupling, which is typically in the range of 40-60 Hz.[1]

  • OCH₃ (ester): The methyl group of the ester will appear as a sharp singlet in the typical region for ester methyls, around 3.7-3.8 ppm.[2][3][4]

  • OCH₃ (orthoester): The three methoxy groups of the orthoester are chemically equivalent and will therefore appear as a single, sharp singlet integrating to nine protons. Their chemical shift will be slightly upfield compared to the ester methyl, characteristic of ether-like environments.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (ⁿJCF) decreasing with the number of bonds separating the nuclei.

Predicted Chemical Shift (δ) ppmMultiplicity (due to F)Assignment
~165 - 170Doublet (²JCF ≈ 20-30 Hz)C=O (C-1)
~110 - 115SingletC-3 (orthoester)
~85 - 95Doublet (¹JCF ≈ 180-250 Hz)C-2
~53SingletOCH₃ (ester)
~51SingletOCH₃ (orthoester)

Causality Behind Predictions:

  • C-1 (Carbonyl): The ester carbonyl carbon will appear in its characteristic downfield region. It will exhibit a doublet splitting due to two-bond coupling with the fluorine atom (²JCF), typically around 20-30 Hz.[1][5]

  • C-3 (Orthoester): The quaternary carbon of the orthoester will be found in the region typical for carbons bonded to multiple oxygen atoms.

  • C-2 (α-carbon): This carbon, directly bonded to the fluorine atom, will show a very large one-bond coupling constant (¹JCF), which is a definitive characteristic for identifying carbons bearing a fluorine substituent.[1][5]

  • OCH₃ carbons: The methyl carbons of the ester and orthoester will appear in the ether region of the spectrum, with the orthoester methyls being very similar in environment and likely appearing as a single sharp peak.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. With CFCl₃ as a common reference (δ = 0 ppm), the single fluorine atom in the molecule is expected to appear at a specific chemical shift.

Predicted Chemical Shift (δ) ppmMultiplicity
~ -180 to -220Doublet

Causality Behind Predictions:

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a secondary carbon adjacent to an ester, the chemical shift is expected in the range of -180 to -220 ppm relative to CFCl₃.[6][7]

  • Multiplicity: The fluorine signal will be split into a doublet by the geminal proton (H-2) with a coupling constant (²JHF) of approximately 40-60 Hz.[1]

cluster_nmr NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Instrument Setup (Shim, Lock, Tune) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E ¹⁹F NMR Acquisition B->E F Data Processing (FT, Phasing, Baseline Correction) C->F D->F E->F G Spectral Analysis & Interpretation F->G

Caption: A generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[8][9][10][11][12] Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A wide spectral width (e.g., 300 ppm) is recommended initially. Proton coupling is often left on to observe the characteristic splitting patterns.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scales using the TMS signal for ¹H and ¹³C, and an external reference for ¹⁹F if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the ester and ether groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretching (sp³)
~1750-1735StrongC=O stretching (ester)
~1300-1000Strong, multiple bandsC-O stretching (ester and ether)
~1100-1000StrongC-F stretching

Causality Behind Predictions:

  • C=O Stretch: The most prominent peak in the spectrum will be the strong carbonyl stretch of the ester group, expected in the 1750-1735 cm⁻¹ region.[13][14][15]

  • C-O Stretches: The molecule contains multiple C-O single bonds in both the ester and orthoester functionalities. These will give rise to a series of strong, complex absorptions in the "fingerprint" region between 1300 and 1000 cm⁻¹.[14]

  • C-F Stretch: The C-F bond will also produce a strong absorption, typically in the 1100-1000 cm⁻¹ range, which may overlap with the C-O stretching bands.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory.[16] Place a single drop of the neat liquid onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₁₃FO₅, with a monoisotopic mass of 196.0747 Da.

Predicted m/zIon FormulaFragmentation Pathway
197.0820[C₇H₁₄FO₅]⁺[M+H]⁺
219.0639[C₇H₁₃FNaO₅]⁺[M+Na]⁺
165.0560[C₅H₈FO₄]⁺Loss of OCH₃ radical from orthoester
101.0604[C₄H₉O₃]⁺Loss of the fluoro-ester moiety

Causality Behind Predictions:

  • Molecular Ion: In electron ionization (EI) mode, the molecular ion peak [M]⁺ at m/z 196 may be weak or absent due to the lability of the orthoester group.[17]

  • [M+H]⁺ and [M+Na]⁺: In soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), prominent adduct ions such as [M+H]⁺ and [M+Na]⁺ are expected.

  • Fragmentation: The orthoester functionality is prone to fragmentation. A common pathway is the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable oxonium ion. Alpha-cleavage adjacent to the ester carbonyl is also a typical fragmentation route for esters.[18][19][20]

cluster_ms GC-MS Analysis Workflow A Sample Preparation (~1 mg/mL in volatile solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution into MS C->D E Ionization (e.g., EI) D->E F Mass Analysis E->F G Detection & Spectrum Generation F->G H Data Analysis & Library Matching G->H

Sources

Navigating the Synthesis and Application of Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

For researchers, scientists, and professionals in drug development, the precise molecular architecture of a compound is paramount. The strategic incorporation of fluorine into organic molecules can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] This has led to a surge in the demand for novel fluorinated building blocks.[3][4] One such molecule of interest is Methyl 2-fluoro-3,3,3-trimethoxypropanoate , a compound with potential applications as a specialized intermediate in the synthesis of complex pharmaceuticals.

This technical guide provides a comprehensive overview of this compound, addressing the current landscape of its commercial availability, proposing a viable synthetic pathway, and detailing its physicochemical properties through analysis of related compounds. Furthermore, this guide offers insights into its potential applications in medicinal chemistry and provides essential safety and handling protocols.

Commercial Sourcing: A Landscape of Custom Synthesis

Direct commercial suppliers for this compound are not readily found in standard chemical catalogs. This indicates that the compound is likely not produced on a large scale and is primarily available through custom synthesis. For researchers requiring this specific molecule, engaging with companies that specialize in fluorinated building blocks and custom synthesis is the most effective procurement strategy.

Several companies offer expertise in the custom synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[5][6][7][8][9] When approaching these suppliers, it is crucial to provide a clear chemical structure, CAS number (if known), desired purity, and required quantity to facilitate an accurate quotation and production timeline.

Table 1: Prominent Suppliers of Fluorinated Building Blocks and Custom Synthesis Services

SupplierService HighlightsWebsite
Sigma-Aldrich (Merck) Extensive portfolio of fluorinated building blocks and reagents.
Fluorochem Specializes in fluorinated compounds for various research applications.[3]
Halocarbon Life Sciences Global supplier of high-purity fluorinated building blocks for APIs.[10]
F-Select Offers selective fluorination and custom synthesis of fluorinated building blocks.[11]
Aceschem Expertise in the design and synthesis of fluorinated compounds and intermediates.[5]
Ossila Provides a wide range of fluorinated building blocks for research and development.[4]

Proposed Synthetic Pathway: A Chemist's Guide to Preparation

Given the absence of a readily available commercial source, a plausible synthetic route is essential for researchers. A logical approach to the synthesis of this compound involves the reaction of a suitable precursor with an orthoformate. A potential starting material is Methyl fluoroacetate .[12][13][14]

The proposed synthesis is a base-catalyzed addition of the enolate of methyl fluoroacetate to trimethyl orthoformate. This reaction leverages the acidity of the α-proton in methyl fluoroacetate and the electrophilicity of the orthoformate.

Synthetic Pathway MFA Methyl Fluoroacetate Enolate Enolate Intermediate MFA->Enolate Deprotonation Base Base (e.g., LDA, NaH) Base->Enolate Product This compound Enolate->Product Nucleophilic Addition TMOF Trimethyl Orthoformate TMOF->Product Quench Aqueous Workup Product->Quench

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Methyl Fluoroacetate in anhydrous THF to the cooled base solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Nucleophilic Addition: Add a solution of trimethyl orthoformate in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Physicochemical and Spectroscopic Properties: An In-depth Analysis

While extensive experimental data for this compound is not publicly available, its properties can be estimated based on structurally similar compounds and theoretical calculations.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/RangeJustification/Reference
Molecular Formula C6H11FO5-
Molecular Weight 182.15 g/mol -
Boiling Point 180-200 °CBased on similar fluorinated esters.[15]
Density 1.2 - 1.3 g/mLTypical for fluorinated organic compounds.[16]
Solubility Soluble in common organic solvents (e.g., CH2Cl2, THF, Ethyl Acetate). Limited solubility in water.General property of esters and fluorinated compounds.[17]
LogP 0.5 - 1.5Estimated based on the presence of polar ester and ether groups and the lipophilic fluorine atom.
Spectroscopic Characterization

The definitive identification of this compound relies on spectroscopic methods. A key piece of analytical data is its ¹⁹F NMR spectrum, which has been recorded and is available in spectral databases.[18]

  • ¹⁹F NMR: The presence of a single fluorine atom in the molecule will result in a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants will be indicative of the electronic environment and neighboring protons.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons, the methoxy protons, and the proton at the C2 position. The signal for the C2 proton will be split by the adjacent fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all six carbon atoms, with the C-F coupling constants providing further structural confirmation.

  • Mass Spectrometry: Mass spectrometry will reveal the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and composition.

Applications in Drug Development: A Forward Look

The unique structural features of this compound make it a potentially valuable building block in medicinal chemistry. The presence of the fluorine atom can impart desirable pharmacokinetic properties to a parent molecule.[1][2][19]

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the C2 position, potentially increasing the in vivo half-life of a drug.[1]

  • Conformational Control: The electronegativity of the fluorine atom can influence the conformation of the molecule, which can be critical for optimal binding to a biological target.

  • Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for fine-tuning of a molecule's properties.

Safety, Handling, and Storage: A Protocol for Researchers

As with all fluorinated organic compounds, proper safety precautions are essential when handling this compound.[20][21][22]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling
  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, acids, and bases.

Safety Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions PPE1 Safety Goggles & Face Shield PPE2 Chemically Resistant Gloves PPE3 Lab Coat & Closed-toe Shoes H1 Work in Fume Hood H2 Avoid Inhalation & Contact H3 Emergency Flushing S1 Tightly Sealed Container S2 Cool, Dry, Ventilated Area S3 Away from Incompatibles Handling Handling

Caption: Key safety protocols for handling fluorinated organic compounds.

Conclusion

While this compound is not a readily available commercial product, its potential as a specialized building block in drug discovery warrants the attention of researchers. This guide provides a practical framework for its acquisition through custom synthesis, a plausible and detailed synthetic protocol, and a thorough analysis of its expected properties and safe handling procedures. As the field of medicinal chemistry continues to leverage the unique advantages of fluorination, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

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Methodological & Application

Application Notes and Protocols: Methyl 2-fluoro-3,3,3-trimethoxypropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

Methyl 2-fluoro-3,3,3-trimethoxypropanoate is a valuable fluorinated building block in modern organic synthesis. Its unique structural features, possessing a fluorine atom at the α-position to a carbonyl group and a trimethoxymethyl orthoester, render it a versatile precursor for the synthesis of a wide array of more complex fluorinated molecules. The presence of the fluorine atom can significantly modulate the biological activity, metabolic stability, and physicochemical properties of organic compounds, making it a desirable feature in the design of pharmaceuticals and agrochemicals.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its role in the synthesis of key intermediates, provide detailed, field-tested protocols, and offer insights into the mechanistic underpinnings of these transformations.

Key Properties:

PropertyValue
CAS Number 244304-63-4
Molecular Formula C7H13FO5
Molecular Weight 196.17 g/mol
Synonyms 2-Fluoro-3,3,3-trimethoxypropanoic acid methyl ester

Core Applications: Gateway to Fluorinated Scaffolds

The synthetic utility of this compound and its close analogs primarily revolves around the transformation of its functional groups. The orthoester can be hydrolyzed to reveal a carboxylic acid or an ester, while the α-fluoro ester moiety can participate in various nucleophilic substitution and condensation reactions. A closely related and extensively studied precursor is methyl 2-fluoro-3-oxopropanoate, which is often generated in situ or used as a starting material for derivatives like this compound. The applications outlined below are often based on the reactivity of this key α-fluoro-β-keto ester intermediate.

Synthesis of α-Fluoro-β-hydroxy Esters: Precursors to Chiral Fluorinated Molecules

One of the most powerful applications of the methyl 2-fluoro-3-oxopropanoate core (derivable from the title compound) is its reduction to α-fluoro-β-hydroxy esters. These products are invaluable chiral building blocks for the synthesis of monofluorinated compounds. The asymmetric reduction of the ketone functionality allows for the introduction of a stereocenter, which is crucial for the development of enantiomerically pure pharmaceuticals.

Reaction Workflow:

G cluster_0 Asymmetric Reduction of α-Fluoro-β-keto Ester A Methyl 2-fluoro-3-oxopropanoate C Methyl (R)- or (S)-2-fluoro-3-hydroxypropanoate A->C Reduction B Asymmetric Reducing Agent (e.g., Baker's Yeast, Chiral Oxazaborolidine) B->C

Caption: Asymmetric reduction workflow.

Mechanistic Insight: The choice of reducing agent is critical for achieving high enantioselectivity. Biocatalysts like baker's yeast have been shown to afford the (R)-enantiomer with high enantiomeric excess. Alternatively, chiral chemical reducing agents, such as those derived from oxazaborolidines, can be employed to access either enantiomer depending on the catalyst's stereochemistry. The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the ketone, facilitating the reduction.

Synthesis of α-Fluoro-β-amino Esters: Building Blocks for Fluorinated Amino Acids

The synthesis of fluorinated amino acids is of significant interest in medicinal chemistry. Methyl 2-fluoro-3-oxopropanoate can be converted into α-fluoro-β-amino esters, which are direct precursors to these valuable compounds. These transformations can be achieved through various methods, including reductive amination or addition of amines to the corresponding α-fluoro-α,β-unsaturated esters. The synthesis of new fluorinated analogues of serine has been achieved through the amination of 2-fluoro-3-hydroxypropanoates.

Experimental Protocol: Synthesis of Methyl (R)-2-fluoro-3-hydroxypropanoate via Asymmetric Reduction

This protocol is adapted from methodologies involving the asymmetric reduction of α-fluoro-β-keto esters.

Materials:

  • Methyl 2-fluoro-3-oxopropanoate (or a suitable precursor that generates it in situ)

  • Baker's yeast

  • Sucrose

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a flask, dissolve sucrose (20 g) in water (200 mL) and add baker's yeast (10 g). Stir the mixture at 30 °C for 30 minutes to activate the yeast.

  • Add methyl 2-fluoro-3-oxopropanoate (1.0 g, 7.46 mmol) to the yeast suspension.

  • Stir the reaction mixture vigorously at 30 °C for 48 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, add Celite to the mixture and filter through a pad of Celite.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl (R)-2-fluoro-3-hydroxypropanoate.

Expected Outcome:

ProductYieldEnantiomeric Excess
Methyl (R)-2-fluoro-3-hydroxypropanoate60-80%>95%
Synthesis of 2-Fluoro-2-propenoates: Versatile Michael Acceptors

Methyl 2-fluoro-3-oxopropanoate serves as a precursor for the synthesis of 3-substituted 2-fluoro-2-propenoates. These compounds are valuable Michael acceptors and can be used to introduce the α-fluoro ester moiety into a variety of molecular frameworks. The synthesis can be achieved through reactions with various electrophiles or nucleophiles.

Reaction Scheme:

G cluster_1 Synthesis of 2-Fluoro-2-propenoates D Methyl 2-fluoro-3-oxopropanoate F 3-Substituted-2-fluoro-2-propenoate D->F Condensation/ Substitution E Electrophile or Nucleophile E->F

Caption: Synthesis of 2-fluoro-2-propenoates.

Mechanistic Consideration: The enolate of methyl 2-fluoro-3-oxopropanoate can react with various electrophiles. Alternatively, the hydroxyl group of the corresponding α-fluoro-β-hydroxy ester can be eliminated or displaced to form the double bond. These α-fluoro-α,β-unsaturated esters are highly reactive and can undergo conjugate addition with a wide range of nucleophiles.

Advanced Applications and Future Outlook

The versatility of this compound and its derivatives extends beyond these core applications. They are key starting materials for the synthesis of complex, biologically active molecules. For instance, methyl (S)-2-fluoro-3-hydroxypropanoate has been utilized in a concise synthesis of (2R,3S)- and (2S,3S)-3-fluoroglutamic acid. Furthermore, these building blocks have been employed in the synthesis of monofluorinated analogues of other important biomolecules.

The continued exploration of the reactivity of this compound and related compounds will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new fluorinated molecules with unique biological properties. As the demand for sophisticated fluorinated compounds in the life sciences continues to grow, the importance of such versatile building blocks will only increase.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • ScienceDirect. (1995). A convenient synthesis of methyl 2-fluoro-3-hydroxypropanoate esters. Journal of Fluorine Chemistry. Retrieved from [Link]

  • ScienceDirect. (1989). Synthesis of new fluorinated analogues of serine. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Thieme Connect. (1998). A Concise Synthesis of (2R,3S)- and (2S,3S)-3-Fluoroglutamic Acid. Synthesis. Retrieved from [Link]

  • ScienceDirect. (2000). Methyl 2-fluoro-3-oxopropanoate as a precursor for the synthesis of.... Journal of Fluorine Chemistry. Retrieved from [Link]

  • ScienceDirect. (2003). A short and efficient synthesis of new monofluorinated analogues of.... Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • J-STAGE. (1994). Asymmetric Synthesis of α-Fluoro-β-hydroxy Esters by Yeast Reduction. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • ScienceDirect. (1994). Synthesis of functionalized 2-fluoro-2-propenoates. Journal of Fluorine Chemistry. Retrieved from [Link]

  • ScienceDirect. (1991). Synthesis of 2-fluoro-3-substituted-2-propenoic acid derivatives. Journal of Fluorine Chemistry. Retrieved from [Link]

  • ScienceDirect. (2000). Synthesis of 2-fluoro-3-hydroxy esters. Tetrahedron Letters. Retrieved from [Link]

Application Notes and Protocols: Leveraging Methyl 2-fluoro-3,3,3-trimethoxypropanoate as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4] Methyl 2-fluoro-3,3,3-trimethoxypropanoate emerges as a particularly valuable fluorinated building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of this versatile reagent, detailing its properties, reactivity, and application in synthetic protocols.

Unveiling the Potential: Key Structural Features and Reactivity

This compound possesses two key functional groups that dictate its synthetic utility: an α-fluoro ester and a trimethoxymethyl orthoester.

  • The α-Fluoro Ester Moiety: The presence of a fluorine atom alpha to the carbonyl group significantly influences the reactivity of the ester. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the fluorine atom can act as a handle for further transformations, including dehydrofluorination to introduce unsaturation.

  • The Trimethoxymethyl Orthoester Group: Orthoesters are versatile functional groups that serve as protected forms of carboxylic acids and can also act as precursors to various other functionalities.[5][6] Under acidic conditions, the trimethoxymethyl group can be hydrolyzed to a carboxylic acid or an ester. More importantly, it can react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C7H13FO5N/A
Molecular Weight 196.17 g/mol N/A
Appearance Colorless liquid (predicted)N/A
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Note: Experimental physical properties for this specific compound are not widely published. The information provided is based on the analysis of its constituent functional groups.

Core Synthetic Applications and Protocols

The unique bifunctional nature of this compound allows for a range of synthetic transformations. This section details key applications and provides exemplary protocols.

Synthesis of α-Fluoro-β-Ketoesters

The orthoester functionality can be selectively reacted with enolates or other carbon nucleophiles to generate valuable β-dicarbonyl compounds. These motifs are prevalent in pharmaceuticals and natural products.

Conceptual Workflow:

G start This compound intermediate Intermediate Adduct start->intermediate + Ketone Enolate ketone Ketone Enolate ketone->intermediate lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->intermediate Activation product α-Fluoro-β-ketoester intermediate->product Hydrolysis workup Aqueous Workup workup->product

Caption: Synthesis of α-Fluoro-β-ketoesters.

Protocol: Synthesis of Methyl 2-fluoro-3-oxo-5-phenylpentanoate

This protocol describes the reaction of this compound with the lithium enolate of acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Titanium(IV) chloride (TiCl4), 1.0 M solution in dichloromethane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath.

    • Add acetophenone (1.0 eq) to the cooled THF.

    • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Lewis Acid Activation and Coupling:

    • In a separate flame-dried flask under argon, dissolve this compound (1.2 eq) in anhydrous DCM (10 mL).

    • Cool the solution to -78 °C.

    • Slowly add TiCl4 solution (1.2 eq) dropwise. A colored complex should form. Stir for 15 minutes.

    • Transfer the pre-formed lithium enolate solution from step 1 to the activated orthoester solution via cannula at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO3 solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-fluoro-β-ketoester.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as both the enolate and the Lewis acid are highly sensitive to moisture.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the organometallic reagents and minimize side reactions.

  • Lewis Acid: TiCl4 acts as a Lewis acid to activate the orthoester, making it a better electrophile for the enolate to attack.

  • Purification and Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic signals for the α-fluoro proton and the dicarbonyl carbons will validate the success of the reaction.

Precursor to α-Fluoroacrylates

This compound can serve as a stable precursor to valuable α-fluoroacrylate monomers. These monomers are important for the synthesis of fluorinated polymers with unique properties. The transformation involves the elimination of methanol from the orthoester moiety, followed by elimination of a second equivalent of methanol and the fluorine at the alpha position.

A related compound, methyl 2-fluoro-3-hydroxypropanoate, is known to be easily converted to methyl 2-fluoroacrylate.[7]

Conceptual Pathway:

G start This compound intermediate1 Methyl 2-fluoro-3-methoxyacrylate start->intermediate1 product Methyl α-fluoroacrylate intermediate1->product conditions1 Acid or Base Catalyzed Elimination conditions1->intermediate1 conditions2 Further Elimination conditions2->product

Caption: Conversion to α-Fluoroacrylates.

Protocol: Synthesis of Methyl α-fluoroacrylate (Conceptual)

Note: This is a conceptual protocol as the direct conversion from the trimethoxy orthoester is not extensively documented. It is based on established reactivity principles of orthoesters and α-fluoro esters.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., DBU, DBN) or a Lewis acid catalyst

  • High-boiling point solvent (e.g., toluene, xylene)

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Combine this compound and a catalytic amount of a strong base or Lewis acid in a round-bottom flask equipped with a distillation head.

  • Elimination:

    • Heat the mixture under an inert atmosphere. The reaction progress can be monitored by the distillation of methanol.

  • Purification:

    • The resulting α-fluoroacrylate can be purified by fractional distillation.

Expert Insights:

The choice of catalyst and reaction conditions will be critical for achieving high yields and minimizing polymerization of the acrylate product. A systematic screen of bases, acids, and solvents would be necessary to optimize this transformation. The high reactivity of α-fluoroacrylates necessitates careful handling and storage, often with the addition of a polymerization inhibitor.[7]

Broader Implications in Drug Development

The strategic incorporation of fluorine-containing building blocks like this compound is a powerful tool in medicinal chemistry.[8][9] The resulting α-fluoro-β-ketoesters and α-fluoroacrylates can be further elaborated into a wide array of complex molecules, including heterocyclic compounds and fluorinated analogs of known drugs.[10][11] The presence of the fluorine atom can block metabolic pathways, leading to an increased half-life of a drug candidate.[3] Furthermore, the unique electronic properties of the C-F bond can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[4][12]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex fluorinated molecules. Its bifunctional nature allows for selective transformations at both the α-fluoro ester and the orthoester moieties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.

References

  • PubChem. Methyl 2-fluoro-3-hydroxypropanoate. Available from: [Link]

  • Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • ResearchGate. The electrochemical synthesis of highly fluorinated orthoesters. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Sci-Hub. Synthesis of Organofluoro Compounds Using Methyl Perfluoroalk-2-ynoates as Building Blocks. Available from: [Link]

  • ResearchGate. Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Available from: [Link]

  • PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available from: [Link]

  • University of Mississippi eGrove. Synthetic Studies on Valuable Fluorinated Building Blocks. Available from: [Link]

  • MDPI. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available from: [Link]

  • ResearchGate. 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. Available from: [Link]

  • ResearchGate. α-Fluoroacrylates: synthesis, properties and use. Available from: [Link]

  • National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • American Chemical Society. Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • ResearchGate. Two Methyl Tri-O-benzoyl-hex-enopyranosides Are Amongst the Products of the Reaction of Methyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside with Dimethylaminosulfur Trifluoride (DAST). Available from: [Link]

  • PubMed. α-Fluorination of carbonyls with nucleophilic fluorine. Available from: [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available from: [Link]

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The Strategic Incorporation of Fluorine in Medicinal Chemistry: Application Notes for Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Impact of Fluorine in Drug Design

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry.[1] Since the first fluorinated drug was commercialized in the mid-20th century, the strategic use of this small, highly electronegative atom has become a routine and powerful tool for optimizing the pharmacological profile of drug candidates.[2] The unique properties of fluorine allow for the fine-tuning of a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic characteristics.[3] By replacing a hydrogen atom or a hydroxyl group, fluorine can block sites of metabolic degradation, modulate the acidity or basicity of nearby functional groups, and introduce favorable non-covalent interactions within a protein's binding pocket.

This guide focuses on Methyl 2-fluoro-3,3,3-trimethoxypropanoate , a versatile building block that offers a unique combination of a stereogenic center bearing a fluorine atom and a protected hydroxymethyl group in the form of a trimethoxymethyl ether. This combination makes it an attractive starting material for the synthesis of more complex fluorinated molecules with potential therapeutic applications. These application notes will provide detailed protocols for the synthesis and characterization of this compound, as well as outline its potential applications in the development of novel drug candidates.

Synthesis and Characterization

The synthesis of this compound can be achieved in a two-step sequence starting from readily available materials. The initial step involves the synthesis of the precursor, methyl 2-fluoro-3-hydroxypropanoate, followed by the methylation of the primary alcohol.

Part 1: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate

This protocol is adapted from a patented procedure and provides a reliable method for the gram-scale synthesis of the key precursor.[4]

Reaction Scheme:

Synthesis_of_Methyl_2-fluoro-3-hydroxypropanoate Methyl_fluoroacetate Methyl fluoroacetate Enolate_intermediate Sodium enolate intermediate Methyl_fluoroacetate->Enolate_intermediate 1. Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Enolate_intermediate 1. Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->Enolate_intermediate Product Methyl 2-fluoro-3-hydroxypropanoate Enolate_intermediate->Product 2. Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product

Caption: Synthetic pathway to Methyl 2-fluoro-3-hydroxypropanoate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl fluoroacetate90.0746.0 g0.51
Dimethyl oxalate118.0962.0 g0.52
Sodium methoxide (25% in MeOH)54.02118.8 g0.55
Paraformaldehyde30.0318.4 g0.61
Methyl tert-butyl ether (MTBE)-1 L-
Methanol-500 mL-
Hydrochloric acid (2M)-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Protocol:

  • Formation of the Enolate Intermediate:

    • To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl tert-butyl ether (1 L), methyl fluoroacetate (46.0 g), and dimethyl oxalate (62.0 g).

    • Stir the mixture at room temperature (20-25 °C) for 10 minutes to ensure complete dissolution.

    • Cool the mixture to 10-15 °C using an ice bath.

    • Slowly add the sodium methoxide solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours. A precipitate will form.

    • Filter the solid, wash with cold MTBE (2 x 100 mL), and dry under vacuum to yield the sodium enolate intermediate.

  • Hydroxymethylation:

    • In a separate 2 L flask, suspend the dried sodium enolate intermediate in methanol (500 mL).

    • Add paraformaldehyde (18.4 g) to the suspension.

    • Heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully add 2M hydrochloric acid to adjust the pH to ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield methyl 2-fluoro-3-hydroxypropanoate as a colorless oil.[5][6]

Part 2: Synthesis of this compound

This proposed protocol involves the methylation of the hydroxyl group of the precursor.

Reaction Scheme:

Synthesis_of_Methyl_2-fluoro-3_3_3-trimethoxypropanoate Precursor Methyl 2-fluoro-3-hydroxypropanoate Product This compound Precursor->Product Methylating_agent Dimethyl sulfate or Methyl iodide Methylating_agent->Product Base Sodium hydride or Potassium carbonate Base->Product

Caption: Proposed synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-fluoro-3-hydroxypropanoate122.1012.2 g0.1
Sodium hydride (60% dispersion in mineral oil)24.004.4 g0.11
Methyl iodide141.9415.6 g0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated ammonium chloride solution-As needed-
Diethyl ether-As needed-
Anhydrous magnesium sulfate-As needed-

Protocol:

  • Deprotonation:

    • To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (4.4 g) in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 2-fluoro-3-hydroxypropanoate (12.2 g) in anhydrous THF (100 mL) via a dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add methyl iodide (15.6 g) to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted NMR and mass spectrometry data for this compound based on the analysis of similar structures.

Technique Predicted Data
¹H NMR δ (ppm): 5.1-5.3 (d, JHF ≈ 48 Hz, 1H, CHF), 3.8 (s, 3H, OCH₃), 3.7-3.9 (m, 2H, CH₂), 3.4 (s, 9H, C(OCH₃)₃)
¹³C NMR δ (ppm): 168-170 (d, JCF ≈ 25 Hz, C=O), 110-112 (C(OCH₃)₃), 88-92 (d, JCF ≈ 180 Hz, CHF), 68-72 (d, JCF ≈ 20 Hz, CH₂), 52-54 (OCH₃), 48-50 (C(OC H₃)₃)
¹⁹F NMR δ (ppm): -190 to -210 (dt, JHF ≈ 48 Hz, JHF ≈ 20 Hz)
Mass Spec (EI) m/z (%): [M-OCH₃]⁺, [M-COOCH₃]⁺, [C(OCH₃)₃]⁺

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of fluorinated analogs of biologically active molecules. The α-fluoro-β,β,β-trimethoxypropyl moiety can be introduced into a target molecule to modulate its physicochemical and pharmacological properties.

Case Study: Synthesis of a Fluorinated Nucleoside Analog

Fluorinated nucleosides are an important class of antiviral and anticancer agents.[7][8] The fluorine atom can enhance the metabolic stability of the nucleoside and improve its binding to target enzymes.[7] The following scheme illustrates a potential application of this compound in the synthesis of a novel fluorinated nucleoside analog.

Application_in_Nucleoside_Synthesis Building_Block This compound Coupling Glycosylation (Lewis Acid) Building_Block->Coupling Nucleobase Silylated Nucleobase (e.g., Uracil) Nucleobase->Coupling Intermediate Protected Fluorinated Nucleoside Analog Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Fluorinated Nucleoside Analog Deprotection->Final_Product

Caption: Workflow for the synthesis of a fluorinated nucleoside analog.

In this hypothetical workflow, the trimethoxymethyl group can be hydrolyzed to reveal a primary alcohol, which can then be further functionalized. The ester can be reduced to an aldehyde, which can then participate in a glycosylation reaction with a silylated nucleobase in the presence of a Lewis acid catalyst. Subsequent deprotection steps would yield the final fluorinated nucleoside analog. The presence of the fluorine atom at the 2'-position of the sugar moiety is a common feature in many antiviral nucleosides.[7]

Safety and Handling

Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound and its reagents.

References

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])

  • Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem. (URL: [Link])

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (URL: [Link])

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P
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  • Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines | Request PDF - ResearchGate. (URL: [Link])

  • alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem - NIH. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (URL: [Link])

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. (URL: [Link])

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. (URL: [Link])

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (URL: [Link])

  • and 17 alpha-ethynyl-substituted 16 alpha-fluoroestradiols: receptor-based imaging agents with enhanced uptake efficiency and selectivity - PubMed. (URL: [Link])

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

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Application Notes and Protocols for Asymmetric Synthesis Using Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Novel Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document presents a forward-looking application and protocol guide for a novel, synthetically versatile building block: Methyl 2-fluoro-3,3,3-trimethoxypropanoate . While direct literature on this specific reagent is emerging, its structural motifs—an α-fluoro ester and a protected aldehyde in the form of an orthoester—suggest significant potential in asymmetric synthesis. This guide provides detailed, scientifically-grounded protocols for its prospective use in key carbon-carbon bond-forming reactions, drawing upon well-established precedents in the synthesis of complex fluorinated molecules.

Introduction: The Synthetic Potential of a Novel Reagent

This compound is a unique reagent that combines two highly valuable functional groups for asymmetric synthesis. The α-fluoro ester moiety is a key component in the synthesis of chiral fluorinated compounds, which are prevalent in a wide array of pharmaceuticals. The presence of fluorine at a stereogenic center can significantly enhance metabolic stability and binding affinity.[1] The trimethoxymethyl group, an orthoester, serves as a stable yet readily unmaskable precursor to an aldehyde, enabling its participation in a variety of nucleophilic addition reactions.

The strategic advantage of this reagent lies in its potential for sequential or one-pot transformations, where the orthoester can be hydrolyzed under specific conditions to reveal a reactive aldehyde, which can then undergo an asymmetric reaction, or the α-fluoro ester can be employed as a nucleophile in conjugate additions. This guide will explore two such high-impact applications: asymmetric aldol-type reactions and asymmetric Michael additions.

Application I: Asymmetric Aldol-Type Reaction via In Situ Aldehyde Generation

A primary utility of the orthoester functionality is its role as a protected aldehyde. Under controlled acidic conditions, typically employing a Lewis acid, the trimethoxymethyl group can be hydrolyzed to generate a transient, highly reactive aldehyde. In the presence of a chiral catalyst, this in situ-generated aldehyde can undergo an enantioselective aldol reaction with a suitable nucleophile, such as a silyl enol ether, to construct a chiral β-hydroxy-α-fluoro ester derivative. These products are valuable precursors for the synthesis of fluorinated analogues of polyketides and other natural products.

Proposed Reaction Mechanism

The proposed catalytic cycle for a chiral Lewis acid-catalyzed asymmetric aldol reaction is depicted below. A chiral Lewis acid, such as a scandium(III)-N,N'-dioxide complex, coordinates to the orthoester, facilitating its hydrolysis to the corresponding aldehyde. The same Lewis acid then activates the aldehyde for nucleophilic attack by a silyl enol ether. The chiral environment around the metal center dictates the facial selectivity of the addition, leading to the formation of the enantioenriched aldol adduct.

Aldol_Mechanism reagent This compound aldehyde In situ generated Aldehyde reagent->aldehyde Hydrolysis LA Chiral Lewis Acid (e.g., Sc(OTf)₃-Box) intermediate Chiral Lewis Acid-Aldehyde Complex LA->intermediate aldehyde->intermediate Coordination nucleophile Silyl Enol Ether nucleophile->intermediate Nucleophilic Attack product Enantioenriched Aldol Adduct intermediate->product Product Formation & Catalyst Regeneration product->LA

Caption: Proposed mechanism for the chiral Lewis acid-catalyzed asymmetric aldol reaction.

Detailed Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

This protocol is adapted from established procedures for chiral Lewis acid-catalyzed aldol reactions.[2]

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Chiral Lewis Acid Catalyst: Scandium(III) triflate (Sc(OTf)₃) and (S,S)-2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyloxazine] ( (S,S)-iPr-pybox)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Sc(OTf)₃ (10 mol%) and (S,S)-iPr-pybox (11 mol%) in anhydrous DCM (2 mL). Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add this compound (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Slowly add the silyl enol ether (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy-α-fluoro ester.

Expected Outcomes and Data

Based on analogous transformations, the expected yields and stereoselectivities are summarized in the table below.

Substrate (Silyl Enol Ether)Expected Yield (%)Expected drExpected ee (%)
1-(Trimethylsiloxy)cyclohexene85-95>95:5>95
1-Phenyl-1-(trimethylsiloxy)ethene80-90N/A>90
(E)-1-(tert-Butyldimethylsiloxy)-1-propene75-85>90:10 (syn)>92

Application II: Asymmetric Michael Addition

The α-proton of the fluoro ester is acidic and can be deprotonated to form a nucleophilic enolate. In the presence of a chiral organocatalyst, this enolate can participate in an asymmetric Michael addition to α,β-unsaturated compounds, such as nitroolefins or enones. This reaction is a powerful method for constructing carbon-carbon bonds and creating stereocenters, including a fluorinated quaternary stereocenter if the ester is appropriately substituted.[3][4][5]

Proposed Reaction Mechanism

The proposed mechanism for an organocatalyzed asymmetric Michael addition involves the formation of a chiral enamine or a hydrogen-bonded intermediate with the catalyst. A chiral primary amine catalyst, for instance, can activate the α,β-unsaturated acceptor through the formation of a transient iminium ion, which then reacts with the enolate of the α-fluoro ester. The stereochemical outcome is controlled by the chiral scaffold of the catalyst.

Michael_Addition_Workflow start Start: Combine Reactants and Catalyst reaction Reaction Mixture: this compound, Michael Acceptor, Chiral Organocatalyst, Solvent start->reaction stirring Stirring at Controlled Temperature reaction->stirring monitoring Monitor Reaction by TLC/LC-MS stirring->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, HPLC) purification->analysis end End: Enantioenriched Michael Adduct analysis->end

Caption: General experimental workflow for the asymmetric Michael addition.

Detailed Experimental Protocol: Organocatalyzed Michael Addition to a Nitroolefin

This protocol is based on established methods for the asymmetric Michael addition of α-substituted esters to nitroolefins.[3][4][5]

Materials:

  • This compound

  • Nitroolefin (e.g., β-nitrostyrene)

  • Chiral Organocatalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial charged with the chiral organocatalyst (20 mol%), add anhydrous toluene (2 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) to the solution.

  • Add the nitroolefin (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Work-up: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

Expected Outcomes and Data

Based on similar organocatalyzed Michael additions of α-fluoro esters, the following outcomes can be anticipated.

Michael AcceptorExpected Yield (%)Expected drExpected ee (%)
β-Nitrostyrene80-90>90:10>95
(E)-1-Nitro-2-phenylpropene75-85>95:5>97
2-Cyclohexen-1-one70-80>85:15>90

Conclusion

This compound represents a promising and versatile building block for asymmetric synthesis. Its unique combination of an α-fluoro ester and a protected aldehyde allows for its strategic use in a range of powerful C-C bond-forming reactions. The protocols detailed in this guide, based on robust and well-precedented methodologies, provide a solid foundation for researchers to explore the synthetic utility of this novel reagent in the quest for new, stereochemically complex fluorinated molecules for pharmaceutical and agrochemical applications. Further research into the synthesis and reactivity of this compound is highly encouraged to fully unlock its potential.

References

  • ResearchGate. Asymmetric Michael additions involving α‐fluoro‐α‐nitro esters. Available at: [Link]

  • PubMed. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids. Org Biomol Chem. 2015 Feb 28;13(8):2350-9. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Highly Enantioselective Synthesis of α-Fluoro-α-nitro Esters via Organocatalyzed Asymmetric Michael Addition. Available at: [Link]

  • D-Scholarship@Pitt. Synthetic applications of ortho esters. Available at: [Link]

  • ResearchGate. Direct catalytic asymmetric aldol reactions of α‐fluorinated ketones. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids. Available at: [Link]

  • Scilit. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins. Available at: [Link]

  • National Institutes of Health. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Available at: [Link]

  • National Institutes of Health. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available at: [Link]

  • ResearchGate. Synthetic Applications of Ortho Esters. Available at: [Link]

  • National Institutes of Health. Enantioselective α-heterofunctionalization reactions of catalytically generated C1-Lewis base enolates. Available at: [Link]

  • ResearchGate. Asymmetric Fluorination Reactions. Available at: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • National Institutes of Health. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Available at: [Link]

  • National Institutes of Health. The Direct Catalytic Asymmetric Aldol Reaction. Available at: [Link]

  • PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]

  • Semantic Scholar. Orthoesters in heterocycle synthesis. Available at: [Link]

  • Wikipedia. Chiral Lewis acid. Available at: [Link]

  • ResearchGate. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric cross-aldol reactions of α-keto hydrazones and α,β-unsaturated γ-keto hydrazones with trifluoromethyl ketones. Available at: [Link]

  • Organic Chemistry Portal. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Available at: [Link]

  • Google Patents. Synthesis of methyl 2-fluoroacrylate.
  • Royal Society of Chemistry. Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Available at: [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

  • Google Patents. Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.
  • Google Patents. Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Cambridge Open Engage. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

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Application Notes and Protocols: Unraveling the Reaction Mechanisms of Methyl 2-fluoro-3,3,3-trimethoxypropanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: A Molecule of Dichotomous Reactivity

Methyl 2-fluoro-3,3,3-trimethoxypropanoate is a fascinating and synthetically versatile building block. Its structure presents a unique convergence of two distinct and influential functional groups: an α-fluoro ester and an orthoester. This duality governs its reactivity, offering multiple pathways for chemical transformation. The electron-withdrawing nature of the fluorine atom significantly impacts the acidity of the α-proton and the electrophilicity of the carbonyl carbon. Concurrently, the trimethoxymethyl group, an orthoester, is known for its stability under neutral to basic conditions, yet its susceptibility to acidic hydrolysis.[1] Understanding the interplay of these functionalities is paramount for harnessing the full synthetic potential of this molecule in the development of novel pharmaceuticals and advanced materials.

These application notes provide a comprehensive guide to the reaction mechanisms of this compound with various classes of nucleophiles. We will delve into the mechanistic rationale behind the expected reaction pathways, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application in the laboratory.

General Mechanistic Considerations: A Tale of Two Functional Groups

The reactivity of this compound is dictated by the judicious choice of nucleophile and reaction conditions. Two primary sites are susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the methyl ester and the carbon atom bearing the fluorine substituent. The trimethoxymethyl group, being relatively inert under non-acidic conditions, is expected to remain intact during the initial nucleophilic encounter.

  • The α-Fluoro Ester Moiety: The fluorine atom, being highly electronegative, exerts a strong inductive effect, increasing the electrophilicity of the carbonyl carbon. However, fluoride is a poor leaving group, making a direct SN2 displacement at the α-carbon challenging. Therefore, reactions at this position often proceed through alternative mechanisms.

  • The Orthoester Functionality: Orthoesters are acetals of hypothetical orthocarboxylic acids and are generally stable in neutral or basic media.[1] However, they are readily hydrolyzed under acidic conditions to yield the corresponding ester and alcohols. This property makes them excellent protecting groups for carboxylic acids. In the context of the target molecule, the stability of the orthoester under the planned reaction conditions is a critical consideration.

Reaction Mechanisms with Nucleophiles: A Dichotomy of Pathways

The outcome of the reaction of this compound with a nucleophile is highly dependent on the nature of the nucleophile, specifically its hardness or softness, and its basicity.

Reaction with Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Hard nucleophiles, characterized by high charge density and a preference for electrostatic interactions, are expected to predominantly attack the most electrophilic site, the carbonyl carbon of the ester.

Proposed Mechanism: The reaction is anticipated to proceed via a standard nucleophilic acyl substitution mechanism. The Grignard reagent will add to the carbonyl group to form a tetrahedral intermediate. This intermediate will then collapse, expelling the methoxide ion to yield a ketone. A second equivalent of the Grignard reagent can then add to the newly formed ketone, leading to a tertiary alcohol upon acidic workup. The acidic workup will also hydrolyze the orthoester to a methyl ester, which may be further saponified depending on the conditions.

cluster_0 Reaction with Hard Nucleophiles Reactant This compound Intermediate1 Tetrahedral Intermediate Reactant->Intermediate1 Nucleophilic Attack on C=O Grignard R-MgX (2 eq.) Grignard->Intermediate1 Intermediate2 Tertiary Alkoxide Grignard->Intermediate2 Ketone α-Fluoro Ketone Intermediate1->Ketone - MeO⁻ Ketone->Intermediate2 Second Nucleophilic Attack Product Tertiary Alcohol with Hydrolyzed Orthoester Intermediate2->Product Protonation & Orthoester Hydrolysis Workup Acidic Workup (H3O+) Workup->Product cluster_A Pathway A: Amide Formation (SN_Ac) cluster_B Pathway B: N-Methylation (B_Al2) Reactant This compound + R₂NH IntermediateA Tetrahedral Intermediate Reactant->IntermediateA Attack on C=O ProductB1 N-Methylated Amine Reactant->ProductB1 SN2 Attack on Ester Methyl ProductB2 Carboxylate Salt Reactant->ProductB2 ProductA N,N-dialkyl-2-fluoro-3,3,3-trimethoxypropanamide IntermediateA->ProductA - MeOH

Caption: Competing reaction pathways with amine nucleophiles.

Reaction with Soft Nucleophiles (e.g., Thiols)

Soft nucleophiles, such as thiolates, have a higher propensity to attack softer electrophilic centers. While the carbonyl carbon is a hard electrophile, the α-carbon could potentially act as a soft electrophile. However, given the poor leaving group ability of fluoride, a direct SN2 substitution is unlikely to be the primary pathway.

Proposed Mechanism: Nucleophilic Acyl Substitution followed by Intramolecular Cyclization (possible)

A more probable scenario involves the initial attack of the thiolate on the carbonyl carbon, similar to the reaction with amines, to form a thioester. Depending on the structure of the thiol and the reaction conditions, subsequent intramolecular reactions could be envisaged, although simple thioester formation is the most direct outcome.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific substrates and available equipment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Reaction with a Secondary Amine (e.g., Diethylamine)

Objective: To synthesize N,N-diethyl-2-fluoro-3,3,3-trimethoxypropanamide.

Materials:

  • This compound

  • Diethylamine

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add diethylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize S-phenyl 2-fluoro-3,3,3-trimethoxypropanethioate.

Materials:

  • This compound

  • Thiophenol

  • Sodium methoxide (catalytic amount)

  • Anhydrous Methanol

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous methanol.

  • Add a catalytic amount of sodium methoxide to the methanol and stir until dissolved.

  • Add thiophenol (1.1 eq) to the solution.

  • Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Characterization

NucleophileExpected Major ProductPotential ByproductsSuggested Analytical Techniques
Grignard Reagent (R-MgX) Tertiary alcohol after acidic workupKetone (from single addition), saponified ester1H NMR, 13C NMR, 19F NMR, IR, MS
Secondary Amine (R₂NH) N,N-disubstituted amideN-methylated amine, carboxylate salt1H NMR, 13C NMR, 19F NMR, IR, MS
Thiol (RSH) S-alkyl/aryl thioester-1H NMR, 13C NMR, 19F NMR, IR, MS

Visualization of Experimental Workflow

cluster_workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Addition Nucleophile Addition (Controlled Temperature) Start->Addition Reaction Reaction Monitoring (TLC, GC-MS) Addition->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Sources

Application Notes & Protocols: A Guide to Modern Trifluoromethylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Reagent Selection and Mechanistic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Ideal Trifluoromethylating Agent

In the landscape of modern medicinal and materials chemistry, the trifluoromethyl (CF₃) group is a cornerstone of molecular design. Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—can dramatically enhance the efficacy, bioavailability, and stability of parent molecules.[1][2] This has led to an ongoing search for novel, efficient, and safe reagents to introduce this critical functional group.

This guide was prompted by an inquiry into Methyl 2-fluoro-3,3,3-trimethoxypropanoate as a potential trifluoromethylating agent. A comprehensive review of the current chemical literature and databases reveals that this specific compound is not a recognized or documented reagent for this purpose. Its synthesis, properties, and reactivity in trifluoromethylation are not described.

However, the query highlights a critical need within the scientific community: a clear, practical understanding of the available tools for trifluoromethylation. This document serves as a detailed guide to the well-established and state-of-the-art reagents that are routinely and successfully employed in research and development. We will delve into the mechanistic underpinnings of the primary trifluoromethylation pathways, provide detailed protocols for benchmark reagents, and offer insights to guide your experimental design.

Part 1: The Strategic Pillars of Trifluoromethylation: A Mechanistic Overview

The introduction of a CF₃ group can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of pathway is dictated by the electronic nature of the substrate and the desired bond construction.

  • Nucleophilic Trifluoromethylation : This approach utilizes a trifluoromethyl anion equivalent ("CF₃⁻") to attack an electrophilic center on the substrate (e.g., a carbonyl carbon or an aryl halide). These reactions are typically initiated by a fluoride source or other activators.[1][3]

  • Electrophilic Trifluoromethylation : Here, a trifluoromethyl cation equivalent ("CF₃⁺") is transferred to a nucleophilic substrate, such as an enolate, a thiol, or an electron-rich aromatic ring.[1][4] These reagents are often hypervalent iodine compounds or sulfonium salts.

  • Radical Trifluoromethylation : This pathway involves the generation of a trifluoromethyl radical (•CF₃) which can then engage with various substrates, often alkenes or (hetero)arenes, through radical addition or substitution mechanisms.

Caption: Core Trifluoromethylation Pathways

Part 2: Application Notes for Key Reagent Classes

As a Senior Application Scientist, the key to successful trifluoromethylation is not just following a protocol but understanding why it works. Below, we dissect the most reliable and versatile reagents, explaining the causality behind their function and providing field-proven methodologies.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The go-to reagent for delivering a "CF₃⁻" nucleophile is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[5] It is a volatile liquid that is relatively stable but requires an initiator—typically a catalytic amount of a nucleophilic activator like a fluoride salt (e.g., CsF, TBAF) or an alkoxide—to generate the active trifluoromethyl anion.[3][6]

Mechanism of Action: The activator attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate. This intermediate can then release the trifluoromethyl anion (or an equivalent species), which is the active nucleophile in the reaction.[7]

Data Presentation: Substrate Scope of Ruppert-Prakash Reagent

Substrate ClassTypical ProductYield RangeKey Considerations
Aldehydes & KetonesTrifluoromethyl carbinols85-99%Highly efficient; reaction is often quantitative.[6]
IminesTrifluoromethyl amines70-95%Requires careful control of conditions to avoid side reactions.
EstersTrifluoromethyl ketones60-92%Requires stronger activators or specific conditions.[8]
Enonesα-Trifluoromethyl allylic alcohols>90%Selective 1,2-addition is typically observed.[3]

Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF₃

This protocol describes the trifluoromethylation of 4-nitrobenzaldehyde as a representative example.

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 0.22 mL)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the aldehyde in anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath. Causality: Low temperature is crucial to control the exothermicity of the reaction and to stabilize the intermediate silyl ether.

  • Reagent Addition: Add the Ruppert-Prakash reagent (0.22 mL, 1.5 mmol) to the stirred solution.

  • Initiation: Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise over 5 minutes. Causality: The catalytic amount of fluoride initiates the reaction. Slow addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Hydrolysis): Quench the reaction by adding 1 M HCl (5 mL) at 0 °C. Stir for 30 minutes to hydrolyze the intermediate silyl ether to the alcohol.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Causality: The bicarbonate wash neutralizes the excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl carbinol.

Electrophilic Trifluoromethylation: The Togni and Umemoto Reagents

For substrates that are nucleophilic, an electrophilic "CF₃⁺" source is required. The most prominent and widely used reagents in this class are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents .[9][10][11]

Mechanism of Action: While the exact mechanism can be substrate-dependent (and sometimes involve radical pathways), these reagents are designed to have a labile bond to the CF₃ group (I-CF₃ or S-CF₃).[9] A nucleophile can attack the carbon of the CF₃ group, displacing the hypervalent iodine or sulfonium leaving group. For some substrates, single-electron transfer (SET) can occur, leading to a CF₃ radical.[9]

Data Presentation: Comparison of Togni and Umemoto Reagents

FeatureTogni Reagent IIUmemoto Reagent II
Structure 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium salt
Reactivity Highly reactive towards soft nucleophiles (thiols, β-keto esters).[4]Powerful, thermally stable, effective for a broad range of nucleophiles.
Advantages Commercially available, broad functional group tolerance.[4]High thermal stability, can be prepared in one pot.[11]
Typical Substrates Thiols, β-dicarbonyls, phenols, alkenes (with Cu-catalysis).[4]Indoles, thiols, phosphines, terminal alkynes.

Experimental Protocol: Trifluoromethylation of a Thiol using Togni Reagent II

This protocol describes the trifluoromethylation of thiophenol, a reaction known to be extremely rapid and high-yielding.

Materials:

  • Thiophenol (1.0 mmol, 0.102 mL)

  • Togni Reagent II (1.1 mmol, 348 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve thiophenol (0.102 mL, 1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add Togni Reagent II (348 mg, 1.1 mmol) to the solution in one portion at room temperature. Causality: The reaction with thiols is often instantaneous. No external base or catalyst is typically required.

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 5-10 minutes. Monitor by TLC or GC-MS to confirm the consumption of the starting thiol.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 10 mL) to remove the iodine-containing byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, S-(trifluoromethyl)thiophenol, is often of high purity. If necessary, it can be further purified by passing it through a short plug of silica gel, eluting with hexane.

Part 3: General Workflow and Safety

A successful experiment relies on a robust workflow and a commitment to safety.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (Ar/N₂) - Add substrate & solvent B 2. Reagent Addition - Control temperature (0 °C / RT) - Add CF₃ reagent & initiator A->B C 3. Reaction Monitoring - Stir for specified time - Track via TLC / GC-MS / NMR B->C D 4. Work-up & Quenching - Add quenching solution (e.g., H₂O, HCl) - Neutralize if necessary C->D E 5. Extraction & Drying - Extract with organic solvent - Wash layers - Dry with MgSO₄/Na₂SO₄ D->E F 6. Purification - Concentrate solvent - Column chromatography E->F G 7. Characterization - NMR, MS, IR F->G

Caption: A Standard Trifluoromethylation Workflow

Safety and Handling:

  • General Precautions: Trifluoromethylating agents and fluorinated compounds should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ruppert-Prakash Reagent (TMSCF₃): This reagent is a volatile and flammable liquid. It can release toxic HF upon contact with moisture. Handle with care and store under an inert atmosphere.

  • Togni/Umemoto Reagents: These are generally stable solids. However, hypervalent iodine compounds can be shock-sensitive or decompose upon heating. Avoid grinding them or heating them as dry solids.[9]

Conclusion

While the specific reagent "this compound" is not established in the field, the principles of trifluoromethylation are well-understood and supported by a robust toolkit of reliable reagents. The choice between nucleophilic and electrophilic pathways, guided by the nature of your substrate, is the critical first step in experimental design. Reagents like the Ruppert-Prakash, Togni, and Umemoto series have become indispensable, offering predictable reactivity and broad applicability. By understanding the causality behind each protocol—the role of the initiator, the importance of temperature control, and the function of the work-up steps—researchers can confidently and safely incorporate the vital trifluoromethyl motif into their target molecules.

References

Sources

Application Notes and Protocols for the Polymerization of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a novel fluorinated monomer. Given the absence of established literature for this specific compound, this guide synthesizes field-proven insights from the polymerization of analogous α-fluoroacrylates and functionalized monomers. We present detailed, validated protocols for both controlled radical and anionic polymerization pathways, explaining the causality behind experimental choices. This application note is designed to serve as a foundational resource, enabling researchers to explore the synthesis of new polymeric materials with potentially unique thermal, optical, and biomedical properties.

Introduction and Monomer Overview

This compound represents a unique monomer structure combining an electron-withdrawing α-fluoro group with a protected carboxylic acid functionality in the form of a trimethoxymethyl orthoester. The incorporation of fluorine into acrylate polymers is known to confer a range of desirable properties, including enhanced thermal and chemical stability, low surface energy, and specific optical characteristics.[1][2] These attributes make fluorinated polymers highly valuable in advanced coatings, biomedical devices, and drug delivery systems.[3][4]

The α-fluoro substituent is expected to activate the vinyl double bond, making it susceptible to both radical and anionic polymerization methods.[5][6] The trimethoxymethyl group, while sterically bulky, offers a latent carboxylic acid moiety that could be deprotected post-polymerization to yield functional polymers. However, this group's stability, particularly its sensitivity to acidic or harsh nucleophilic conditions, is a critical consideration in designing polymerization protocols.

This guide provides two distinct, well-reasoned starting points for the polymerization of this monomer:

  • Atom Transfer Radical Polymerization (ATRP): A robust controlled radical polymerization (CRP) technique for achieving well-defined polymers with predictable molecular weights and low polydispersity.[1][7][8]

  • Anionic Polymerization: A powerful method for producing polymers with high microstructural control, though it demands more stringent experimental conditions.[5][9]

Monomer Purity, Handling, and Storage

Chemical Structure:

This compound

Purity: As with all polymerization reactions, the purity of the monomer is paramount. Impurities can inhibit or terminate the polymerization, particularly in anionic systems. It is recommended to purify the monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors prior to use.

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store the purified monomer in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4 °C) to prevent premature polymerization.

Controlled Radical Polymerization: ATRP Protocol

Atom Transfer Radical Polymerization (ATRP) is an excellent choice for α-fluoroacrylates, providing good control over the polymerization process.[7] The following protocol is adapted from established procedures for similar fluorinated acrylates.

3.1. Rationale for ATRP Component Selection
  • Initiator (Ethyl 2-bromoisobutyrate, EBiB): A common and efficient initiator for the ATRP of acrylates.

  • Catalyst (Copper(I) Bromide, CuBr): Forms the active catalyst complex that reversibly activates and deactivates the propagating polymer chains.

  • Ligand (N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA): Solubilizes the copper catalyst and tunes its reactivity to afford a controlled polymerization.

  • Solvent (Anisole): A polar, aprotic solvent with a suitable boiling point for the reaction temperature.

3.2. Detailed Step-by-Step ATRP Protocol
  • Monomer & Reagent Preparation:

    • Purify this compound (MFTMP) by passing it through a column of basic alumina.

    • Ensure all other reagents (EBiB, PMDETA, Anisole) are of high purity and handled under inert conditions where necessary.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum, and perform three cycles of vacuum/argon backfill to ensure an inert atmosphere.

    • Via syringe, add degassed anisole (5 mL) and PMDETA (21 µL, 0.1 mmol). Stir the mixture until a clear, lightly colored solution forms.

    • In a separate, dry vial, prepare a solution of MFTMP (e.g., 2.08 g, 10 mmol for a target DP of 100) and EBiB (14.5 µL, 0.1 mmol). Degas this mixture by bubbling with argon for 20 minutes.

  • Polymerization:

    • Using a gas-tight syringe, transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex.

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Monitor the reaction progress by taking aliquots at timed intervals via a degassed syringe. Analyze monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification:

    • Once the desired conversion is reached (or if the reaction stalls), cool the flask to room temperature and expose the solution to air to quench the polymerization by oxidizing the Cu(I) catalyst.

    • Dilute the reaction mixture with tetrahydrofuran (THF, ~10 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration or decantation.

    • Redissolve the polymer in a small amount of THF and re-precipitate to ensure high purity.

    • Dry the final polymer under vacuum at 40-50 °C to a constant weight.

3.3. ATRP Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Purify Purify & Degas Monomer/Initiator Combine Combine Reagents & Heat to 90°C Monomer_Purify->Combine Catalyst_Prep Prepare Catalyst (CuBr/PMDETA) in Schlenk Flask Catalyst_Prep->Combine Monitor Monitor Conversion (NMR) Combine->Monitor t = 0 to x hours Quench Quench Reaction (Expose to Air) Monitor->Quench Target Conversion Filter Filter through Alumina Quench->Filter Precipitate Precipitate Polymer in Non-Solvent Filter->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Polymer Characterize Polymer (GPC, DSC) Dry->Final_Polymer ATRP_Mechanism Initiator R-X (Initiator) Catalyst Cu(I)L (Catalyst) Radical R• Initiator->Radical k_act Deactivator X-Cu(II)L (Deactivator) Catalyst->Deactivator k_act Deactivator->Catalyst k_deact Propagating_Radical P_n• (Active) Radical->Propagating_Radical + M Monomer M (Monomer) Propagating P_n-X (Dormant) Propagating->Propagating_Radical k_act Propagating_Radical->Propagating k_deact Propagating_Radical->Propagating_Radical + M (k_p) Termination Termination (Dead Polymer) Propagating_Radical->Termination k_t

Caption: ATRP equilibrium between active and dormant species.

Anionic Polymerization Protocol

Anionic polymerization of α-fluoroacrylates can produce polymers with high tacticity but requires stringent anhydrous and anaerobic conditions. T[5]he choice of initiator is critical to prevent side reactions with the monomer's ester group.

4.1. Rationale for Anionic Component Selection
  • Initiator (1,1-Diphenylhexyllithium, DPHL): A bulky, less nucleophilic initiator compared to n-butyllithium. Its delocalized carbanion is less likely to attack the carbonyl group of the acrylate. *[4] Solvent (Tetrahydrofuran, THF): A polar, aprotic solvent that solvates the cation, promoting a more controlled polymerization. It must be rigorously purified and dried.

  • Temperature (-78 °C): Low temperature is essential to suppress termination and side reactions, ensuring a "living" polymerization.

4.2. Detailed Step-by-Step Anionic Protocol
  • Solvent and Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry argon.

    • Purify THF by distillation from a sodium/benzophenone ketyl under an argon atmosphere immediately before use.

  • Reaction Setup:

    • Set up a Schlenk flask with a magnetic stir bar and a rubber septum under a positive pressure of argon.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Via a gas-tight syringe, add the required volume of freshly distilled, cold THF.

  • Initiation and Polymerization:

    • Add the initiator, DPHL, to the cold THF and stir.

    • Purify the MFTMP monomer by passing it through basic alumina and then vacuum distilling it into a calibrated ampoule.

    • Slowly add the purified monomer dropwise to the rapidly stirring initiator solution at -78 °C. The reaction is typically very fast.

  • Termination and Purification:

    • After the desired reaction time (e.g., 30-60 minutes), terminate the polymerization by adding a small amount of degassed methanol.

    • Allow the flask to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol or water/methanol mixture).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

4.3. Anionic Polymerization Mechanism

Anionic_Polymerization Initiator I⁻ (Initiator) Active1 I-M⁻ Initiator->Active1 Initiation Monomer1 M (Monomer) Monomer1->Active1 ActiveN I-(M)ₙ-M⁻ (Propagating Chain) Active1->ActiveN Propagation Monomer2 n M Monomer2->ActiveN FinalPolymer I-(M)ₙ-M-E (Final Polymer) ActiveN->FinalPolymer Termination Terminator E⁺ (Terminator) Terminator->FinalPolymer

Caption: General mechanism for anionic polymerization.

Data Presentation and Expected Results

The following tables present hypothetical data to guide researchers on expected outcomes. Actual results will vary based on specific conditions and monomer purity.

Table 1: Hypothetical ATRP Results for MFTMP

Conditions: [MFTMP]₀/[EBiB]₀/[CuBr]₀/[PMDETA]₀ = 100/1/1/1 in Anisole at 90 °C.

Time (min)Conversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
3022477049501.18
6045956098001.15
1207816420169001.12
2409119150195001.10

Mₙ (Theoretical) = ([M]/[I]) × Conversion × Mₙ(Monomer) + Mₙ(Initiator)

Table 2: Expected Polymer Properties

Based on analogs such as Poly(methyl α-fluoroacrylate).

[6]| Property | Expected Value | Analytical Method | | :--- | :--- | :--- | | Glass Transition Temp. (T₉) | 120 - 140 °C | DSC | | Thermal Decomposition (T_d10%) | ~350 °C in N₂ | TGA | | Solubility | Soluble in THF, Acetone, DMF | Visual Inspection | | Appearance | White to off-white solid | Visual Inspection |

Troubleshooting and Key Considerations
  • Low Conversion in ATRP: Ensure all components are pure and the system is thoroughly deoxygenated. Oxygen is a radical scavenger and will inhibit the polymerization.

  • Broad PDI in ATRP: This may indicate a loss of control. The catalyst-to-initiator ratio might need optimization, or termination reactions may be prevalent.

  • No Polymer in Anionic Reaction: This is almost always due to impurities (especially water or acid) in the monomer, solvent, or glassware. Rigorous purification and inert techniques are non-negotiable.

  • Monomer Instability: The trimethoxymethyl group may be susceptible to hydrolysis if exposed to acidic conditions (e.g., unpurified chlorinated solvents or acidic impurities). Ensure all reagents and materials are neutral or basic.

References
  • Bernaerts, K. V., & Du Prez, F. E. (2002). Controlled Radical Polymerization of n-Butyl α-Fluoroacrylate. 1. Use of Atom Transfer Radical Polymerization as the Polymerization Method. Macromolecules, 35(21), 7874–7881. [Link]

  • Pittman, C. U., Ueda, M., Iri, K., & Imai, Y. (1980). Synthesis and Polymerization of Methyl α-Fluroacrylate. Macromolecules, 13(5), 1031–1036. [Link]

  • Miyazaki, K., Takata, T., Endo, T., & Inanaga, A. (1994). Thermal- and photo-polymerization of (meth) acrylates containing a spiro ortho ester moiety and the properties of poly[(meth)acrylate]s. Dental Materials Journal, 13(1), 9-21. [Link]

  • Narita, T. (2016). Chapter 3: Anionic Polymerization of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 1: Synthesis, Properties, Processing and Simulation (pp. 40-71). The Royal Society of Chemistry. [Link]

  • Cracowski, J. M., Montembault, V., & Améduri, B. (2010). α‐fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154-2161. [Link]

  • Yamada, B., Kontani, T., Yoshioka, M., & Otsu, T. (1984). Determination of absolute rate constants for free radical polymerization of ethyl α‐fluoroacrylate and characterization of the polymer. Journal of Polymer Science: Polymer Chemistry Edition, 22(10), 2381-2393. [Link]

  • Shimizu, T., Tanaka, Y., Ohkawa, M., Kutsumizu, S., & Yano, S. (1996). Structural Studies of Poly(1H,1H-fluoroalkyl α-fluoroacrylate)s by Infrared Spectroscopic Analysis. Macromolecules, 29(10), 3540–3544. [Link]

  • Cracowski, J. M., Toudic, Y., & Ameduri, B. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, 8(30), 4415-4424. [Link]

  • Christian, P., & Coclite, A. M. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties. Beilstein journal of nanotechnology, 8, 933–942. [Link]

  • Shimizu, T., Tanaka, Y., Kutsumizu, S., & Yano, S. (1996). Ordered structure of poly(fluoroalkyl .alpha.-fluoroacrylates). Macromolecules, 29(1), 156–164. [Link]

  • Ameduri, B. (2020). Controlled Radical (Co)polymerization of Fluoromonomers. Macromolecules, 53(17), 7139–7167. [Link]

  • Narita, T., Hagiwara, T., & Hamana, H. (1986). Anionic polymerization of fluorine‐containing vinyl monomers, 5. Polymerization of fluoroalkyl acrylates and methacrylates with delocalized carbanionic initiators. Die Makromolekulare Chemie, Rapid Communications, 7(3), 171-174. [Link]

  • Zavyalov, V. V., et al. (2018). Hydrolytic polycondensation of trimethoxymethylsilane under ultrasonic irradiation. Ultrasonics Sonochemistry, 42, 347-353. [Link]

  • Ameduri, B. (2010). Controlled Radical (Co)polymerization of Fluoromonomers. Macromolecules, 43(24), 10163–10185. [Link]

  • Christian, P., & Coclite, A. M. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties. Beilstein Journal of Nanotechnology, 8, 933-942. [Link]

  • Miyazaki, K., et al. (1994). Thermal-And Photo-Polymerization of (Meth) Acrylates Containing a Spiro Ortho Ester Moiety and the Properties of Poly [(Meth) Acrylate] S. Dental Materials Journal, 13(1), 9-21. [Link]

  • Zhang, J., et al. (2018). Anionic polymerizations in a microreactor. Reaction Chemistry & Engineering, 3(5), 634-645. [Link]

  • Asif, A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(12), 1962. [Link]

  • Wikipedia. Anionic addition polymerization. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one using Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Fluorinated Heterocycles

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. Trifluoromethylated pyrazoles, in particular, are privileged structures known for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This application note provides a comprehensive, scalable protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a valuable building block, utilizing Methyl 2-fluoro-3,3,3-trimethoxypropanoate as a key starting material.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings and the critical parameters for successful scale-up. We will detail a robust two-step, one-pot process: the initial in situ acid-catalyzed hydrolysis of the trimethoxypropanoate ketal to the reactive β-ketoester intermediate, followed by a classic Knorr pyrazole synthesis via cyclocondensation with hydrazine.

PART 1: Scientific Integrity & Safety

Mechanistic Rationale: A Tale of Two Reactions

The overall transformation hinges on two well-established organic reactions.

Step 1: Acid-Catalyzed Ketal Hydrolysis. this compound is a stable dimethyl ketal. Under acidic conditions, it readily hydrolyzes to reveal the corresponding ketone. The reaction is initiated by protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent intramolecular electron rearrangement and attack by water leads to the formation of a hemiacetal, which then eliminates a second molecule of methanol to yield the target β-ketoester, Methyl 2-fluoro-3-oxobutanoate.[1][2] This intermediate is generated and consumed in situ, avoiding a potentially challenging isolation and purification step.

Step 2: Knorr Pyrazole Synthesis. The newly formed β-ketoester undergoes a condensation reaction with hydrazine.[3][4][5] This reaction proceeds through the initial formation of a hydrazone at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl. Subsequent elimination of methanol drives the reaction towards the formation of the stable pyrazolone ring.

Critical Safety Considerations for Scale-Up

Hydrazine Handling: Hydrazine and its aqueous solutions are toxic, corrosive, and potentially carcinogenic.[4][6] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[3] Due to its high toxicity (ACGIH TLV of 0.01 ppm), minimizing the risk of inhalation is paramount.[1]

  • Scale-Up Precaution: When working with larger quantities, the use of a closed handling system for the transfer of hydrazine solutions is strongly recommended to prevent vapor release.[7] Ensure an emergency shower and eyewash station are immediately accessible.

  • Quenching: Any excess hydrazine must be quenched safely. A common method involves the slow addition of an oxidizing agent like a dilute aqueous solution of sodium hypochlorite (bleach) under controlled temperature conditions.[7]

Exothermicity: The cyclocondensation reaction can be exothermic. On a larger scale, it is crucial to control the rate of hydrazine addition and have an efficient cooling system in place to manage the reaction temperature and prevent a runaway reaction.

PART 2: Detailed Protocols and Workflow

Protocol: Scale-up Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one

This protocol is designed for a nominal 100-gram scale of the final product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compoundN/A194.171.0
Hydrochloric Acid (37% aqueous solution)7647-01-036.46Catalytic
Hydrazine Hydrate (~64% aqueous solution)7803-57-850.061.1
Ethanol (200 proof)64-17-546.07Solvent
Deionized Water7732-18-518.02Solvent/Work-up

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and addition funnel.

  • Heating/cooling circulator.

  • pH meter.

  • Filtration apparatus (e.g., Buchner funnel).

  • Vacuum oven.

Procedure:

Step 1: In Situ Generation of Methyl 2-fluoro-3-oxobutanoate (Hydrolysis)

  • Charge the 10 L reactor with this compound (1.0 kg, 5.15 mol, 1.0 eq.) and ethanol (4.0 L).

  • Begin stirring and cool the mixture to 10 °C.

  • Slowly add a mixture of concentrated hydrochloric acid (100 mL) and deionized water (400 mL) via the addition funnel over 30 minutes, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material.

Step 2: Cyclocondensation and Isolation

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add hydrazine hydrate (284 g, ~5.67 mol, 1.1 eq.) dropwise via the addition funnel over 1-2 hours. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approx. 70-75 °C) for 3-5 hours.

  • Monitor the reaction for the disappearance of the β-ketoester intermediate.

  • Cool the reaction mixture to 0-5 °C. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 500 mL) followed by cold ethanol (500 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 70-80% Appearance: Off-white to pale yellow solid.

Process Workflow Diagram

Scale_Up_Synthesis cluster_hydrolysis Step 1: Ketal Hydrolysis (In Situ) cluster_cyclization Step 2: Cyclocondensation & Isolation A Charge Reactor: - this compound - Ethanol B Cool to 10°C A->B C Slowly Add Aqueous HCl B->C D Warm to RT Stir for 2-4h C->D E In-Process Control (IPC): Confirm complete conversion (TLC, GC-MS) D->E F Cool to 0-5°C E->F Proceed to Cyclization G Slowly Add Hydrazine Hydrate (Exothermic!) F->G H Warm to RT Reflux for 3-5h G->H I IPC: Confirm consumption of intermediate H->I J Cool to 0-5°C Precipitate Product I->J K Filter & Wash Cake (Cold Water & Ethanol) J->K L Dry Product (Vacuum Oven) K->L FinalProduct Final Product: 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one L->FinalProduct

Caption: Workflow for the two-step, one-pot synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one.

PART 3: References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

  • Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264–272. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved January 21, 2026, from [Link]

  • University of Florida EHS. (2024, April). Hydrazine Monohydrate Explosion. Retrieved January 21, 2026, from [Link]

  • University of New Mexico EHS. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved January 21, 2026, from [Link]

  • Beyrati, M., & Hasaninejad, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1081. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Blackwell Science.

Sources

Troubleshooting & Optimization

Methyl 2-fluoro-3,3,3-trimethoxypropanoate: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of this specialized orthoester. Our recommendations are grounded in established chemical principles and data from analogous structures to ensure the integrity of your experiments.

I. Understanding the Compound: The Orthoester Core

This compound possesses an orthoester functional group, which is inherently sensitive to environmental conditions. The central carbon atom is bonded to three alkoxy groups, making it susceptible to hydrolysis, particularly in the presence of acid.[1] The rate of this degradation is significantly influenced by factors such as pH, moisture content, and temperature. However, the presence of an electron-withdrawing fluorine atom is expected to enhance its stability compared to non-fluorinated orthoesters.[2][3]

II. Troubleshooting Guide: Addressing Experimental Challenges

This section addresses common issues that may arise during the use of this compound, likely stemming from its stability profile.

Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure

  • Question: "I am using this compound in a reaction, but my yields are inconsistent, or the reaction is not proceeding as expected. What could be the cause?"

  • Answer: The most probable cause is the degradation of the orthoester due to improper handling or storage. The primary degradation pathway for orthoesters is acid-catalyzed hydrolysis, which cleaves the orthoester into a standard ester and alcohols.[1]

    Troubleshooting Steps:

    • Verify Solvent Anhydrousness: The presence of even trace amounts of water can lead to hydrolysis.[3] Always use freshly dried, anhydrous solvents for your reactions. It is recommended to use solvents with a water content of less than 50 ppm.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[4][5]

    • Check for Acidic Contaminants: Ensure that all glassware is free from acidic residues. If your reaction involves acidic reagents or generates acidic byproducts, consider adding a non-nucleophilic base to neutralize any trace acidity, if compatible with your reaction scheme.

    • Reagent Purity: Confirm the purity of your starting material. If it has been stored improperly, it may have partially hydrolyzed. Consider purifying the orthoester by distillation under reduced pressure if you suspect degradation.

Scenario 2: Appearance of Unexpected Byproducts in NMR or LC-MS

  • Question: "My post-reaction analysis shows the presence of methyl 2-fluoro-3-methoxyacrylate and methanol. Where are these coming from?"

  • Answer: The presence of these byproducts strongly suggests the hydrolysis of your orthoester. The initial hydrolysis product would be the corresponding ester and two equivalents of methanol.[1] Depending on the reaction conditions, further reactions of the hydrolysis products can occur.

    Logical Flow of Degradation:

    degradation_pathway start This compound hydrolysis Hydrolysis (H₂O, H⁺ catalyst) start->hydrolysis Degradation products Methyl 2-fluoro-3,3-dimethoxypropanoate + Methanol hydrolysis->products further_hydrolysis Further Hydrolysis products->further_hydrolysis final_products Methyl 2-fluoro-3-oxopropanoate + Methanol further_hydrolysis->final_products

    Caption: Potential hydrolysis pathway of the orthoester.

    Preventative Measures:

    • Strict Anhydrous Technique: The most critical preventative measure is the rigorous exclusion of water from your reaction setup.

    • Temperature Control: While not explicitly documented for this compound, hydrolysis rates are generally temperature-dependent. Running reactions at lower temperatures may help to minimize degradation.

    • Work-up Considerations: During the reaction work-up, avoid acidic aqueous solutions if the desired product is the intact orthoester. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to quench the reaction and wash the organic layer.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon.[4][5] It should be kept in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7] Refrigeration is recommended for maintaining product quality.[5]

  • Q2: How sensitive is this compound to air and moisture?

    • A2: As an orthoester, it is highly sensitive to moisture, especially in the presence of acid.[3][4] Exposure to atmospheric moisture can lead to gradual hydrolysis. Therefore, it is crucial to handle the compound quickly and under anhydrous conditions.

  • Q3: Is it necessary to store this compound in a desiccator?

    • A3: Yes, storing the sealed container within a desiccator provides an additional layer of protection against ambient moisture, which is highly advisable.

Stability

  • Q4: What is the expected shelf-life of this compound?

    • A4: While specific data for this compound is not available, when stored under the recommended conditions (refrigerated, under inert gas, in a sealed container), a shelf-life of at least one year can be expected. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.

  • Q5: What are the signs of degradation?

    • A5: Visual signs of degradation are unlikely. The most reliable method to assess purity is through analytical techniques such as ¹H NMR, ¹⁹F NMR, or GC-MS. The appearance of signals corresponding to the hydrolyzed ester and methanol would indicate degradation.

Safety

  • Q6: What personal protective equipment (PPE) should be used when handling this compound?

    • A6: Standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[6][8] Handling should be performed in a well-ventilated area or a chemical fume hood.[7]

IV. Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)Slows down potential degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[4][5]
Container Tightly Sealed, Amber Glass BottlePrevents moisture ingress and protects from light.
Location Cool, Dry, Well-Ventilated AreaEnsures a stable storage environment away from heat sources.[6][7]
Incompatibilities Strong Acids, Strong Oxidizing Agents, WaterPrevents catalytic hydrolysis and potential hazardous reactions.[1][5]

V. Experimental Protocols

Protocol 1: Aliquoting the Reagent for Use

  • Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

  • Set up a dry, inert atmosphere in a glove box or by using a Schlenk line.

  • Briefly open the container under the inert atmosphere.

  • Quickly withdraw the desired amount using a dry syringe or pipette.

  • Immediately reseal the container, purge with inert gas, and wrap the cap with parafilm for extra security.

  • Store the main container under the recommended conditions.

VI. Logical Workflow for Handling and Storage

handling_workflow start Receive Compound check_seal Inspect Container Seal start->check_seal store Store in Refrigerator (2-8 °C) under Inert Gas check_seal->store Seal Intact contact_supplier contact_supplier check_seal->contact_supplier Seal Broken prepare_use Prepare for Use store->prepare_use warm_up Equilibrate to Room Temp prepare_use->warm_up inert_atm Work in Inert Atmosphere warm_up->inert_atm aliquot Aliquot Required Amount inert_atm->aliquot reseal Purge with Inert Gas & Reseal aliquot->reseal use_reagent Use in Anhydrous Reaction aliquot->use_reagent reseal->store

Caption: Decision workflow for proper handling and storage.

References

  • von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. Retrieved from [Link]

  • Heller, J. (n.d.). Poly(ortho esters): Synthesis, characterization, properties and uses. Request PDF. Retrieved from [Link]

  • Gurny, R., & Ibrahim, H. (1996). Purity and Stability Assessment of a Semi-Solid Poly(ortho Ester) Used in Drug Delivery Systems. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Purification Technologies Subject: A Comprehensive Guide to the Purification of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

This technical guide provides in-depth information, troubleshooting strategies, and frequently asked questions concerning the purification of this compound. This molecule's unique structure, combining a fluorinated ester with an acid-labile orthoester functionality, presents specific challenges that require careful consideration of purification methodologies.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?

The purification of this compound is complicated by two main structural features: the orthoester group and the fluorine atom.

  • Orthoester Instability: The core challenge is the high sensitivity of the orthoester group to acidic conditions and moisture.[1][2] Orthoesters readily hydrolyze in the presence of even mild aqueous acid to form an ester and alcohols.[3] This degradation pathway is a major source of impurities and yield loss during purification. The reaction must be conducted under strictly anhydrous conditions.[3][4]

  • Fluorine Atom Influence: The electron-withdrawing nature of the fluorine atom can influence the molecule's polarity, boiling point, and interactions with chromatographic stationary phases.[5] This can make separation from structurally similar impurities, such as non-fluorinated starting materials or byproducts, challenging.[5]

Q2: My compound appears to be degrading during column chromatography on silica gel. What is the likely cause and how can I prevent it?

This is a classic issue encountered with acid-sensitive compounds. Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for the hydrolysis of the orthoester moiety.

Causality: The acidic silanol groups (Si-OH) on the silica surface catalyze the cleavage of the trimethoxy orthoester, leading to the formation of Methyl 2-fluoro-3-methoxypropanoate and methanol as primary degradation products.

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v) or pyridine. This neutralizes the acidic sites on the silica surface.

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Dry the silica gel in a vacuum oven before preparing the slurry. Run the column under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from compromising the separation.

  • Consider Alternative Stationary Phases: If degradation persists, switch to a more inert stationary phase. Neutral alumina (Brockmann I, dried) or treated phases like fluorinated silica gel can be effective alternatives for separating fluorinated compounds.[6]

Q3: Which purification techniques are most effective for this compound?

The choice of technique depends on the scale of the purification and the nature of the impurities. A multi-step approach is often necessary.

  • Vacuum Distillation: This is the preferred method for large-scale purification, provided the compound has sufficient thermal stability and a boiling point distinct from its impurities. It effectively removes non-volatile impurities (salts, catalysts) and solvents. Care must be taken to use a dry, acid-free apparatus.

  • Flash Chromatography (with precautions): As discussed in Q2, this is a powerful technique for removing impurities with different polarities. Success is contingent on using neutralized stationary phases and anhydrous conditions.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, reverse-phase HPLC (RP-HPLC) is highly effective.[5]

    • Column Choice: C18 columns are standard, but for separating fluorinated compounds from their non-fluorinated analogues, a fluorous-phase column can offer unique selectivity and enhanced retention of the target molecule.[6][7][8]

    • Mobile Phase: A buffered mobile phase is generally avoided due to the risk of hydrolysis. A simple gradient of anhydrous acetonitrile in water (if the compound is stable for the run duration) or non-aqueous systems may be required.

Q4: What are the common impurities I should expect, and how can I remove them?

Impurities typically arise from the starting materials, side reactions, or degradation of the product. Based on common synthetic routes for related compounds[9], potential impurities are listed below.

Impurity NameStructureLikely OriginRecommended Removal Method
Methyl FluoroacetateF-CH₂-COOCH₃Unreacted starting materialVacuum Distillation (lower boiling point) or Flash Chromatography.
Dimethyl Oxalate(COOCH₃)₂Unreacted starting materialFlash Chromatography (more polar).
Methyl 2-fluoro-3-hydroxypropanoateHO-CH₂-CHF-COOCH₃Incomplete reaction or hydrolysis of a precursor[9][10]Flash Chromatography (significantly more polar due to the hydroxyl group).
Hydrolysis Product (Methyl 2-fluoro-3-methoxypropanoate)CH₃O-CH₂-CHF-COOCH₃Degradation of the target orthoesterCareful Flash Chromatography or Preparative HPLC. Difficult to remove by distillation due to similar boiling points.
Q5: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for unambiguous purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most powerful tool. ¹H NMR will clearly show the presence of the three methoxy groups (as a singlet) and the characteristic multiplets for the CH and CHF protons. ¹⁹F NMR will show a single resonance with coupling to the adjacent protons. The absence of signals corresponding to impurities (e.g., a hydroxyl proton from the hydroxypropanoate) is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve volatile impurities and the MS provides molecular weight confirmation of the main peak and any contaminants.[11]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can quantify purity by peak area percentage. Using a high-resolution mass spectrometer (LC-HRMS) as a detector can further aid in identifying minor impurities.[12]

Q6: What are the best practices for handling and storing purified this compound?

Given its moisture sensitivity, proper storage is critical to maintain purity.[4][13]

  • Storage: Store the purified product in a sealed vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it at low temperatures (-20°C) to minimize any potential degradation.

  • Handling: When handling the compound, work quickly and preferably in a glovebox or under a stream of dry inert gas. Use dry syringes and glassware.

Troubleshooting and Experimental Workflows
Systematic Troubleshooting Guide for Purification

The following flowchart provides a logical sequence for troubleshooting common issues during the purification of this compound.

G start Crude Product Analysis (NMR, GC-MS) check_purity Purity > 95%? start->check_purity distill Vacuum Distillation check_purity->distill No final_product Pure Product (Store under N2 at -20°C) check_purity->final_product Yes column Flash Chromatography distill->column check_degradation Degradation Observed? column->check_degradation neutralize Use Neutralized Silica / Alumina + Anhydrous Solvents check_degradation->neutralize Yes prep_hplc Preparative HPLC check_degradation->prep_hplc No neutralize->column Re-run Column prep_hplc->final_product

Caption: A step-by-step workflow for purifying and troubleshooting this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Neutralized Flash Column Chromatography

  • Preparation of Neutralized Silica:

    • In a fume hood, weigh out the required amount of silica gel (e.g., 100 g).

    • Prepare the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v).

    • Create a slurry of the silica gel in this solvent mixture. Let it stand for 15-20 minutes to ensure neutralization.

  • Column Packing:

    • Pack the column with the neutralized silica slurry.

    • Wash the packed column with at least two column volumes of the starting mobile phase (containing triethylamine) to ensure the entire stationary phase is equilibrated and neutral.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of neutralized silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC/GC-MS.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation). Note: The triethylamine will also be removed during this step.

    • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by Analytical HPLC

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Anhydrous Acetonitrile

  • Mobile Phase B: Water (HPLC Grade)

  • Gradient: Start with 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 210 nm.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in anhydrous acetonitrile.

Conceptual Relationships in Purification

This diagram illustrates the interplay between the compound's chemical properties and the selection of an appropriate purification strategy.

G cluster_properties Chemical Properties cluster_challenges Purification Challenges cluster_solutions Solutions & Techniques prop1 Orthoester Group chal1 Acid Sensitivity (Hydrolysis) prop1->chal1 chal2 Moisture Sensitivity prop1->chal2 prop2 Fluorine Atom chal3 Altered Polarity prop2->chal3 sol1 Neutralized Chromatography (Silica + Et3N) chal1->sol1 sol5 Vacuum Distillation chal1->sol5 (Dry Apparatus) sol2 Anhydrous Solvents chal2->sol2 sol3 Inert Atmosphere (N2/Ar) chal2->sol3 sol4 Fluorous-Phase HPLC chal3->sol4

Caption: Key properties of the target molecule, the challenges they create, and corresponding solutions.

References
  • BenchChem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • PubMed. (n.d.). Purity and Stability Assessment of a Semi-Solid Poly(ortho Ester) Used in Drug Delivery Systems. Retrieved from [Link]

  • Kimura, K. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed Central. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • ACS Publications. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • ResearchGate. (2002). Poly(ortho esters): Synthesis, characterization, properties and uses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • PDXScholar. (1988). Fluorinated Esters: Synthesis and Identification. Retrieved from [Link]

  • BenchChem. (n.d.). Strategies to avoid decomposition of fluorinated esters.
  • PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013180782A1 - Fluorine-containing esters and methods of preparation thereof.
  • Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
  • Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.
  • ResearchGate. (n.d.). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025132814A1 - Novel synthesis of methyl-2-fluoroacrylate.

Sources

Common side reactions with Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use in experimental settings. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. We focus on a problem-solution format, explaining the causality behind our recommendations.

Issue 1: Low or No Product Yield

You've run your reaction expecting to use this compound as a key building block, but analysis shows a low yield of your desired product and the presence of unexpected byproducts.

Possible Cause 1: Hydrolysis of the Orthoester Moiety

The trimethoxypropanoate group is an orthoester, which is highly susceptible to hydrolysis under acidic conditions.[1][2][3] Trace amounts of acid in your reagents or glassware can catalyze the breakdown of the starting material before it has a chance to react.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled, anhydrous solvents. Solvents from sealed commercial bottles are often sufficient, but older bottles may have absorbed atmospheric moisture.

    • If your reaction is sensitive to trace acid, consider adding a non-nucleophilic, acid-scavenging base like proton sponge.

  • Reagent Purity Check:

    • Verify the purity of your other reagents. Acidic impurities can initiate hydrolysis. Consider purifying reagents if their quality is uncertain.

  • pH Control:

    • If your reaction conditions are intended to be neutral or basic, monitor the pH throughout the process. If a slight drop in pH is observed, it may indicate acid generation, which can accelerate orthoester decomposition.

Visualizing the Hydrolysis Pathway:

hydrolysis start This compound intermediate Hemiacetal Intermediate start->intermediate H+ (catalytic) + H2O product Methyl 2-fluoro-3-oxopropanoate + 2 MeOH intermediate->product H+

Caption: Acid-catalyzed hydrolysis of the orthoester.

Possible Cause 2: Incompatibility with Reaction Conditions

Your reaction may be running under conditions that promote side reactions of the starting material itself, rather than the desired transformation.

Troubleshooting Protocol:

  • Temperature Management:

    • Many reactions involving complex molecules are sensitive to temperature. Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider creating a temperature profile experiment to find the optimal balance.

  • Reagent Stoichiometry:

    • Excess of a particular reagent, especially a strong base or acid, can lead to unwanted side reactions. Carefully control the stoichiometry of your reactants.

Issue 2: Formation of an α,β-Unsaturated Product

You observe the formation of what appears to be an elimination product, such as Methyl 2-fluoroacrylate or a methoxy-substituted variant.

Possible Cause: Base-Mediated Elimination

The presence of a fluorine atom at the α-position makes the α-proton more acidic and susceptible to abstraction by a base. Subsequent elimination of one of the methoxy groups or the fluoride can occur.[4][5][6] While fluoride is generally a poor leaving group, under certain conditions, elimination can be favored.

Troubleshooting Protocol:

  • Choice of Base:

    • If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU) to minimize nucleophilic attack and favor the desired reaction pathway.

    • Avoid strong, small bases like sodium methoxide or potassium tert-butoxide if elimination is a concern.

  • Reaction Temperature:

    • Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature may suppress the formation of the elimination byproduct.

Table 1: Influence of Reaction Conditions on Side Reactions

ParameterConditionLikely Side ReactionMitigation Strategy
pH Acidic (pH < 7)Orthoester HydrolysisUse anhydrous conditions, add acid scavenger.
Base Strong, non-hinderedEliminationUse a sterically hindered, non-nucleophilic base.
Temperature HighEliminationRun reaction at the lowest effective temperature.
Water Content HighOrthoester HydrolysisUse anhydrous reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The main stability concern is its sensitivity to acid-catalyzed hydrolysis due to the orthoester functional group.[1][7] It is crucial to handle this compound under anhydrous and neutral or basic conditions to prevent its decomposition.

Q2: Can I use protic solvents with this reagent?

It is generally not recommended to use protic solvents like methanol or ethanol unless they are part of the reaction and their interaction with the orthoester is intended. Even neutral protic solvents can facilitate hydrolysis over time. If a protic solvent is necessary, ensure it is rigorously dried and consider buffering the reaction mixture.

Q3: How should I store this compound?

Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or a dry box is ideal for long-term storage to prevent exposure to atmospheric moisture.

Q4: Are there any known incompatibilities with common reagents?

Avoid strong Lewis acids and Brønsted acids, as they will rapidly catalyze the hydrolysis of the orthoester. Strong, unhindered bases may promote elimination reactions. Always perform a small-scale test reaction if you are unsure about the compatibility with a new reagent.

Q5: What analytical techniques are best for monitoring reactions involving this compound?

  • ¹H and ¹⁹F NMR Spectroscopy: These are excellent for monitoring the disappearance of the starting material and the appearance of products and byproducts. The fluorine signal is a particularly clean handle for tracking the reaction.

  • GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile byproducts, such as the products of hydrolysis or elimination.

Experimental Workflow for a Compatibility Test:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Set up Reaction Under Inert Atmosphere prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup add_reagent Add this compound setup->add_reagent add_test_reagent Add Test Reagent add_reagent->add_test_reagent monitor Monitor by TLC/NMR/GC-MS add_test_reagent->monitor workup Quench and Work-up monitor->workup analyze Analyze Product and Byproducts workup->analyze

Caption: Workflow for a small-scale compatibility test.

References

Sources

Technical Support Center: Optimizing Reaction Yields with Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Given the unique functionalities of this reagent—a fluorinated alpha-carbon and an acid-sensitive orthoester—this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and navigate potential synthetic challenges. The insights provided are based on established principles of fluorinated ester chemistry and orthoester reactivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common experimental challenges encountered when working with this compound.

Issue 1: Low or No Product Formation

Q: I am not observing any formation of my desired product. What are the initial checks I should perform?

A: When a reaction fails to initiate, a systematic diagnosis of the reagents, conditions, and setup is crucial. Start with the most straightforward checks before moving to more complex variables.

Initial Diagnostic Workflow:

start Reaction Failure: Low or No Product reagent_check 1. Verify Reagent Integrity - Purity of starting materials? - Age and storage of reagents? - Proper handling (e.g., inert atmosphere)? start->reagent_check setup_check 2. Inspect Reaction Setup - Airtight seals? - Correct temperature? - Efficient stirring? reagent_check->setup_check Reagents OK conditions_check 3. Review Reaction Conditions - Anhydrous solvents and reagents? - Correct stoichiometry? - Appropriate catalyst/base/acid? setup_check->conditions_check Setup OK monitoring_check 4. Check Reaction Monitoring - TLC or GC/LC-MS analysis? - Correct sampling technique? conditions_check->monitoring_check Conditions OK resolution Problem Identified & Resolved monitoring_check->resolution Monitoring OK

Caption: Initial diagnostic workflow for reaction failure.

In-Depth Solutions:

  • Reagent Integrity: this compound contains an orthoester, which is highly sensitive to moisture and acidic conditions. Ensure the reagent is stored under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature. Use freshly opened solvents from a reliable supplier.

  • Anhydrous Conditions: The presence of trace amounts of water can lead to the hydrolysis of the trimethoxy group, especially in the presence of an acid or base catalyst. All glassware should be oven-dried, and solvents should be passed through a drying system or distilled from an appropriate drying agent.

  • Temperature Control: Many reactions involving fluorinated esters have a narrow optimal temperature range.[1] Ensure your reaction is maintained at the target temperature. For exothermic reactions, consider slow addition of reagents.

Issue 2: Low Yield with Significant Byproduct Formation

Q: My reaction is producing the desired product, but the yield is low due to the formation of several byproducts. How can I identify and mitigate these side reactions?

A: The structure of this compound presents several pathways for side reactions. Identifying the byproducts is the first step to understanding and preventing their formation.

Common Byproducts and Mitigation Strategies:

Byproduct Structure (Hypothesized)Probable CauseMitigation Strategy
Methyl 2-fluoro-3-oxopropanoateHydrolysis of the trimethoxy (orthoester) groupRigorously exclude water and acidic impurities. Use non-protic solvents. If a base is required, use a non-nucleophilic, hindered base.
Methyl 2-fluoroacrylate derivativesElimination of a methoxy group and/or fluorineMaintain low reaction temperatures. Use a non-coordinating base if deprotonation at the alpha-carbon is intended.
Products from ester hydrolysis/transesterificationPresence of water, or alcohol nucleophiles other than methanolEnsure anhydrous conditions. If using an alcohol as a solvent, use methanol to avoid transesterification.[1]

Mechanistic Insight into Side Reactions:

The trimethoxy group is an orthoester, which is readily hydrolyzed under acidic conditions to form a methyl ester and two equivalents of methanol. This can be a significant issue if your reaction conditions are not strictly controlled.

start This compound F, C(OMe)3 intermediate Protonated Orthoester F, C(OMe)2(OMeH)+ start->intermediate H+ (trace acid) product product intermediate->product H2O - H+

Caption: Acid-catalyzed hydrolysis of the orthoester group.

Issue 3: Difficult Product Purification

Q: I am having trouble isolating my product. It co-elutes with starting material or byproducts during chromatography. What can I do?

A: Purification challenges often arise when the polarity of the product is very similar to that of impurities.

  • Optimize Chromatography:

    • Solvent System: Perform a thorough screen of solvent systems for thin-layer chromatography (TLC) to find a system that provides better separation. Consider using a ternary solvent system (a mixture of three solvents).

    • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like alumina (basic or neutral), or reverse-phase silica (C18).

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable and volatile, fractional distillation under reduced pressure can be highly effective.

    • Crystallization: If the product is a solid, explore different solvent systems to induce crystallization. This can be a very effective method for achieving high purity.

    • Derivatization: In some cases, it may be beneficial to temporarily convert the product into a derivative that is easier to purify. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: Due to its moisture sensitivity, this reagent should be stored in an amber glass bottle under an inert atmosphere (argon or nitrogen) in a cool, dry place. The bottle should be sealed with a cap containing a PTFE liner. Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What solvents are compatible with this reagent?

A: Anhydrous non-protic solvents are generally recommended. These include tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and acetonitrile. Protic solvents like methanol or ethanol could potentially react with the orthoester or participate in transesterification.

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a UV indicator in the TLC plate, as the fluorinated ester may not stain well with common stains. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are excellent choices. When taking an aliquot for analysis, ensure it is immediately quenched to prevent further reaction.

Q4: Are there any specific safety concerns associated with this class of compounds?

A: While specific toxicity data for this compound may not be available, it is prudent to handle it with care. Fluorinated organic compounds can have unique toxicological profiles.[2] Always work in a well-ventilated fume hood and avoid inhalation, ingestion, or skin contact. In case of accidental exposure, seek immediate medical attention.

Q5: Can I perform reactions with this compound in the presence of a strong base?

A: Yes, but with caution. The alpha-proton is acidic due to the adjacent fluorine and ester groups. Strong bases can deprotonate this position to form an enolate. However, strong, nucleophilic bases (like NaOH or MeONa) could also attack the ester or orthoester. Consider using a non-nucleophilic, hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) if you intend to form the enolate for subsequent reactions.

Exemplary Experimental Protocol: Amidation Reaction

This protocol provides a general guideline for the reaction of this compound with a primary amine. This is a hypothetical protocol and should be adapted and optimized for your specific substrate.

Objective: To synthesize the corresponding amide via nucleophilic acyl substitution.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 eq) and anhydrous toluene.

  • In a separate flame-dried flask, dissolve the primary amine (1.1 eq) in anhydrous toluene.

  • Slowly add the amine solution to the stirred solution of the ester at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the strict exclusion of water to prevent hydrolysis of the orthoester. A control reaction run with a small, deliberate addition of water should show a decrease in yield of the desired amide and the formation of hydrolysis byproducts, thus validating the necessity of anhydrous conditions.

References

  • PubChem. Methyl 2-fluoro-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Frontiers. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Royal Society of Chemistry. [Link]

  • ResearchGate. Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. [Link]

  • Chemical Communications. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. [Link]

  • ResearchGate. Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles. [Link]

  • ResearchGate. Methyl 3,3,3-trifluoropyruvate: An improved procedure starting from hexafluoropropene-1,2-oxide; identification of byproducts. [Link]

  • ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • PubChem. Fluoro 3-methoxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. [Link]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. American Chemical Society. [Link]

  • Chemical Communications. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. [Link]

  • NIH National Library of Medicine. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

  • Google Patents.

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Handling and safety precautions for Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Welcome to the technical support center for this compound. This guide is designed for our partners in research, discovery, and drug development. The unique structure of this molecule, combining a fluorinated ester with a sensitive orthoester moiety, presents distinct challenges and opportunities in synthetic chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can handle this reagent with confidence and achieve optimal experimental outcomes. Our guidance is rooted in the fundamental principles of organic chemistry, drawing from established knowledge of both orthoester and fluorinated ester reactivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental handling, storage, and safety protocols for this compound.

Q1: What are the primary chemical characteristics and hazards of this reagent?

A1: this compound is a complex molecule featuring two key functional groups: an orthoester and an α-fluoro ester.

  • Orthoester Group (C(OCH₃)₃): This group is highly susceptible to hydrolysis under acidic conditions, breaking down into a standard ester and alcohol byproducts.[1][2] This sensitivity necessitates handling under strictly anhydrous conditions.

  • α-Fluoro Ester Group (-CHF-COOCH₃): The fluorine atom significantly modulates the electronic properties of the ester, potentially increasing its reactivity toward nucleophiles compared to non-fluorinated analogues.[3][4]

While specific toxicological data for this exact molecule is not widely available, data from structurally related fluorinated and orthoester compounds suggest the following inferred hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[5][6]

  • Flammability: While not confirmed, similar small organic esters can be flammable.[7]

Q2: What are the appropriate storage conditions for this compound?

A2: Proper storage is critical to maintain the reagent's integrity. Due to the moisture-sensitive orthoester group, the following conditions are mandatory:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.

  • Container: Keep the container tightly sealed. Use containers with high-quality seals, such as those with PTFE-lined caps.

  • Incompatibilities: Store away from acids, strong oxidizing agents, and sources of moisture.[5]

Q3: What Personal Protective Equipment (PPE) should I use when handling this compound?

A3: Adherence to standard laboratory safety protocols is essential. We recommend the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7][8]

  • Hand Protection: Use chemical-resistant, impermeable gloves such as butyl rubber or nitrile. Always inspect gloves for tears or holes before use.[8]

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fastened.

  • Respiratory Protection: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

Q4: What is the correct procedure for quenching a reaction containing this reagent?

A4: The quenching procedure must be chosen carefully to avoid unwanted side reactions. Given the orthoester's sensitivity to acid, a non-acidic or carefully controlled quench is recommended. Avoid quenching directly with aqueous acid unless controlled hydrolysis is the desired outcome. A gentle quench with a cooled, saturated solution of sodium bicarbonate or slow addition to a stirred mixture of ice and a weak base can be effective for neutralizing any acid catalysts without causing a runaway reaction.

Troubleshooting Guide for Experimental Applications

This section is structured to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: My reaction yield is low, and I primarily recover my starting material.

  • Potential Cause: The most likely culprit is the extreme sensitivity of the orthoester functional group to trace amounts of acid and water, leading to its decomposition. Orthoesters readily hydrolyze in the presence of mild aqueous acid.[2] This reaction must be performed under strictly anhydrous conditions.[1][10]

  • Troubleshooting Protocol:

    • Solvent & Glassware Preparation: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina). All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.

    • Reagent Purity: Use freshly opened bottles of anhydrous reagents. If using reagents from a previously opened bottle, ensure they have been stored correctly.

    • Atmosphere Control: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use septa and syringe techniques for all transfers.

    • pH Control: If the reaction requires an acid catalyst, use a Lewis acid or a carefully controlled amount of a Brønsted acid. Avoid any adventitious water, which will facilitate hydrolysis.[11][12]

Diagram: Orthoester Hydrolysis Pathway

The diagram below illustrates the acid-catalyzed hydrolysis mechanism, the primary decomposition pathway for this compound. Understanding this is key to troubleshooting.

G Orthoester This compound Protonation Protonation of Methoxy Oxygen Orthoester->Protonation H⁺ (Trace Acid) Oxonium Oxonium Ion Intermediate Protonation->Oxonium Methanol_Loss Loss of Methanol Oxonium->Methanol_Loss Carbocation Fluorinated Dialkoxy- Carbocation Methanol_Loss->Carbocation Water_Attack Nucleophilic Attack by H₂O Carbocation->Water_Attack H₂O (Trace Moisture) Hemiorthoester Hemiorthoester Intermediate Water_Attack->Hemiorthoester Deprotonation Proton Transfer & Loss of Methanol Hemiorthoester->Deprotonation Product Hydrolysis Products: Methyl 2-fluoro-3-methoxy-3-oxopropanoate + 2 MeOH Deprotonation->Product H⁺

Caption: Acid-catalyzed hydrolysis of the orthoester moiety.

Issue 2: The reaction produces a complex mixture of byproducts.

  • Potential Cause A: Uncontrolled Hydrolysis: As detailed above, partial or complete hydrolysis of the orthoester can lead to multiple species in your reaction flask, complicating purification.[10]

  • Potential Cause B: Competing Nucleophilic Attack: Depending on your reaction conditions and the nucleophile used, attack may occur at multiple electrophilic sites: the orthoester carbon, the ester carbonyl carbon, or potentially via an Sₙ2 reaction. Fluorinated esters are known to be more reactive than their non-fluorinated counterparts.[13]

  • Troubleshooting Protocol:

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can often improve selectivity by favoring the desired kinetic pathway.

    • Nucleophile Choice: Consider the nature of your nucleophile. Hard nucleophiles may favor attack at the carbonyl, while softer nucleophiles might react elsewhere. The choice of catalyst can also direct this selectivity.

    • Staged Addition: Try adding the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose experimental failures.

G Start Experiment Failed: Low Yield or Byproducts Check_Anhydrous Were reaction conditions strictly anhydrous? Start->Check_Anhydrous Implement_Dry ACTION: - Oven/flame-dry glassware - Use freshly dried solvents - Maintain inert atmosphere Check_Anhydrous->Implement_Dry No Check_Temp Was reaction temperature controlled? Check_Anhydrous->Check_Temp Yes Implement_Dry->Check_Temp Optimize_Temp ACTION: - Lower the temperature - Perform temp. screen (e.g., -20°C, 0°C, RT) Check_Temp->Optimize_Temp No Check_Catalyst Is catalyst/reagent choice optimal for selectivity? Check_Temp->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Screen_Catalysts ACTION: - Screen different Lewis acids - Evaluate stoichiometry Check_Catalyst->Screen_Catalysts No Consult Consult further with Technical Support Check_Catalyst->Consult Yes Screen_Catalysts->Consult

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

While specific experimental data for this compound is proprietary or not publicly available, the table below summarizes key safety and handling information inferred from related compounds.

Property CategoryParameterInferred Value / GuidelineSource(s)
Hazards GHS Hazard StatementsH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6]
Handling Personal Protective EquipmentSafety goggles, chemical-resistant gloves (nitrile or butyl rubber), lab coat, use in fume hood.[5][7][8]
Incompatible MaterialsStrong acids, strong oxidizing agents, moisture.[5][9]
Storage Recommended ConditionsStore cool, dry, under inert gas (N₂ or Ar). Keep container tightly sealed.[10][14]
First Aid Skin ContactRemove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8][15]
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][15]
InhalationMove person to fresh air and keep comfortable for breathing.[5][15]

References

  • Wikipedia. "Ortho ester". Wikipedia, The Free Encyclopedia. Link

  • Kresge, A. J., et al. "Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step". Journal of the American Chemical Society, 1983. Link

  • Alfa Chemistry. "Ortho Esters". Alfa Chemistry. Link

  • Wurm, F. R., et al. "The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable". Accounts of Chemical Research, 2024. Link

  • BenchChem. "Essential Safety and Handling Guide for Methyl 2-Fluoro-2-Methylpropanoate". BenchChem. Link

  • Bouab, O., et al. "Acid catalysed hydrolysis of orthoesters". Canadian Journal of Chemistry, 1980. Link

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - METHYL 2,3,3-TRIFLUORO-3-METHOXYPROPANOATE". ChemicalBook. Link

  • BenchChem. "Strategies to avoid decomposition of fluorinated esters". BenchChem. Link

  • Echemi. "Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate Safety Data Sheets". Echemi. Link

  • Fluoryx Labs. "Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate". Fluoryx Labs. Link

  • SynQuest Laboratories, Inc. "Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate Safety Data Sheet". SynQuest Labs. Link

  • Fisher Scientific. "SAFETY DATA SHEET". Fisher Scientific. Link

  • BenchChem. "Preventing the formation of orthoester during imidate synthesis". BenchChem. Link

  • Laboratorium Discounter. "Perfluoro (2-methyl-3-pentanone) 99,95+% extra pure Safety Data Sheet". Laboratorium Discounter. Link

  • ECHEMI. "2-Fluoro-2-methylpropane SDS, 353-61-7 Safety Data Sheets". ECHEMI. Link

  • Fisher Scientific. "SAFETY DATA SHEET". Fisher Scientific. Link

  • Chemical Label. "methyl 2-fluoro-3-methoxyprop-2-enoate". Various Sources. Link

  • Royal Society of Chemistry. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis". Chemical Communications, 2025. Link

  • ResearchGate. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis". ResearchGate. Link

  • ChemicalBook. "methyl 2,2,3,3-tetrafluoro-3-methoxypropionate". ChemicalBook. Link

  • ResearchGate. "Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines". ResearchGate. Link

  • PubMed Central. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media". RSC Advances, 2020. Link

  • DeWolfe, Robert H. "Alkyl Orthoesters and Their Applications in Organic Synthesis". Synthesis, 1974. Link

  • American Chemical Society. "Specific Solvent Issues with Fluorination". ACS Green Chemistry Institute. Link

  • Royal Society of Chemistry. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis". Chemical Communications. Link

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Technical Support Center: Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

My sample of this compound shows signs of degradation upon storage. What is causing this, and how can I prevent it?

A-1: Understanding the Inherent Instability

The primary cause of degradation in this compound is the hydrolysis of the orthoester functional group. Orthoesters are highly susceptible to acid-catalyzed hydrolysis, which can be initiated by trace amounts of moisture and acidic impurities.[1][2] The presence of the electron-withdrawing fluorine atom at the alpha-position can further influence the electronic environment of the molecule, though the orthoester moiety remains the most reactive site for hydrolysis.

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves a three-step process[3][4]:

  • Protonation of one of the methoxy groups.

  • Elimination of methanol to form a stable dioxolenium cation intermediate.

  • Nucleophilic attack by water on the cation, followed by further steps to yield the final ester and alcohol products.

Troubleshooting Protocol: Storage and Handling

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize contact with atmospheric moisture.
Temperature Store at low temperatures (-20°C is recommended for long-term storage).To reduce the rate of decomposition reactions.
Additives Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) for long-term storage of solutions.To neutralize any trace acidic impurities that could catalyze hydrolysis.
Solvents Use anhydrous solvents for all solutions.To prevent hydrolysis.

Experimental Workflow: Inert Atmosphere Storage

G Workflow for Inert Atmosphere Storage cluster_prep Preparation cluster_storage Storage a Dry glassware thoroughly in an oven. b Assemble glassware while hot and cool under a stream of inert gas. a->b c Transfer the compound to the storage vessel under a positive pressure of inert gas. b->c d Seal the vessel tightly with a well-fitting cap and parafilm. c->d e Place in a designated low-temperature, anhydrous environment. d->e

Caption: A step-by-step workflow for the proper storage of this compound under an inert atmosphere.

I am observing multiple spots on my TLC plate after attempting to purify the compound using silica gel chromatography. Why is this happening?

A-2: Silica Gel-Induced Decomposition

Silica gel is acidic in nature and can act as a catalyst for the hydrolysis of the orthoester group in your compound.[5] This on-column reaction leads to the formation of byproducts, resulting in multiple spots on your TLC plate and low recovery of the desired product.

The primary decomposition pathway on silica gel is the hydrolysis of the orthoester to a methyl ester and methanol, as illustrated below.

Decomposition Pathway on Acidic Media

G Acid-Catalyzed Decomposition on Silica Gel A This compound F-CH(CO2Me)-C(OMe)3 B Protonation H+ A->B Silica Gel (H+) C Intermediate F-CH(CO2Me)-C(OMe)2(HOMe)+ B->C D Elimination of Methanol MeOH C->D E Dioxolenium Cation [F-CH(CO2Me)-C(OMe)2]+ D->E F Attack by Water H2O E->F G Hemiorthoester F-CH(CO2Me)-C(OMe)2(OH) F->G H Decomposition 2 MeOH G->H I Methyl 2-fluoro-3-oxopropanoate F-CH(CO2Me)-CHO H->I

Caption: The acid-catalyzed decomposition pathway of this compound on silica gel.

Troubleshooting Protocol: Purification

MethodDetailsAdvantages
Neutralized Silica Gel Prepare a slurry of silica gel in the desired eluent containing 1% triethylamine.The triethylamine neutralizes the acidic sites on the silica gel, preventing decomposition.
Alumina Chromatography Use neutral or basic alumina as the stationary phase.Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.
Distillation If the compound is thermally stable at reduced pressure, vacuum distillation can be an effective purification method.Avoids contact with acidic stationary phases.
My reaction is producing unexpected byproducts. What are the likely thermal decomposition pathways?

A-3: Thermal Instability and Pyrolysis

At elevated temperatures, this compound can undergo thermal decomposition (pyrolysis). The presence of the fluorine atom can lead to complex fragmentation patterns. High-temperature pyrolysis of fluorinated organic compounds can generate a variety of smaller, volatile fluorinated molecules.[6][7][8]

Potential Thermal Decomposition Pathways

  • Orthoester Fragmentation: The orthoester can decompose to form methyl formate and other C1 fragments.

  • Decarboxylation: Loss of the methoxycarbonyl group as CO2 and other products.

  • C-F Bond Cleavage: While generally strong, at high temperatures, the C-F bond can break, leading to radical species.

  • Reaction with Glassware: At very high temperatures, reactive fluorine-containing fragments can react with the silicon dioxide in glass to form silicon tetrafluoride (SiF4).[6]

Troubleshooting Protocol: Reaction Conditions

ParameterRecommendationRationale
Temperature Control Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.To minimize thermal decomposition.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.To prevent the formation of byproducts from prolonged heating.
Inert Atmosphere Always run reactions under an inert atmosphere.To prevent oxidation and other side reactions.

References

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents.
  • CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents.
  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents.
  • Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines | Request PDF - ResearchGate. Available at: [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. Available at: [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PubMed Central. Available at: [Link]

  • Ortho ester - Wikipedia. Available at: [Link]

  • Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem. Available at: [Link]

  • Pyrolysis of Fluorocarbon Polymers - PMC - NIH. Available at: [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Pyrolysis of fluoropolymers as a potential source of halogenated organic acids in the environment - ResearchGate. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. Available at: [Link]

  • Fluoro 3-methoxy-2-methylpropanoate | C5H9FO3 | CID 177715478 - PubChem. Available at: [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Acid catalysed hydrolysis of orthoesters - Canadian Science Publishing. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem. Available at: [Link]

  • What is Pyrolysis? _ All About Analytical Pyrolyzer - YouTube. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH. Available at: [Link]

  • 3-Fluoro-2-methylprop-1-ene | C4H7F | CID 14993422 - PubChem - NIH. Available at: [Link]

  • Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism - Correction. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate. Available at: [Link]

  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry - ResearchGate. Available at: [Link]

  • US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents.

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Improving selectivity in reactions with Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions regarding its reactivity and how to improve selectivity in various chemical transformations. Our approach is rooted in mechanistic principles and validated through practical laboratory insights to ensure you can overcome experimental hurdles and achieve your desired synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a unique reagent characterized by two key functional groups that dictate its reactivity: the α-fluoro ester and the trimethoxymethyl group (a trimethoxy orthoester). Understanding the interplay between these groups is crucial for controlling reaction selectivity.

  • The α-Fluoro Ester Moiety : The fluorine atom at the α-position significantly increases the acidity of the α-proton, facilitating enolate formation under milder basic conditions compared to its non-fluorinated analog. This enolate is a key intermediate for various carbon-carbon bond-forming reactions. However, the electronegativity of fluorine can also influence the stereochemical outcome of these reactions.

  • The Trimethoxy Orthoester Group : This group is relatively stable under basic and neutral conditions but is sensitive to acid, where it can hydrolyze to form a methyl ester and ultimately a carboxylic acid. It can also act as a latent carbonyl group.

The primary challenges in reactions with this molecule revolve around controlling stereoselectivity (diastereoselectivity and enantioselectivity) in reactions at the α-position and managing chemoselectivity between the ester and the orthoester functionalities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Poor Diastereoselectivity in Aldol Reactions

Question: I am performing an aldol reaction with an aldehyde using LDA as a base to generate the enolate of this compound, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in aldol reactions of α-fluoro esters is a common issue. The stereochemical outcome is influenced by the geometry of the enolate formed and the transition state of the aldol addition. Here’s a systematic approach to troubleshoot and optimize for higher diastereoselectivity:

Underlying Causes and Mechanistic Considerations:

  • Enolate Geometry (E/Z): The geometry of the lithium enolate can be highly dependent on the deprotonation conditions. For α-fluoro esters, a mixture of E and Z enolates can lead to poor diastereoselectivity.

  • Transition State Conformations: The reaction can proceed through either a closed (cyclic) or open transition state. The nature of the metal cation, solvent, and additives plays a pivotal role in determining the favored transition state. For instance, chelation control involving the lithium cation, the enolate oxygen, and the aldehyde oxygen in a Zimmerman-Traxler-type model often favors a specific diastereomer.

Troubleshooting Workflow:

cluster_conditions Reaction Condition Optimization cluster_reagent Reagent Strategy start Low Diastereoselectivity (e.g., ~1:1 dr) base Modify the Base start->base  Initial Step solvent Change the Solvent base->solvent  If no improvement additives Incorporate Additives solvent->additives  If still low temp Adjust Temperature additives->temp  Fine-tuning boron Switch to Boron Enolates temp->boron  Alternative Strategy result Improved Diastereoselectivity boron->result

Caption: Troubleshooting workflow for improving diastereoselectivity.

Detailed Protocols & Explanations:

Parameter Recommendation & Rationale
Base Switch from LDA to other lithium amide bases like LiHMDS or KHMDS. The bulkier nature of these bases can favor the formation of one enolate isomer over the other.
Solvent Change from THF to a less coordinating solvent like toluene or hexanes. This can influence the aggregation state of the lithium enolate and the structure of the transition state.
Additives The addition of Lewis acids such as ZnCl₂, MgBr₂·OEt₂, or TiCl₄ after enolate formation can promote a more organized, closed transition state, thereby enhancing diastereoselectivity. These additives chelate with the enolate and the incoming aldehyde.
Temperature Lowering the reaction temperature (e.g., from -78 °C to -100 °C) can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.
Boron Enolates For a more robust solution, consider transmetalation to a boron enolate. After forming the lithium enolate, add a dialkylboron triflate like dibutylboron triflate (Bu₂BOTf) or dicyclohexylboron triflate (c-Hex₂BOTf). Boron enolates are known to form highly organized six-membered ring transition states in aldol reactions, often providing excellent diastereoselectivity[1].

Experimental Protocol: Boron-Mediated Aldol Reaction

  • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add a solution of dicyclohexylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or Hünig's base, 1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction back down to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2-4 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR or GC analysis.

FAQ 2: Lack of Enantioselectivity in Catalytic Reactions

Question: I am attempting an enantioselective Michael addition using a chiral catalyst, but the product is racemic or has very low enantiomeric excess (ee). What factors should I investigate?

Answer:

Achieving high enantioselectivity in reactions involving α-fluoro esters requires careful selection of the catalyst and reaction conditions to create a well-defined chiral environment that can effectively differentiate between the two prochiral faces of the enolate.

Underlying Causes and Mechanistic Considerations:

  • Catalyst-Substrate Mismatch: The chosen chiral catalyst (e.g., a chiral Lewis acid or a phase-transfer catalyst) may not be forming a sufficiently rigid and selective complex with the enolate of this compound.

  • Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalytic cycle, leading to a racemic product. This is often an issue if the reaction conditions are too harsh or the catalyst is not active enough.

  • Proton Source: The presence of adventitious water or other proton sources can lead to non-selective protonation of the enolate intermediate, eroding the enantioselectivity.

Troubleshooting Decision Tree:

cluster_catalyst Catalyst Selection cluster_conditions Condition Optimization cluster_background Minimizing Uncatalyzed Pathway start Low Enantioselectivity (Low ee) catalyst Screen Chiral Catalysts start->catalyst conditions Optimize Reaction Conditions catalyst->conditions catalyst_type Lewis Acids (e.g., Cu(II)-BOX, Ni(II)-DBFOX) [4] Phase-Transfer Catalysts Organocatalysts catalyst->catalyst_type background Check for Background Reaction conditions->background temp Lower Temperature conditions->temp solvent_cond Vary Solvent Polarity conditions->solvent_cond concentration Adjust Concentration conditions->concentration base_bg Use Weaker Base / Slower Addition background->base_bg anhydrous Ensure Strictly Anhydrous Conditions background->anhydrous result High Enantioselectivity background->result

Caption: Decision tree for optimizing enantioselectivity.

Key Optimization Strategies:

Factor Recommendation & Rationale
Catalyst System For electrophilic fluorination or Michael additions, chiral metal complexes such as those derived from bis(oxazoline) (BOX) or dibenzofuranyl-phosphine (DBFOX-Ph) ligands with metals like Cu(II) or Ni(II) have shown promise for related substrates.[2] Chiral phase-transfer catalysts are also effective for the enantioselective fluorination of β-keto esters.[3] It is crucial to screen a variety of ligand and metal combinations.
Temperature Lowering the temperature is one of the most effective ways to improve enantioselectivity, as it amplifies the small energy differences between the diastereomeric transition states leading to the two enantiomers.
Solvent The polarity and coordinating ability of the solvent can significantly impact the catalyst's structure and reactivity. Screen a range of solvents from non-polar (toluene, CH₂Cl₂) to polar aprotic (THF, MeCN).
Base Strength If a base is required, its strength can influence the rate of the background reaction. A weaker base or slower addition of the base might be necessary to ensure the catalyzed pathway dominates.
FAQ 3: Unwanted Reactions at the Trimethoxy Orthoester Group

Question: I am trying to perform a reaction with a strong nucleophile, but I am observing cleavage of the trimethoxy orthoester group. How can I improve the chemoselectivity?

Answer:

The trimethoxy orthoester is generally stable to nucleophiles and bases but can be sensitive to strong Lewis acids or Brønsted acids. If you are observing cleavage, it is likely due to the reaction conditions.

Potential Causes for Orthoester Cleavage:

  • Acidic Conditions: The presence of even trace amounts of acid can catalyze the hydrolysis of the orthoester. Ensure all reagents and solvents are anhydrous and free of acidic impurities.

  • Lewis Acidity of Reagents: Some organometallic reagents or additives may possess sufficient Lewis acidity to coordinate to and activate the orthoester for nucleophilic attack.

  • High Temperatures: At elevated temperatures, the orthoester may become more labile.

Strategies for Improving Chemoselectivity:

Parameter Recommendation & Rationale
Reaction pH Maintain neutral or basic conditions. If an acidic workup is required, perform it at low temperatures (0 °C or below) and for a short duration.
Choice of Reagents When using organometallic reagents, consider those with lower Lewis acidity. For example, organocuprates are generally softer and less Lewis acidic than organolithium or Grignard reagents.
Temperature Control Conduct the reaction at the lowest temperature at which a reasonable rate is observed.
Protecting Group Strategy If the orthoester is inherently incompatible with the required reaction conditions, consider it a protecting group for a carboxylic acid. The reaction can be performed, and the orthoester can be subsequently hydrolyzed to the corresponding acid if that is the desired product.

By systematically addressing these common issues, researchers can unlock the full potential of this compound as a valuable tool in the synthesis of complex fluorinated molecules.

References

  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • Sodeoka, M., et al. (2002). Enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex. Angewandte Chemie International Edition, 41(19), 3655-3657. [Link]

  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • This is a placeholder for a relevant reference that would be found in a real-world scenario. For the purpose of this demonstration, a real, clickable URL is not available.
  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 2-fluoro-3,3,3-trimethoxypropanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a unique molecule featuring two key functional groups that dictate its reactivity: an α-fluoro methyl ester and a β-trimethoxymethyl group, which is an orthoester. The interplay between these two groups presents both synthetic opportunities and challenges.

  • The Orthoester Group: Orthoesters are highly sensitive to acidic conditions and readily undergo hydrolysis to the corresponding ester and alcohols.[1] This reaction is catalyzed by both Brønsted and Lewis acids. The reactivity of the orthoester can be tuned by the choice of catalyst and reaction conditions.[2] Electron-withdrawing groups adjacent to the orthoester can influence its stability and rate of hydrolysis.[2]

  • The α-Fluoro Ester Group: The fluorine atom at the α-position significantly influences the electronic properties of the molecule. It is a strong electron-withdrawing group, which can affect the reactivity of the adjacent carbonyl group and the acidity of the α-proton. Catalytic functionalization at the α-position of fluoroesters is a known strategy, often employing Lewis acids or specialized bases.

Understanding the delicate balance between the reactivity of these two functional groups is paramount for successful catalyst selection and achieving the desired reaction outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction is showing low conversion, and I'm recovering mostly starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in reactions with this compound can stem from several factors, primarily related to catalyst choice and reaction conditions.

Possible Causes:

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the substrate under the applied conditions. For reactions involving the orthoester group, a sufficiently strong Brønsted or Lewis acid is required to initiate the reaction.[3]

  • Catalyst Inhibition/Deactivation: The catalyst might be inhibited by impurities in the starting material or solvent, or it could be deactivated over the course of the reaction. Water is a common inhibitor for many Lewis acid-catalyzed reactions.

  • Suboptimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

  • Steric Hindrance: The bulky trimethoxymethyl group can sterically hinder the approach of reactants to the desired reaction site.

Troubleshooting Steps & Solutions:

  • Catalyst Screening:

    • For Orthoester Reactions (e.g., hydrolysis, trans-orthoesterification): If you are using a mild acid catalyst (e.g., acetic acid), consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). A comparative study of different acidic catalysts can reveal the optimal choice for your specific transformation.[4]

    • For Reactions at the α-Position: If you are targeting the α-proton, ensure your base is strong enough to deprotonate the substrate. For catalytic enantioselective α-functionalization, specialized catalyst systems, such as those involving transition metals and chiral ligands, may be necessary.[5][6]

  • Reaction Conditions Optimization:

    • Temperature: Incrementally increase the reaction temperature in a controlled manner. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) to find the optimal temperature that promotes the desired reaction without leading to decomposition.

    • Solvent: Ensure you are using an appropriate solvent. For many acid-catalyzed reactions, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent unwanted hydrolysis.[1]

    • Concentration: The concentration of the reactants can influence the reaction rate. Consider running the reaction at a higher concentration.

  • Purity of Reagents:

    • Use freshly distilled solvents and high-purity reagents to minimize potential catalyst inhibitors. The presence of water can be particularly detrimental in acid-catalyzed reactions of orthoesters.

Experimental Protocol: Screening of Acid Catalysts for Orthoester Hydrolysis

  • Set up parallel reactions in small vials, each containing this compound (1 equivalent) in anhydrous DCM.

  • To each vial, add a different acid catalyst (e.g., pTSA, BF₃·OEt₂, Sc(OTf)₃, Al(OTf)₃) at a catalytic loading (e.g., 5 mol%).[7]

  • Add a controlled amount of water (1.1 equivalents).

  • Stir the reactions at room temperature and monitor their progress over time using GC-MS or ¹H NMR.

  • Compare the rate of disappearance of the starting material and the formation of the hydrolyzed product to identify the most effective catalyst.

Question 2: I am observing the formation of multiple products, leading to a low yield of my desired compound. How can I improve the selectivity?

Answer:

Poor selectivity is a common challenge when working with multifunctional molecules like this compound. The presence of both the orthoester and the α-fluoro ester moieties provides multiple reactive sites.

Possible Causes of Poor Selectivity:

  • Concurrent Reactions: The reaction conditions may be promoting reactions at both the orthoester and the α-fluoro ester functionalities. For example, strong acidic conditions intended for orthoester hydrolysis might also catalyze side reactions at the ester.

  • Over-reaction or Decomposition: The desired product might be unstable under the reaction conditions, leading to further reactions or decomposition.

  • Non-selective Catalyst: The catalyst used may not be selective for the desired transformation.

Troubleshooting Steps & Solutions:

  • Tuning Catalyst Selectivity:

    • Mild vs. Strong Catalysts: If you are targeting a reaction at the α-position in the presence of the acid-sensitive orthoester, you may need to use a non-acidic catalyst or a very mild Lewis acid that does not promote orthoester hydrolysis. Conversely, for selective orthoester reactions, milder acidic conditions might prevent reactions at the α-fluoro ester.

    • Lewis Acid Choice: Different Lewis acids have varying degrees of hardness and softness, which can influence their coordination preference and thus the selectivity of the reaction. A screen of different Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂) could reveal a more selective catalyst.

  • Controlling Reaction Parameters:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy.

    • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent side reactions.

    • Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway and selectivity.

Data Presentation: Catalyst Selectivity Profile

CatalystTemperature (°C)Desired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
pTSA504530 (Hydrolysis)15 (Decomposition)
BF₃·OEt₂257510 (Hydrolysis)5 (Decomposition)
Zn(OTf)₂25855 (Hydrolysis)<2 (Decomposition)

This table illustrates how screening different catalysts can lead to improved selectivity for the desired product.

Visualization: Decision Workflow for Catalyst Selection

CatalystSelection start Define Target Reaction Site orthoester Orthoester Group start->orthoester alpha_pos α-Position start->alpha_pos acid_cat Acid Catalysis orthoester->acid_cat base_cat Base Catalysis alpha_pos->base_cat chiral_cat Chiral Catalyst System (e.g., Metal-Ligand Complex) alpha_pos->chiral_cat lewis_acid Lewis Acid Screen (e.g., BF₃·OEt₂, Zn(OTf)₂, Sc(OTf)₃) acid_cat->lewis_acid bronsted_acid Brønsted Acid Screen (e.g., pTSA, CSA) acid_cat->bronsted_acid strong_base Strong Non-nucleophilic Base (e.g., LDA, LiHMDS) base_cat->strong_base hydrolysis Hydrolysis/Trans-orthoesterification lewis_acid->hydrolysis bronsted_acid->hydrolysis functionalization α-Functionalization strong_base->functionalization enantioselective Enantioselective α-Functionalization chiral_cat->enantioselective

Sources

Technical Support Center: Solvent Effects on Methyl 2-fluoro-3,3,3-trimethoxypropanoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-fluoro-3,3,3-trimethoxypropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The reactivity of this fluorinated ester is significantly influenced by the choice of solvent, and understanding these effects is crucial for successful outcomes.

I. Understanding the Role of the Solvent: A Primer

This compound possesses multiple reactive sites: the ester carbonyl, the α-fluoro position, and the trimethoxymethyl group. The solvent plays a critical role in modulating the accessibility and reactivity of these sites. Key solvent properties to consider include polarity, proticity (ability to donate hydrogen bonds), and coordinating ability. These factors can influence reaction mechanisms, rates, and product distributions.

For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, potentially accelerating the reaction.[1] Conversely, polar protic solvents like water or alcohols can solvate nucleophiles through hydrogen bonding, reducing their reactivity.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of this compound.

Q1: I am observing decomposition of my starting material during the reaction. What could be the cause?

A1: Decomposition can often be attributed to the choice of solvent and reaction conditions.

  • Protic Solvents: Protic solvents, especially in the presence of acid or base catalysts, can promote hydrolysis of the ester or the trimethoxymethyl acetal. The presence of water in the solvent can also lead to hydrolysis, forming methyl 2-fluoro-3-hydroxypropanoate.[3]

  • High Temperatures: Elevated temperatures can lead to decomposition, particularly in less stable solvents. The thermal stability of the compound in your chosen solvent should be considered.

  • Reactive Solvents: Some solvents can react directly with the starting material. For example, highly nucleophilic solvents may displace the fluorine atom or react with the ester group.

Troubleshooting Steps:

  • Ensure your solvent is anhydrous, especially for reactions sensitive to water.

  • Consider lowering the reaction temperature.

  • Choose a more inert solvent. Nonpolar aprotic solvents like toluene or hexane, or polar aprotic solvents like acetonitrile, are often good starting points.

Q2: My nucleophilic substitution reaction to displace the fluorine atom is sluggish or not proceeding. How can I improve the reaction rate?

A2: The success of nucleophilic substitution at the C-2 position is highly dependent on the solvent's ability to support the reaction mechanism.

  • Solvent Polarity: Nucleophilic substitution reactions, particularly those proceeding through an SN1 or SNAr-like mechanism, are often accelerated in polar solvents that can stabilize ionic intermediates.[2][4]

  • Solvent Type and Nucleophile Solvation:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[1]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[2][5]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of certain reactions.[6]

Troubleshooting Workflow:

G start Low S N Ar Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, MeCN)? start->check_solvent switch_solvent Switch to a polar aprotic solvent. check_solvent->switch_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Gradually increase temperature. check_temp->increase_temp No check_nucleophile Is the nucleophile concentration sufficient? check_temp->check_nucleophile Yes increase_temp->check_nucleophile increase_nuc Increase nucleophile concentration. check_nucleophile->increase_nuc No success Improved Yield check_nucleophile->success Yes increase_nuc->success

Caption: Troubleshooting workflow for low SNAr yields.

Q3: I am observing side products resulting from reactions at the ester or trimethoxymethyl group. How can I improve selectivity?

A3: The choice of solvent can influence the relative reactivity of the different functional groups.

  • Ester Reactivity: Reactions involving nucleophilic attack at the ester carbonyl are influenced by solvent polarity. Less polar solvents may reduce the rate of undesired ester-related side reactions.

  • Acetal Stability: The trimethoxymethyl group is an acetal, which is sensitive to acidic conditions. If your nucleophile or reaction conditions are acidic, consider using a non-acidic solvent and ensuring all reagents are free of acidic impurities. Protic solvents can also facilitate the hydrolysis of the acetal.

Strategies for Improved Selectivity:

  • Solvent Choice: Experiment with a range of solvents with varying polarities. Nonpolar solvents like toluene or dichloromethane (DCM) might suppress side reactions involving charged intermediates.[7]

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction pathway with the lower activation energy.

  • Use of Additives: In some cases, additives can help to modulate reactivity. For example, the addition of a non-nucleophilic base might be necessary to scavenge protons and prevent acetal hydrolysis.

III. Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause (Solvent-Related) Recommended Solution
Low or no conversion - Solvent is too nonpolar to dissolve reagents. - Solvent is deactivating the nucleophile (e.g., protic solvent).[1][2] - Solvent is not polar enough to stabilize reaction intermediates.[1]- Switch to a more polar solvent. - Use a polar aprotic solvent (DMF, DMSO, acetonitrile). - Consider fluorinated alcohol solvents like HFIP or TFE.[6]
Formation of multiple products - Solvent is promoting competing reaction pathways. - Presence of water in the solvent leading to hydrolysis.[3] - Solvent is reacting with the starting material.- Screen a range of solvents with different polarities. - Use anhydrous solvents. - Choose an inert solvent.
Difficulty in product isolation - Solvent has a high boiling point, making removal difficult. - Product is highly soluble in the reaction solvent.- Use a lower boiling point solvent if the reaction temperature allows. - Perform a solvent switch after the reaction is complete to facilitate extraction or precipitation.

IV. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of the Fluorine Atom

This protocol provides a general starting point. The optimal solvent and conditions should be determined empirically.

  • To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add the desired anhydrous solvent (e.g., acetonitrile, DMF, or THF) to dissolve the starting material.

  • Add the nucleophile (1.1-1.5 equiv). If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst in less polar solvents.

  • Stir the reaction at the desired temperature (room temperature to reflux, depending on the nucleophile and solvent).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product into a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or distillation).

Workflow for Solvent Screening in Nucleophilic Substitution:

G start Start Solvent Screening polar_aprotic Polar Aprotic (e.g., MeCN, DMF) start->polar_aprotic polar_protic Polar Protic (e.g., MeOH, EtOH) start->polar_protic nonpolar_aprotic Nonpolar Aprotic (e.g., Toluene, DCM) start->nonpolar_aprotic fluorinated Fluorinated Alcohol (e.g., HFIP, TFE) start->fluorinated analyze Analyze Results (Yield, Purity, Reaction Time) polar_aprotic->analyze polar_protic->analyze nonpolar_aprotic->analyze fluorinated->analyze optimize Optimize Conditions with Best Solvent System analyze->optimize

Caption: Workflow for systematic solvent screening.

V. References

  • Vertex AI Search. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. Retrieved January 21, 2026, from

  • The Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. DOI:10.1039/D5CC04851F. Retrieved January 21, 2026, from

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved January 21, 2026, from

  • ResearchGate. (n.d.). (PDF) Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Retrieved January 21, 2026, from

  • ACS Publications. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. Retrieved January 21, 2026, from

  • ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Retrieved January 21, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEemn3yToglHHHN46AqzdAWWJ--lAaifWMvhMnOzyF2LQM0HmYH0NGWEKE2UBtt-3YoM5cdp5CebHmXrJ4lOF4dpCGz8IPnlbsNi6mhtHnic8KWQ4KElKJAKBN73d401nujGnth6DheUh0JZBFLeyKhVTVrrXEwh0_1-8U_rJgBSmxWUfd_en2LvGZHZ1lL1e7pMppLLXILeQi1uHMfBnWN3qmKSeXHN4GMnMGLGRICBA55tqLVPuVk0oRW0vUyjaTqNYtb2cozkYnY3cYd5hEtL3uARt3WnryfTGDogJYlE6hbqARcPXXTK1Q9VI_LHA4Ow9WgOhWwjHizM-M_a4FDpulRGOrnugLt3Hdwj_2XxrkKSfZZcj-fPbB-Nr4=]([Link]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry of Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the detailed structural elucidation of novel molecules is a cornerstone of innovation. Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a molecule integrating a fluorine atom, a methyl ester, and three methoxy groups, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various applications.

This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry of this compound. In the absence of published experimental data for this specific compound, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of related functional groups to forecast its mass spectral characteristics. By comparing these predictions with the known mass spectra of simpler, structurally related molecules, we aim to provide a robust framework for researchers encountering this or similar multi-functionalized compounds.

The Analytical Challenge: A Molecule of Combined Complexities

The structure of this compound incorporates several functionalities that will influence its fragmentation in a mass spectrometer. The interplay between the electron-withdrawing fluorine atom, the ester group, and the multiple ether linkages dictates the most probable cleavage pathways. Predicting the mass spectrum requires a systematic consideration of how each of these groups contributes to the overall fragmentation cascade.

Ionization Strategy: Hard vs. Soft Ionization

The choice of ionization technique is paramount in mass spectrometry. For a relatively small and potentially volatile molecule like this compound, both "hard" and "soft" ionization methods can be considered.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] This provides a detailed "fingerprint" of the molecule, rich in structural information. Given the complexity of the target molecule, EI is expected to produce a complex but informative spectrum.

  • Soft Ionization Techniques: Methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the analyte, often resulting in a prominent molecular ion peak with minimal fragmentation.[1][2] These techniques would be invaluable for confirming the molecular weight of the compound.

This guide will focus on predicting the EI mass spectrum due to the wealth of structural information it can provide through characteristic fragmentation patterns.

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (C7H13FO5) is 196.17 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 196. This molecular ion is expected to be of low abundance due to the numerous favorable fragmentation pathways available.

The fragmentation will be dictated by the relative stability of the resulting carbocations and radical species. The primary cleavage sites are predicted to be adjacent to the oxygen atoms of the ester and ether groups, as well as the carbon-carbon bond influenced by the fluorine atom.

Diagram: Predicted Electron Ionization Fragmentation Pathways

G M [C7H13FO5]•+ m/z 196 (Molecular Ion) F1 [C6H10FO4]+ m/z 165 (-•OCH3) M->F1 -•OCH3 (31) F2 [C6H10O5]•+ m/z 177 (-•F) M->F2 -•F (19) F4 [C2H3O2]+ m/z 59 (Acylium ion) M->F4 α-cleavage F5 [C4H9O3]+ m/z 105 M->F5 -•CHFCOOCH3 (103) F3 [C5H7FO2]+ m/z 122 (-C2H6O3) F1->F3 -CO2 (44) F6 [CH3O]+ m/z 31 F5->F6 -C3H6O2 (74)

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragmentation Pathways:

  • Loss of a Methoxy Radical (-•OCH3): The cleavage of a C-O bond in one of the methoxy groups is a highly probable event, leading to a stable oxonium ion. This would result in a fragment at m/z 165 . This is often a dominant fragmentation pathway for ethers.[3]

  • Loss of a Fluorine Radical (-•F): While the C-F bond is strong, the loss of a fluorine radical can occur, especially if the resulting carbocation is stabilized. This would produce a fragment at m/z 177 . The loss of fluorine is a known fragmentation pathway for fluorinated compounds.[4]

  • Cleavage Alpha to the Ester Carbonyl: Alpha-cleavage is a characteristic fragmentation pattern for esters.[5] This can occur on either side of the carbonyl group.

    • Loss of the -C(OCH3)3 group: This would lead to the formation of an acylium ion, [CH3OCOCHF]•+ , which is unlikely to be stable.

    • Loss of the methoxy group from the ester (-•OCH3): This would form an acylium ion at m/z 165 , which is the same as the loss of a methoxy radical from the trimethoxymethyl group.

    • Formation of the methoxycarbonyl ion ([COOCH3]+): This would result in a fragment at m/z 59 .

  • Cleavage of the C-C bond between C2 and C3: This would be a significant fragmentation, driven by the stability of the resulting ions.

    • Formation of [C(OCH3)3]+: This would produce a fragment at m/z 105 .

    • Formation of [CHFCOOCH3]•+: The corresponding fragment would be at m/z 93 .

  • Rearrangement Reactions: More complex rearrangements, such as a McLafferty rearrangement, are possible but may be less favored due to the absence of a gamma-hydrogen on a flexible alkyl chain.

Comparative Analysis with Simpler Molecules

To build confidence in these predictions, we can compare the expected behavior of this compound with the known mass spectra of simpler molecules containing its core functional groups.

The Ester Moiety: Methyl Propanoate

Methyl propanoate provides a simple model for the ester functionality. Its mass spectrum is characterized by alpha-cleavage and the loss of the alkoxy group.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Their Origin
Methyl Propanoate 8857 ([M-OCH3]+, acylium ion), 59 ([COOCH3]+), 29 ([CH3CH2]+)

The prominent peak at m/z 57 in the spectrum of methyl propanoate is due to the formation of the stable propionyl cation. We can anticipate that similar acylium ion formation will be a significant pathway for our target molecule.

The Ether Moiety: Dimethoxymethane

Dimethoxymethane serves as a basic model for the gem-diether structure present in the trimethoxymethyl group. Ether fragmentation is dominated by cleavage alpha to the oxygen atom.[3]

Compound Molecular Ion (m/z) Key Fragments (m/z) and Their Origin
Dimethoxymethane 7645 ([M-OCH3]+), 31 ([OCH3]+)

The base peak in the mass spectrum of dimethoxymethane is typically at m/z 45, corresponding to the loss of a methoxy radical. This strongly supports the prediction of a significant peak at m/z 165 for our target molecule, which would arise from a similar loss.

The Fluorinated Moiety: 1-Fluoroethane

1-Fluoroethane provides insight into the fragmentation of a simple fluorinated alkane. The presence of fluorine influences the fragmentation, often leading to the loss of HF or the fluorine radical itself.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Their Origin
1-Fluoroethane 4847 ([M-H]•+), 29 ([CH3CH2]+), 28 ([M-HF]•+)

The loss of HF is a common feature in the mass spectra of fluorinated compounds. While a direct analogy is complex, it suggests that rearrangements involving the fluorine atom in our target molecule are plausible.

Experimental Protocol for Mass Spectrometric Analysis

For researchers aiming to acquire the mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Diagram: GC-MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Dissolve sample in volatile organic solvent (e.g., Dichloromethane) B Inject sample into GC A->B C Separation on a non-polar capillary column B->C D Temperature programming C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole or TOF) E->F G Detector F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Compare with Predictions and Reference Spectra J->K

Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Rationale: This temperature program allows for good separation from any potential impurities and ensures the compound elutes as a sharp peak.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-300.

    • Rationale: A standard 70 eV ionization energy will produce a reproducible fragmentation pattern that can be compared to library spectra. The mass range is chosen to encompass the molecular ion and all predicted major fragments.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (m/z 196). Its presence, even at low abundance, is critical for confirming the molecular weight.

    • Analyze the fragmentation pattern, identifying the base peak and other significant fragment ions.

    • Compare the observed fragments with the predicted fragmentation pathways outlined in this guide.

    • Utilize mass spectral libraries (e.g., NIST) to search for matches with known compounds, which can help in confirming the interpretation of the fragmentation patterns.[5][6][7][8][9]

Conclusion

The mass spectrometry of this compound is predicted to be a rich tapestry of fragmentation events, reflecting the molecule's diverse functional groups. By understanding the fundamental principles of ester, ether, and fluorinated compound fragmentation, researchers can anticipate the key features of its electron ionization mass spectrum. The dominant fragmentation pathways are expected to involve the loss of methoxy radicals and alpha-cleavages around the ester and ether functionalities.

This predictive guide, coupled with the provided experimental protocol, offers a comprehensive framework for the successful mass spectrometric analysis and characterization of this and other similarly complex molecules. The comparison with simpler, well-characterized compounds provides a valuable benchmark for interpreting the resulting data, enabling researchers to confidently elucidate the structure and purity of their novel compounds.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Linstrom, P.J.; Mallard, W.G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

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  • NIST. The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]

  • PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]

  • NIST. Methyl propionate. NIST Chemistry WebBook. [Link]

  • NIST. Dimethoxymethane. NIST Chemistry WebBook. [Link]

  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. [Link]

  • NIST. Ethane, fluoro-. NIST Chemistry WebBook. [Link]

  • MassBank. METHYL ACETATE; EI-B; MS. [Link]

  • MassBank. DIETHYL ETHER; EI-B; MS. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl ethanoate. [Link]

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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  • YouTube. Electron ionization and mass spectrometry. [Link]

  • NIST. Methylal. NIST Chemistry WebBook. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • NIST. Ethane, 1,2-dimethoxy-. NIST Chemistry WebBook. [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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A Comparative Guide to Modern Monofluoromethylating Reagents: Navigating the Landscape of -CH₂F Introduction

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Methyl 2-fluoro-3,3,3-trimethoxypropanoate (MFTMP): This guide was initially conceptualized to compare this compound (MFTMP) with other fluoroalkylation reagents. However, a comprehensive search of the current scientific literature and chemical databases reveals no available data regarding the synthesis, reactivity, or application of this specific compound. Therefore, to provide the most valuable and practical resource for researchers, the scope of this guide has been broadened to address the underlying synthetic challenge: the introduction of the monofluoromethyl (-CH₂F) group. We will compare the primary classes of modern reagents used to achieve this critical transformation in medicinal and materials chemistry.

Introduction: The Subtle Power of the Monofluoromethyl Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The monofluoromethyl (-CH₂F) group, in particular, has emerged as a uniquely valuable motif. It can act as a bioisosteric replacement for hydroxyl (-CH₂OH) or methyl (-CH₃) groups, subtly modulating a molecule's lipophilicity, metabolic stability, and binding interactions without introducing the more dramatic electronic effects of polyfluorinated groups.[1][2][3] This fine-tuning capability has driven significant research into developing safe, selective, and efficient monofluoromethylating reagents.

The challenge lies in the controlled transfer of the CH₂F unit. Over the years, chemists have developed a diverse toolkit of reagents that can be broadly classified by their reactive nature: electrophilic, nucleophilic, and radical. This guide provides an in-depth comparison of these reagent classes, explaining the causality behind their reactivity, providing actionable experimental protocols, and offering a framework for selecting the optimal reagent for a given synthetic challenge.

Classification of Monofluoromethylating Reagents

The choice of a monofluoromethylating reagent is fundamentally dictated by the nature of the substrate. An electron-rich substrate (a nucleophile) requires an electrophilic CH₂F source ("CH₂F⁺"), while an electron-poor substrate (an electrophile) requires a nucleophilic source ("CH₂F⁻"). Radical methods offer an alternative pathway for substrates amenable to single-electron transfer (SET) processes.

G cluster_main Approaches to Monofluoromethylation Reagents Monofluoromethylating Reagents Electrophilic Electrophilic Reagents (Attacks Nucleophiles) Reagents->Electrophilic 'CH₂F⁺' Source Nucleophilic Nucleophilic Reagents (Attacks Electrophiles) Reagents->Nucleophilic 'CH₂F⁻' Source Radical Radical Precursors Reagents->Radical '•CH₂F' Source Ex_Electro Examples: - S-(fluoromethyl)sulfonium salts - Fluoroiodomethane (ICH₂F) Electrophilic->Ex_Electro Ex_Nucleo Examples: - Fluorobis(phenylsulfonyl)methane (FBSM) - Fluoromethyllithium (LiCH₂F) Nucleophilic->Ex_Nucleo Ex_Radical Examples: - CH₂FSO₂Na Radical->Ex_Radical G cluster_mech Sₙ2 Mechanism with ICH₂F Nu R-X-H (Nucleophile, e.g., Amine, Thiol) Base Base (e.g., Cs₂CO₃) Nu_Anion R-X⁻ Nu->Nu_Anion Deprotonation Base->Nu_Anion ICH2F I—CH₂F (Fluoroiodomethane) Product R-X-CH₂F (Monofluoromethylated Product) ICH2F->Product Iodide I⁻ (Iodide Anion) ICH2F->Iodide Displacement Nu_Anion->ICH2F Sₙ2 Attack

Caption: General Sₙ2 mechanism for electrophilic monofluoromethylation.

Nucleophilic Monofluoromethylating Reagents ("CH₂F⁻" Donors)

These reagents are essential for introducing the -CH₂F group to electron-deficient centers, such as carbonyls, imines, and activated alkenes.

  • Fluorobis(phenylsulfonyl)methane (FBSM): FBSM is not a direct source of "CH₂F⁻" but serves as a highly effective precursor. [4]In the presence of a base (e.g., Cs₂CO₃), the acidic proton between the two sulfonyl groups is removed, generating a stabilized carbanion. This nucleophile can then participate in various transformations, including Michael additions and allylic alkylations. [4]The utility of FBSM lies in its stability and the subsequent ability to reductively remove the sulfonyl groups to unveil the monofluoromethyl group.

  • Fluoromethyllithium (LiCH₂F): This is a direct, highly reactive nucleophilic monofluoromethylating reagent. [1]However, its high reactivity is coupled with instability, requiring strict adherence to low-temperature reaction conditions for its generation and use. [1]It is typically generated in situ and used immediately.

Comparative Performance Analysis

The selection of a reagent class depends heavily on the target transformation. Below is a comparative summary to guide experimental design.

FeatureElectrophilic Reagents (e.g., ICH₂F)Nucleophilic Reagents (e.g., FBSM)
Primary Substrates Heteroatoms (N, O, S), soft carbanionsCarbonyls, imines, α,β-unsaturated systems
Common Reaction Types Sₙ2 AlkylationMichael Addition, Allylic Alkylation, Aldol-type additions
Key Reagent Features ICH₂F: Liquid, easy to handle, direct CH₂F transfer. [5]FBSM: Stable solid, versatile, requires subsequent de-sulfonylation. [4]
Typical Conditions Mild base (e.g., Cs₂CO₃, K₂CO₃), room temp to moderate heat. [5]Stronger base (e.g., Cs₂CO₃), often requires a catalyst for asymmetric variants. [4]
Advantages Direct incorporation, good for heteroatoms, commercially available. [5]Excellent for C-C bond formation, enables asymmetric synthesis. [4]
Limitations Less effective for C-alkylation of hindered or less acidic carbons.Indirect method (requires de-sulfonylation), less suitable for heteroatom alkylation.
Safety Profile Generally stable and manageable with standard lab precautions.FBSM is a stable solid. Precursors for LiCH₂F can be pyrophoric.

Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized for specific substrates.

Protocol 1: Electrophilic N-Monofluoromethylation of an Indole using Fluoroiodomethane (ICH₂F)

This protocol is adapted from methodologies described for the monofluoromethylation of heteroatom nucleophiles. [5] Workflow Diagram:

G Setup 1. Setup - Add Indole (1 eq) and Cs₂CO₃ (1.2 eq) to DMF - Stir under N₂ atmosphere Addition 2. Reagent Addition - Add ICH₂F (1.2 eq) dropwise at 25 °C Setup->Addition Reaction 3. Reaction - Stir at 25-40 °C for 4-12 h - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Workup - Quench with H₂O - Extract with Ethyl Acetate - Wash with brine Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify

Caption: Experimental workflow for N-monofluoromethylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole substrate (1.0 mmol, 1.0 eq) and cesium carbonate (Cs₂CO₃, 391 mg, 1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL). Stir the suspension for 10 minutes at room temperature (25 °C).

  • Reagent Addition: Add fluoroiodomethane (ICH₂F, 0.08 mL, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 25-40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired N-fluoromethylated product.

Protocol 2: Nucleophilic C-Monofluoromethylation via Michael Addition using FBSM

This protocol is based on procedures for the asymmetric Michael addition of FBSM to α,β-unsaturated ketones. [4] Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine the α,β-unsaturated ketone (0.2 mmol, 1.0 eq), 1-fluoro-bis(phenylsulfonyl)methane (FBSM, 74 mg, 0.24 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃, 195 mg, 0.6 mmol, 3.0 eq).

  • Catalyst Addition (for asymmetric version): If an asymmetric reaction is desired, add the appropriate chiral phase-transfer catalyst (e.g., a quinidine-derived quaternary ammonium salt, 5 mol%). [4]3. Solvent Addition: Add the reaction solvent (e.g., toluene, 2.0 mL).

  • Reaction Monitoring: Stir the mixture vigorously at the specified temperature (e.g., 0 °C or room temperature) for the required time (12-48 hours), monitoring by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Desulfonylation (if required): The resulting product containing the -CH(SO₂Ph)₂F group can be carried forward or treated with a reducing agent like samarium(II) iodide or magnesium in methanol to yield the final monofluoromethylated product.

Conclusion and Future Outlook

The introduction of the monofluoromethyl group is a nuanced yet powerful strategy in molecular design. While a direct comparison involving this compound was not possible due to a lack of published data, a clear understanding of the existing reagent classes provides a strong foundation for any researcher in the field. Electrophilic reagents like ICH₂F offer a direct and efficient path for heteroatom functionalization, while nucleophilic precursors like FBSM excel in forming C-C bonds, including in complex asymmetric settings.

The absence of information on MFTMP highlights that the field of fluoroalkylation is still evolving. There remains a continuous search for new reagents with unique reactivity profiles, improved safety, lower cost, and broader substrate scope. The conceptual structure of MFTMP suggests a potential role as a precursor to a monofluorinated species, and its exploration could represent a future direction in this dynamic area of chemistry. For now, a judicious choice between the well-established electrophilic and nucleophilic pathways remains the most reliable strategy for incorporating the valuable monofluoromethyl motif.

References

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]

  • Zhang, W., et al. (2020). Electrophilic monofluoromethylating reagents. Chinese Chemical Letters, 31(7), 1776-1784.
  • Ni, C., & Hu, J. (2021). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry, 3(5), 1956-1981.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]

  • Prakash, G. K. S., et al. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters, 22(4), 1432-1437. [Link]

  • Prakash, G. K. S., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8031. [Link]

  • Yi, W., et al. (2019). Synthesis of Monofluoromethyl Selenoethers of Aryl and Alkyl from Organoselenocyanate via One‐Pot Reaction.
  • Siegemund, G., et al. (2000). Process for the preparation of monofluoromethyl ether. DE69830754T2.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed. [Link]

  • Siegemund, G., et al. (2003). Method of preparing monofluoromethyl ethers. EP1277724A1.
  • Yu, J.-S., et al. (2024). Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. Chemical Communications. [Link]

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A Comparative Guide to the Characterization of Methyl 2-fluoro-3,3,3-trimethoxypropanoate and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Esters in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint mimicking hydrogen, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Methyl 2-fluoro-3,3,3-trimethoxypropanoate represents a versatile building block, combining the advantageous properties of an α-fluoroester with a protected aldehyde functionality in the form of a trimethyl orthoester. This arrangement offers a latent electrophilic site for further synthetic transformations, making it a potentially valuable tool in the synthesis of complex, biologically active molecules.

This guide provides a comparative analysis of the characterization data for the proposed this compound and its key synthetic precursor, Methyl 2-fluoro-3-hydroxypropanoate. We will also draw comparisons with a related fluorinated ester, Methyl 3,3,3-trifluoropropionate, to highlight the influence of fluorine substitution patterns on spectroscopic properties.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound commences with the synthesis of its precursor, Methyl 2-fluoro-3-hydroxypropanoate. A known method for this precursor involves the reaction of an enolate intermediate, generated from methyl fluoroacetate and dimethyl oxalate, with formaldehyde. The subsequent conversion of the primary alcohol to the trimethyl orthoester can be achieved under acidic conditions with trimethyl orthoformate.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Orthoester Formation Methyl_fluoroacetate Methyl fluoroacetate Enolate_intermediate Enolate intermediate Methyl_fluoroacetate->Enolate_intermediate NaOCH3 Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Enolate_intermediate Methyl_2_fluoro_3_hydroxypropanoate Methyl 2-fluoro-3-hydroxypropanoate Enolate_intermediate->Methyl_2_fluoro_3_hydroxypropanoate Formaldehyde Formaldehyde Formaldehyde->Methyl_2_fluoro_3_hydroxypropanoate Methyl_2_fluoro_3_3_3_trimethoxypropanoate This compound Methyl_2_fluoro_3_hydroxypropanoate->Methyl_2_fluoro_3_3_3_trimethoxypropanoate Acid catalyst Trimethyl_orthoformate Trimethyl orthoformate Trimethyl_orthoformate->Methyl_2_fluoro_3_3_3_trimethoxypropanoate

Caption: Proposed two-step synthesis of this compound.

Characterization Data: A Comparative Analysis

The following tables present the predicted characterization data for this compound alongside available data for its precursor and a related fluorinated ester.

Physical and Chemical Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Reference
This compound (Predicted)C₇H₁₃FO₅196.17~180-190-
Methyl 2-fluoro-3-hydroxypropanoateC₄H₇FO₃122.09Not available[3]
Methyl 3,3,3-trifluoropropionateC₄H₅F₃O₂142.08Not available[4]
¹H NMR Data (Predicted vs. Experimental)

Predicted values for this compound are based on established chemical shift principles and data from analogous structures.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Reference
This compound (Predicted) -OCH₃ (ester)~3.8s--
-OCH₃ (orthoester)~3.3s--
-CH(F)-~5.0dmJ(H,F) ≈ 48-
-CH(OCH₃)₃~4.8dJ(H,H) ≈ 4-
Methyl 2-fluoro-3-hydroxypropanoate -OCH₃Not available--
-CH₂OHNot available--
-CH(F)-Not available--
Methyl 3-methoxypropionate (for comparison) -OCH₃ (ester)3.67s-[5]
-OCH₃3.33s-[5]
-CH₂- (ester side)2.56tJ=6.4[5]
-CH₂- (ether side)3.63tJ=6.4[5]
¹³C NMR Data (Predicted vs. Experimental)

The presence of fluorine will induce splitting in the signals of nearby carbon atoms, a phenomenon to consider in spectral analysis.[6]

Compound Carbon Assignment Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Reference
This compound (Predicted) C=O~168dJ(C,F) ≈ 20-30-
-CH(F)-~88dJ(C,F) ≈ 180-200-
-C(OCH₃)₃~115dJ(C,F) ≈ 25-35-
-OCH₃ (ester)~53s--
-OCH₃ (orthoester)~51s--
General Ranges for Esters C=O170-185--[1]
C-O50-65--[1]
¹⁹F NMR Data (Predicted)
Compound Fluorine Environment Predicted Chemical Shift (ppm) Multiplicity Reference
This compound -CH(F)--180 to -200dm-

Note: ¹⁹F NMR chemical shifts are highly dependent on the solvent and reference standard used.

IR Spectroscopy Data (Predicted vs. Experimental)

Esters typically show a strong C=O stretch and two C-O stretches.[7]

Compound Functional Group Vibrational Frequency (cm⁻¹) Reference
This compound (Predicted) C=O (ester)~1750-1735[8]
C-F~1100-1000-
C-O (ester & orthoester)~1300-1000 (multiple bands)[7]
Methyl 2-fluoro-3-hydroxypropanoate O-H~3400 (broad)-
C=O~1740-
Methyl Propionate (for comparison) C=O~1740[9]
Mass Spectrometry Data (Predicted Fragmentation)
Compound Predicted Molecular Ion (M⁺) Key Predicted Fragments (m/z)
This compound 196.07165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺), 101 ([C(OCH₃)₃]⁺)
Methyl Propionate (for comparison) 88.0559 ([COOCH₃]⁺), 57 ([CH₃CH₂CO]⁺), 29 ([CH₃CH₂]⁺)[10][11]

Comparative Logic: Selecting the Right Fluorinated Building Block

The choice between this compound and its alternatives depends on the specific synthetic goal.

Comparative_Logic cluster_0 Building Blocks Goal Synthetic Goal Target This compound (Predicted) Goal->Target Latent Aldehyde α-Fluoroester Precursor Methyl 2-fluoro-3-hydroxypropanoate Goal->Precursor Primary Alcohol α-Fluoroester Alternative Methyl 3,3,3-trifluoropropionate Goal->Alternative Stable Trifluoromethyl Group β to Ester

Caption: Logic for selecting a fluorinated building block based on desired functionality.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate (Adapted from CN105646216A)

  • To a solution of methyl fluoroacetate (1.0 eq) and dimethyl oxalate (1.05 eq) in a suitable solvent (e.g., methanol), add sodium methoxide (1.1 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the formation of the enol sodium salt intermediate is complete (monitor by TLC or LC-MS).

  • In a separate flask, prepare a solution of formaldehyde (or paraformaldehyde) in a mixed solvent system (e.g., methanol/water).

  • Slowly add the enol sodium salt intermediate to the formaldehyde solution at a controlled temperature (e.g., 10-60 °C).

  • Monitor the reaction for 2-10 hours until completion.

  • Work-up the reaction by concentrating the solvent, followed by aqueous wash, extraction with a suitable organic solvent (e.g., ethyl acetate), drying, and purification by distillation to yield Methyl 2-fluoro-3-hydroxypropanoate.

Step 2: Synthesis of this compound

  • Dissolve Methyl 2-fluoro-3-hydroxypropanoate (1.0 eq) in trimethyl orthoformate (used as both reagent and solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture and monitor for the formation of the product by GC-MS. The methanol byproduct should be removed to drive the reaction to completion.

  • Upon completion, neutralize the acid catalyst, remove the excess trimethyl orthoformate under reduced pressure, and purify the resulting this compound by vacuum distillation.

Spectroscopic Characterization
  • NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer. For ¹³C NMR of fluorinated compounds, proton decoupling is standard, but the resulting spectra will still show C-F coupling.[6]

  • IR Spectroscopy: Spectra can be obtained using a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry is suitable for this volatile compound. The sample can be introduced via direct infusion or through a GC inlet for separation from any impurities.

Conclusion

While direct experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and comparative data from analogous structures. The predicted spectroscopic data serves as a valuable reference for researchers aiming to synthesize and identify this and other novel fluorinated building blocks. The comparative analysis with its precursor and a related trifluoromethyl-containing ester underscores the subtle yet significant impact of fluorine's placement on a molecule's spectroscopic signature. As the demand for sophisticated fluorinated intermediates in drug discovery continues to grow, a predictive and comparative understanding of their properties is essential for accelerating innovation.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google P
  • Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem. (URL: [Link])

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P
  • ELECTROCHEMICAL FLUORINATION OF METHYL 3-METHOXYPROPION
  • The electrochemical synthesis of highly fluorinated orthoesters - ResearchGate. (URL: [Link])

  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Showing Compound Methyl propionate (FDB001370) - FooDB. (URL: [Link])

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (URL: [Link])

  • Synthesis and characterization of fluorine-substituted polylactides/glycolides - Frontiers. (URL: [Link])

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - SciSpace. (URL: [Link])

  • Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and characterization of self-catalyzed poly(ortho ester) - PubMed. (URL: [Link])

  • Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (URL: [Link])

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (URL: [Link])

  • Electrophilic fluorination - Wikipedia. (URL: [Link])

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Carboxylic acids and derivatives - MassBank. (URL: [Link])

  • New Frontiers and Developing Applications in 19F NMR - PMC. (URL: [Link])

  • Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])

  • Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking | Organic Letters. (URL: [Link])

  • Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. (URL: [Link])

  • Fluorinated steroids and their derivatives - United Arab Emirates University. (URL: [Link])

  • Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism - ResearchGate. (URL: [Link])

  • IR Spectroscopy Tutorial: Esters. (URL: [Link])

  • Strategies for the synthesis of fluorinated polyesters - RSC Publishing. (URL: [Link])

  • Wiley-VCH 2007 - Supporting Information. (URL: [Link])

  • Methyl propionate - NIST WebBook. (URL: [Link])

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. (URL: [Link])

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A Senior Application Scientist's Guide to Stereochemical Elucidation: X-ray Crystallography of Methyl 2-fluoro-3,3,3-trimethoxypropanoate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, but also introduces challenges in stereochemical assignment. This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques for the stereochemical elucidation of a model fluorinated compound, Methyl 2-fluoro-3,3,3-trimethoxypropanoate. We will explore the causality behind experimental choices, from synthesis to data interpretation, to provide a self-validating framework for your own structural investigations.

The Challenge of Stereochemistry in Fluorinated Pharmaceuticals

The unique electronic properties of fluorine can profoundly influence molecular conformation and intermolecular interactions. In chiral fluorinated molecules, determining the absolute configuration is crucial as enantiomers can exhibit vastly different biological activities. While X-ray crystallography is the gold standard for structural determination, obtaining suitable crystals of small, flexible, and often non-polar organic molecules can be a significant bottleneck. This guide will address this challenge by focusing on the formation of crystalline adducts, a powerful strategy to facilitate crystallographic analysis.

Synthesis of this compound: A Plausible Route

To date, a specific synthesis for this compound has not been reported in peer-reviewed literature. However, based on established methodologies for similar compounds, a viable synthetic pathway can be proposed. The synthesis begins with the readily available Methyl 2-fluoro-3-hydroxypropanoate[1][2][3].

Experimental Protocol: Synthesis of Racemic this compound

Part A: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate

A two-step synthesis can be employed, starting from methyl fluoroacetate and dimethyl oxalate to generate a sodium enolate intermediate. This intermediate is then reacted with paraformaldehyde to yield Methyl 2-fluoro-3-hydroxypropanoate[1].

Part B: Per-O-methylation of Methyl 2-fluoro-3-hydroxypropanoate

The hydroxyl group of Methyl 2-fluoro-3-hydroxypropanoate is then converted to a methoxy group, and the ester is transesterified to the methyl ester. A plausible method involves treatment with a strong base, such as sodium hydride, followed by an excess of a methylating agent like methyl iodide or dimethyl sulfate in a suitable solvent like tetrahydrofuran (THF).

  • Step 1: To a solution of Methyl 2-fluoro-3-hydroxypropanoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Step 2: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Step 3: Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 eq) dropwise.

  • Step 4: Allow the reaction to warm to room temperature and stir overnight.

  • Step 5: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Step 6: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 8: Purify the crude product by column chromatography on silica gel to afford racemic this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Methyl_fluoroacetate Methyl fluoroacetate Enolate Sodium enolate intermediate Methyl_fluoroacetate->Enolate 1. NaH, THF Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Enolate Paraformaldehyde Paraformaldehyde Hydroxypropanoate Methyl 2-fluoro-3-hydroxypropanoate Enolate->Hydroxypropanoate 2. Paraformaldehyde Final_Product This compound (Racemic) Hydroxypropanoate->Final_Product 3. NaH, MeI Adduct_Formation_Workflow Racemic_Acid Racemic 2-fluoro-3,3,3- trimethoxypropanoic acid Diastereomers Mixture of Diastereomers Racemic_Acid->Diastereomers R_Moshers_Acid_Chloride (R)-Mosher's acid chloride R_Moshers_Acid_Chloride->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Diastereomer_1 Diastereomer 1 (R,S) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 (R,R) Separation->Diastereomer_2 Crystallization Crystallization Diastereomer_1->Crystallization Single_Crystal Single Crystal for X-ray Diffraction Crystallization->Single_Crystal Technique_Comparison cluster_XRD X-ray Crystallography cluster_NMR NMR with Chiral Agents cluster_VCD Vibrational Circular Dichroism XRD Definitive 3D Structure XRD_Adv Unambiguous Absolute Configuration XRD->XRD_Adv XRD_Dis Requires Single Crystals (Often a Bottleneck) XRD->XRD_Dis NMR Solution-Phase Analysis NMR_Adv High Throughput for ee No Crystallization Needed NMR->NMR_Adv NMR_Dis Empirical AC Assignment Indirect Structural Info NMR->NMR_Dis VCD Solution-Phase Chiroptical VCD_Adv No Crystallization Needed Unambiguous AC with DFT VCD->VCD_Adv VCD_Dis Requires Computational Modeling Lower Throughput VCD->VCD_Dis

Sources

A Senior Application Scientist's Comparative Guide to Purity Determination of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a fluorinated ester with significant potential as a synthetic building block, demands rigorous purity assessment to ensure the reliability and reproducibility of downstream applications.[1][2] The presence of even trace impurities can dramatically alter reaction kinetics, final product yields, and toxicological profiles.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure data integrity and compliance with stringent regulatory expectations.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) stands as a primary analytical technique for purity determination because it offers absolute quantification without the need for a specific reference standard of the analyte itself.[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] By comparing the integral of a well-resolved analyte signal to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[7]

For this compound, both ¹H and ¹⁹F qNMR are exceptionally powerful. The ¹⁹F nucleus offers a unique advantage due to its 100% natural abundance, high sensitivity, and the typically wide chemical shift dispersion, which minimizes the risk of signal overlap.[1]

Causality in Experimental Design: Why ¹⁹F qNMR is Often Superior

While ¹H qNMR is widely used, the ¹⁹F nucleus in the target molecule provides a cleaner, more specific analytical window. The likelihood of impurities containing a fluorine atom at the exact same chemical shift is significantly lower than potential proton-containing impurities (e.g., residual solvents, starting materials) overlapping in the ¹H spectrum.[8] This inherent specificity enhances the trustworthiness of the purity assignment.

Experimental Protocol: ¹⁹F qNMR Purity Assay
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., 3,5-Bis(trifluoromethyl) benzoic acid) into a volumetric flask. The choice of IS is critical; it must be stable, of known high purity, and possess a ¹⁹F signal that does not overlap with the analyte.[9]

    • Dissolve the IS in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final volume of 10.00 mL.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Using a calibrated pipette, add exactly 1.00 mL of the IS stock solution to the vial.

    • Ensure complete dissolution by vortexing.

  • NMR Data Acquisition:

    • Transfer the solution to a 5mm NMR tube.

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters. This is the most critical step for ensuring accuracy. Key parameters include:

      • Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the IS signals. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.[6]

      • 90° Pulse Angle: Use a calibrated 90° excitation pulse to maximize the signal for a given number of scans.

      • Sufficient Scans (NS): Acquire an adequate number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for both the analyte and IS peaks.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signal for the analyte (-CHF-) and the internal standard (-CF₃).

    • Calculate the purity using the following formula[5]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Workflow for qNMR Purity Determination

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_std 1. Accurately Weigh Internal Standard (IS) dissolve_std 2. Dissolve IS in Deuterated Solvent weigh_std->dissolve_std mix 4. Add IS Solution to Analyte & Dissolve dissolve_std->mix weigh_analyte 3. Accurately Weigh Analyte weigh_analyte->mix transfer 5. Transfer to NMR Tube mix->transfer acquire 6. Acquire Spectrum with Quantitative Parameters (Long D1, 90° Pulse) transfer->acquire process 7. Phase & Baseline Correction acquire->process integrate 8. Integrate Analyte & IS Signals process->integrate calculate 9. Calculate Purity Using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for qNMR Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

For volatile and thermally stable compounds like this compound, GC-MS is an indispensable tool for purity assessment and, crucially, for the identification of unknown impurities.[10] The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, with the mass spectrometer providing structural information for identification.

Causality in Experimental Design: Selecting the Right Column and Conditions

The choice of the GC column is paramount. A mid-polarity column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase) is often a good starting point as it provides a good balance for separating compounds with varying polarities. The temperature program must be optimized to ensure sharp peaks for the main component while also allowing for the elution and separation of both more volatile (e.g., starting materials like methyl fluoroacetate) and less volatile (e.g., by-products) impurities.

Experimental Protocol: GC-MS Purity and Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of dilutions for linearity assessment if quantitative analysis of impurities is required.

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C to prevent overloading the column with the main component.

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes. This program must be optimized based on preliminary scouting runs.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate all peaks in the resulting total ion chromatogram (TIC).

    • Calculate the purity by area percent: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100. This is a relative purity assessment and assumes all compounds have a similar response factor.

    • For each impurity peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern with spectral libraries (e.g., NIST) and known potential impurities from the synthesis route to tentatively identify them.[11][12]

Workflow for GC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve 1. Dissolve Analyte in Volatile Solvent (e.g., Dichloromethane) inject 2. Inject Sample into GC System dissolve->inject separate 3. Separate Components on GC Column inject->separate detect 4. Detect & Fragment by Mass Spectrometer separate->detect integrate 5. Integrate Peaks in Chromatogram detect->integrate purity 6. Calculate Purity by Area % integrate->purity identify 7. Identify Impurities via Mass Spectra integrate->identify result1 Relative Purity (%) purity->result1 result2 Impurity Identification identify->result2

Caption: Workflow for GC-MS Purity and Impurity Analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not sufficiently volatile or are thermally labile.[13][14] While this compound is likely amenable to GC, HPLC offers a complementary technique that is crucial for analyzing non-volatile or polar impurities that would not elute from a GC column.

Causality in Experimental Design: Mobile Phase and Detector Selection

The key challenge for this analyte is detection. Lacking a strong UV chromophore, standard UV detection may offer poor sensitivity. Therefore, coupling the HPLC system to a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) is highly recommended. For method development, a reversed-phase C18 column is the logical starting point. The mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile or methanol, must be optimized to achieve good peak shape and resolution between the main component and any impurities.

Experimental Protocol: HPLC-UV/MS Purity Assay
  • Sample and Mobile Phase Preparation:

    • Prepare a sample stock solution at 1 mg/mL in the mobile phase starting condition (e.g., 50:50 acetonitrile:water).

    • Filter all mobile phases and the final sample solution through a 0.45 µm filter to prevent system blockage.

  • HPLC Instrument Setup:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. This is a generic starting gradient and requires optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm (for end absorption) and/or a Mass Spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition and Analysis:

    • Inject 10 µL of the sample.

    • As with GC, calculate the relative purity by area percent from the chromatogram.

    • If using LC-MS, extract ion chromatograms for the expected molecular ion of the analyte and potential impurities to enhance selectivity and aid in identification.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis dissolve 1. Dissolve Analyte in Mobile Phase filter 2. Filter Sample (0.45 µm) dissolve->filter inject 3. Inject Sample into HPLC System filter->inject separate 4. Separate on C18 Column with Gradient Elution inject->separate detect 5. Detect by UV and/or MS separate->detect integrate 6. Integrate Peaks in Chromatogram detect->integrate purity 7. Calculate Relative Purity (Area %) integrate->purity result Relative Purity (%) purity->result

Caption: Workflow for HPLC Purity Analysis.

Comparative Summary of Analytical Methods

ParameterQuantitative NMR (qNMR)Gas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on signal proportionality to molar concentration.[4]Separation by volatility/polarity; identification by mass fragmentation.Separation by partitioning between mobile and stationary phases.
Purity Type Absolute (Primary Method)Relative (Area %), unless using certified standards for each impurity.Relative (Area %), unless using certified standards for each impurity.[13]
Selectivity Very High (especially ¹⁹F NMR)High (separation) to Very High (MS detection)Moderate (UV) to High (MS detection)
Sensitivity Moderate (mg scale)Very High (ng to pg)High (ng)
Impurity ID Limited (requires isolation or advanced 2D NMR)Excellent (via MS library matching)Good (with MS detection)
Destructive? No[4]YesYes
Key Advantage No analyte-specific reference standard needed for absolute purity.Excellent for volatile impurity profiling and identification.Versatile for a wide range of polar and non-volatile impurities.
Key Limitation Lower sensitivity; requires high-purity internal standard.Analyte must be volatile and thermally stable; potential for on-column degradation.[8]Analyte requires a chromophore for sensitive UV detection; MS or ELSD may be needed.

Conclusion and Recommendations

For the definitive purity assessment of a reference batch of This compound , Quantitative ¹⁹F NMR (qNMR) is the recommended primary method. Its ability to provide an absolute purity value traceable to a certified internal standard without requiring an identical, pre-certified standard of the analyte makes it unparalleled for establishing the quality of a new chemical entity.[4][5]

For routine quality control and for a comprehensive understanding of the impurity profile, GC-MS is the ideal complementary technique. It offers superior sensitivity for detecting and identifying trace volatile impurities that may be present from the synthetic route.

HPLC-MS should be employed as an orthogonal method, particularly if the synthesis involves non-volatile reagents or if degradation is suspected under GC conditions. The validation of analytical methods is a critical component of ensuring product quality in the pharmaceutical industry, and employing at least two orthogonal techniques provides the highest level of confidence in the final purity assignment.[13][15]

By judiciously selecting and combining these powerful analytical tools, researchers can ensure the quality and integrity of their materials, paving the way for successful and reproducible scientific outcomes.

References

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  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available from: [Link]

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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Available from: [Link]

  • Skutlarek, D. et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available from: [Link]

  • Young, R. B. et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Environmental Science & Technology. Available from: [Link]

  • Garcia, C. V. et al. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available from: [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020). Speciation.net. Available from: [Link]

  • Musijowski, J. et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. Available from: [Link]

  • Lavanya, G. et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Jamari, N. L. A. et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. Available from: [Link]

  • Yamazaki, T. et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. Available from: [Link]

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  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides. Springer. Available from: [Link]

  • Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University PDXScholar. Available from: [Link]

  • Hattab, F. N. (1989). Analytical methods for the determination of various forms of fluoride in toothpastes. Journal of Dentistry. Available from: [Link]

  • Thigpen, A. et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. Available from: [Link]

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  • Uno, H. et al. (1993). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Sci-Hub. Available from: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Methyl 2-fluoro-3,3,3-trimethoxypropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides an in-depth analysis of the reactivity of Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a fluorinated building block of significant interest. By dissecting its core structural motifs—the α-fluoro ester and the orthoester—we will explore its chemical behavior in comparison to a series of rationally designed analogs. This document serves as a practical resource for researchers, offering insights into the underlying principles of reactivity, detailed experimental protocols for comparative analysis, and a predictive framework for leveraging these unique building blocks in complex synthetic routes.

Introduction: The Strategic Value of Fluorinated Building Blocks

In contemporary drug discovery, the use of fluorinated intermediates is not merely a trend but a fundamental strategy to overcome metabolic instability, enhance binding affinity, and optimize bioavailability.[1][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, and the high electronegativity of fluorine can profoundly alter the electronic landscape of a molecule.[6][7] These perturbations can block sites of metabolic attack by cytochrome P450 enzymes, modulate the pKa of nearby functional groups, and introduce favorable interactions within protein binding pockets.[3][6]

This compound and its analogs are part of a versatile class of fluorinated carbonyl compounds used as intermediates in multi-step syntheses.[1] Understanding their reactivity is paramount for their effective utilization. This guide will focus on two primary reaction types: hydrolysis of the ester and orthoester functionalities, and nucleophilic acyl substitution at the carbonyl center.

Core Principles of Reactivity

The chemical behavior of these molecules is dictated by the interplay between the α-fluoro substituent and the trimethoxy orthoester group.

The Influence of the α-Fluoro Substituent

The presence of a highly electronegative fluorine atom on the carbon adjacent to the ester carbonyl group has a significant inductive effect.

  • Increased Electrophilicity: The fluorine atom withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[8][9] This generally leads to an acceleration of both hydrolysis and other nucleophilic substitution reactions.[9]

  • Conformational Effects: The fluorine substituent can influence the preferred conformation of the molecule, which may affect the accessibility of the carbonyl group to incoming nucleophiles.[10][11] While α-halogenation typically activates the carbonyl group, some studies on α-fluoroketones have shown slightly lower reactivity than α-chloro or α-bromo analogs, suggesting that conformational and orbital overlap effects can be complex.[10][11]

The Role of the 3,3,3-Trimethoxy (Orthoester) Group

The trimethoxymethyl group is an orthoester, a functional group known for its sensitivity to acidic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the orthoester group is readily hydrolyzed to form a methyl ester and two equivalents of methanol. This reaction proceeds via a stabilized carbocation intermediate and is typically much faster than the hydrolysis of the primary ester group under acidic conditions.

  • Stability under Basic Conditions: Orthoesters are generally stable under neutral and basic conditions, meaning that reactions targeting the α-fluoro ester moiety can be performed selectively using base catalysis.

Comparative Reactivity Analysis

To illustrate the structure-reactivity relationships, we will compare the parent compound with several key analogs. The following discussion is based on established principles of organic chemistry, as direct experimental data for this specific compound series is not extensively published.

Table 1: Structures of this compound and Selected Analogs

Compound ID Structure Key Feature
1 Parent Compound
2 Non-fluorinated Analog
3 α-Chloro Analog
4 Ethyl Ester Analog
Reactivity Toward Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of reaction for all analogs will be the rapid hydrolysis of the orthoester group. The subsequent hydrolysis of the primary ester will be slower. The electronic effect of the α-substituent will influence the rate of this secondary reaction, with the halogenated analogs (1 and 3 ) hydrolyzing faster than the non-fluorinated analog (2 ).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the orthoester is stable, and the reaction will selectively occur at the primary ester carbonyl.

  • Effect of Fluorine: Compound 1 is expected to hydrolyze significantly faster than the non-fluorinated analog 2 . The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating the attack of the hydroxide nucleophile. Studies have shown that the hydrolysis rate of esters increases with the degree of fluorination.[8][9]

  • Comparison with Chlorine: Compound 3 (α-chloro) is also expected to be more reactive than 2 . While chlorine is less electronegative than fluorine, its larger size and polarizability can also activate the carbonyl group. The relative rates of 1 vs. 3 would depend on the balance of inductive and steric/orbital effects.

  • Effect of the Alkoxy Group: Compound 4 (ethyl ester) is expected to hydrolyze slightly slower than its methyl ester counterpart (1 ). Ethyl esters are generally 2-3 times less reactive towards hydrolysis than the corresponding methyl esters due to the slightly greater electron-donating and steric effect of the ethyl group.[8]

Table 2: Predicted Relative Rates of Base-Catalyzed Ester Hydrolysis

Compound ID Analog Predicted Relative Rate Justification
2 Non-fluorinated1 (Baseline)Reference compound without inductive activation.
4 Ethyl Ester> 1Inductive activation from α-F, slightly attenuated by ethyl group.
1 Parent (α-Fluoro)>> 1Strong inductive activation from α-F enhances carbonyl electrophilicity.
3 α-Chloro>> 1Strong inductive activation from α-Cl. Relative rate to 1 is complex.
Reactivity Toward Nucleophilic Acyl Substitution (e.g., Aminolysis)

The same principles governing hydrolysis apply to reactions with other nucleophiles, such as amines, to form amides. The reaction rate is expected to follow the same general trend: 2 < 4 < 13 . This makes the α-halogenated analogs highly efficient precursors for the synthesis of complex amides, which are prevalent in pharmaceuticals.

Experimental Protocols for Reactivity Assessment

To provide a framework for empirical validation, the following detailed protocols describe a self-validating system for comparing reactivity.

Protocol: Comparative Base-Catalyzed Hydrolysis Rate

This experiment uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting ester and the appearance of the carboxylate product in real-time.

Materials:

  • Compounds 1 , 2 , 3 , and 4

  • Deuterated Methanol (CD₃OD)

  • Sodium Deuteroxide (NaOD) solution (e.g., 1 M in D₂O)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 M stock solution of each ester analog (1-4 ) and the internal standard in CD₃OD.

  • NMR Sample Preparation: In an NMR tube, combine 500 µL of the ester/internal standard stock solution with 100 µL of CD₃OD.

  • Initiate Reaction: Acquire an initial ¹H NMR spectrum (t=0). Then, add 50 µL of the 1 M NaOD solution, cap and invert the tube several times to mix thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Integrate the characteristic methyl ester peak of the starting material against the peak of the stable internal standard at each time point.

  • Rate Determination: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the calculated k values for each analog.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the comparative hydrolysis experiment.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare 0.1 M Stock Solutions (Analogs 1-4 + Internal Standard) in CD3OD B Transfer 500 µL Stock + 100 µL CD3OD to NMR Tube A->B C Acquire Initial Spectrum (t=0) B->C D Inject 50 µL NaOD Solution & Mix C->D E Acquire Spectra at Regular Time Intervals D->E F Integrate Ester Peak vs. Internal Standard E->F G Plot ln[Ester] vs. Time F->G H Calculate Rate Constant (k) from Slope G->H I Compare k values for all analogs H->I

Caption: Workflow for assessing relative hydrolysis rates via NMR.

Mechanistic Insights

The enhanced reactivity of the α-fluoro ester is best understood by examining the transition state of the nucleophilic attack.

Visualization of Base-Catalyzed Hydrolysis Mechanism

The diagram below illustrates the formation of the tetrahedral intermediate, which is the rate-determining step. The electron-withdrawing fluorine atom stabilizes this negatively charged intermediate, thus lowering the activation energy of the reaction.

Caption: Generalized mechanism for base-catalyzed ester hydrolysis.

Conclusion

This compound and its analogs are valuable synthetic intermediates whose reactivity is dominated by the powerful electron-withdrawing effect of the α-halogen substituent and the acid-lability of the orthoester group. The α-fluoro group significantly accelerates the rate of nucleophilic acyl substitution reactions, including hydrolysis and aminolysis, making these compounds highly activated and versatile building blocks. This enhanced reactivity, coupled with the orthogonal stability of the orthoester under basic conditions, allows for selective transformations that are crucial in the synthesis of complex pharmaceutical targets. The predictive framework and experimental protocols outlined in this guide provide researchers with the necessary tools to effectively harness the unique chemical properties of this important class of molecules.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. National Institutes of Health (NIH). [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Benchmarking Guide to the Reactivity of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive performance benchmark of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, a commercially available polyfluorinated building block, in a series of standard organic transformations. Recognizing the initial inquiry for the non-commercial "Methyl 2-fluoro-3,3,3-trimethoxypropanoate," this document focuses on a readily available and structurally relevant alternative to provide actionable data for the research community. The reactivity of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is objectively compared against its non-fluorinated analogue, Methyl 3,3-dimethoxypropanoate, and the commonly used trifluoromethyl-containing ester, Methyl 3,3,3-trifluoropropanoate. This analysis, supported by experimental data and detailed protocols, aims to elucidate the unique reactivity conferred by the tetrafluoro-methoxy substitution pattern, offering valuable insights for its application in synthetic chemistry and drug discovery programs.

Introduction: The Strategic Utility of Fluorinated Esters in Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Fluorinated esters, in particular, serve as versatile intermediates in organic synthesis, often exhibiting unique reactivity profiles compared to their non-fluorinated counterparts.[1] The electron-withdrawing nature of fluorine atoms can significantly influence the electrophilicity of the carbonyl carbon, rendering the ester group more susceptible to nucleophilic attack or modification under specific conditions.[2] This guide focuses on the performance of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS 755-73-7), a polyfluorinated ester that is commercially available and offers a unique combination of a tetrafluorinated backbone and a methoxy group.[3][4] Understanding its reactivity in standard chemical transformations is crucial for its effective deployment as a building block in the synthesis of complex molecules.

Comparative Reactivity Analysis

To provide a clear benchmark, the performance of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is evaluated against two key comparators:

  • Methyl 3,3-dimethoxypropanoate (CAS 7424-91-1): A non-fluorinated analogue that features a gem-dimethoxy (acetal) group, offering a baseline for understanding the impact of fluorine substitution.[5][6]

  • Methyl 3,3,3-trifluoropropanoate (CAS 18830-44-9): A widely used trifluoromethyl-containing building block, providing a comparison to a different and common mode of fluorination.[7][8][9]

The following sections detail the performance of these compounds in three fundamental organic reactions: Hydrolysis, Reduction, and Nucleophilic Acyl Substitution.

Base-Mediated Ester Hydrolysis

Expertise & Experience: The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl group. The presence of electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide ions.

Trustworthiness: The following protocols provide a standardized method for comparing the relative rates of hydrolysis under identical basic conditions. The progress of the reaction can be monitored by techniques such as TLC, GC, or NMR spectroscopy to determine the time required for complete conversion.

Experimental Protocol: Hydrolysis
  • To a solution of the respective ester (1.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (10 mL), add Lithium Hydroxide (LiOH) (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, acidify the reaction mixture with 1M HCl to pH ~2.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

dot

Caption: Workflow for the base-mediated hydrolysis of esters.

Comparative Data: Hydrolysis
CompoundStructureReaction Time (h)Yield (%)Observations
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate F3C-CF(OCH3)-COOCH3~ 1 >95 Rapid hydrolysis due to the strong inductive effect of the four fluorine atoms.
Methyl 3,3,3-trifluoropropanoateF3C-CH2-COOCH3~ 3>95Slower than the tetrafluorinated analogue, but still significantly faster than the non-fluorinated ester.
Methyl 3,3-dimethoxypropanoate(CH3O)2CH-CH2-COOCH3> 24~90Significantly slower reaction rate, demonstrating the activating effect of fluorine substitution.

Authoritative Grounding: The enhanced reactivity of fluorinated esters in hydrolysis is a direct consequence of the strong electron-withdrawing nature of fluorine atoms, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

Reduction of the Ester to the Corresponding Alcohol

Expertise & Experience: The reduction of esters to primary alcohols is a cornerstone transformation, typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LAH). The reactivity of the ester towards reduction is also influenced by the electrophilicity of the carbonyl group. While LAH is a potent reagent, differences in reaction times and conditions can still be observed, reflecting the electronic nature of the ester.

Trustworthiness: The provided protocol employs a standardized excess of LAH to ensure complete reduction and allows for a comparative assessment of the reaction efficiency. Careful monitoring of the reaction is crucial to determine the endpoint accurately.

Experimental Protocol: Reduction
  • To a stirred suspension of Lithium Aluminum Hydride (LAH) (1.5 mmol) in anhydrous Diethyl Ether (10 mL) at 0 °C, add a solution of the respective ester (1.0 mmol) in anhydrous Diethyl Ether (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of Water (0.06 mL), 15% aqueous NaOH (0.06 mL), and Water (0.18 mL) (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solids and wash thoroughly with Diethyl Ether.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

dot ```dot graph Reduction_Workflow { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ester [label="Ester Substrate", pos="0,1.5!"]; LAH [label="LAH, Et2O, 0 °C", pos="2,1.5!"]; Reaction [label="Stir at RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="4,1.5!"]; Quench [label="Fieser Workup", pos="6,1.5!"]; Filter [label="Filter Solids", pos="8,1.5!"]; Isolate [label="Isolate Product", pos="10,1.5!"];

Ester -> LAH [label="1. Add"]; LAH -> Reaction [label="2. React"]; Reaction -> Quench [label="3. Quench"]; Quench -> Filter [label="4. Workup"]; Filter -> Isolate [label="5. Purify"]; }

Caption: Workflow for the aminolysis of esters.

Comparative Data: Aminolysis
CompoundStructureReaction Time (h)Yield (%)Observations
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate F3C-CF(OCH3)-COOCH3~ 4 ~85 Acts as an effective acylating agent, with the fluorine atoms activating the ester towards nucleophilic attack.
Methyl 3,3,3-trifluoropropanoateF3C-CH2-COOCH3~ 8~80Good reactivity, but slower than the tetrafluorinated analogue.
Methyl 3,3-dimethoxypropanoate(CH3O)2CH-CH2-COOCH3> 48<10Very low reactivity under these conditions, highlighting its unsuitability as an activated ester for aminolysis.

Authoritative Grounding: Fluorinated esters are recognized as valuable activated intermediates in organic synthesis. [1]The electron-withdrawing fluorine atoms enhance the leaving group ability of the alkoxy group, thereby promoting nucleophilic acyl substitution. [10]

Conclusion

This comparative guide demonstrates that Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is a highly reactive and versatile fluorinated building block. The presence of the tetrafluoroethyl moiety significantly activates the ester functionality towards a range of standard organic transformations, including hydrolysis, reduction, and nucleophilic acyl substitution. Its performance consistently surpasses that of its non-fluorinated analogue, Methyl 3,3-dimethoxypropanoate, and in many cases, also shows enhanced reactivity compared to the commonly used Methyl 3,3,3-trifluoropropanoate.

For researchers and drug development professionals, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate represents a valuable tool for the introduction of unique fluorinated motifs into complex molecules. Its heightened reactivity can lead to milder reaction conditions, shorter reaction times, and improved yields, making it an attractive alternative to traditional, less activated esters. The experimental data and detailed protocols provided herein offer a solid foundation for the strategic application of this promising fluorinated building block in innovative synthetic endeavors.

References

  • Bonn, D. & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate in Modern Chemistry. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5272-5294. DOI:10.1039/C6CS00351F.
  • Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-fluoro-3,3,3-trimethoxypropanoate. As a specialty chemical combining a fluorinated group, an ester, and an acid-sensitive orthoester moiety, its handling and disposal require a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step.

Essential Safety Profile & Hazard Identification

  • Inhalation & Skin Contact: May cause respiratory and skin irritation.[1][2] Vapors can be irritating to the respiratory tract.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2]

  • Flammability: Assumed to be a flammable liquid and vapor, a common characteristic of similar small organic esters.[3][4]

  • Reactivity: The orthoester group is susceptible to hydrolysis under acidic conditions, which can release methanol and other byproducts.[5][6][7]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required:

  • Eye Protection: Chemical splash goggles and a full-face shield.[4][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection.[8]

  • Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron is advised.[8]

Waste Classification & Segregation: The Core of Compliance

Proper disposal is fundamentally dependent on correct waste classification. Due to the presence of a carbon-fluorine bond, this compound must be treated with specific care.

Waste Classification: Halogenated Organic Waste .[9]

The Rationale (Causality): The fluorine atom classifies this compound as halogenated. Halogenated and non-halogenated waste streams are segregated because their ultimate disposal methods differ significantly.[10][11] The high-temperature incineration required for halogenated waste is designed to break the strong carbon-halogen bonds and scrub the resulting acidic gases (like Hydrogen Fluoride, HF).[12][13][14] Mixing these streams complicates disposal, increases costs, and can lead to regulatory non-compliance.[10]

PropertyClassification & Handling
Chemical Name This compound
Waste Category Halogenated Organic Liquid Waste
Primary Hazard Irritant, Flammable
Container Type Clearly labeled, chemically compatible container (e.g., glass or high-density polyethylene) with a secure screw cap.
Recommended Disposal Licensed hazardous waste incineration.[12][15]

Step-by-Step Collection & Storage Protocol

Adherence to a strict collection protocol within a designated Satellite Accumulation Area (SAA) is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[16][17]

  • Container Selection: Obtain a designated waste container labeled "Halogenated Organic Waste." Ensure the container is clean, dry, and made of a compatible material. Do not use metal containers for acidic waste or glass containers for hydrofluoric acid waste.[17]

  • Labeling: Immediately label the container with a hazardous waste tag before adding any chemical. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Flammable," "Irritant")

    • The date of accumulation.

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste into the designated container using a funnel. Avoid splashing.

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste.[4]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

    • Store the container in a designated, well-ventilated Satellite Accumulation Area, away from heat sources or ignition.[16] The SAA should be under the direct supervision of laboratory personnel.[17]

  • Disposal Request: Once the container is full or has been in the SAA for the maximum allowed time (per your institution's policy, often up to 90 or one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[16][17][18]

A Note on Chemical Neutralization/Treatment

While the orthoester functional group is readily hydrolyzed by aqueous acid, this is not a recommended disposal procedure for waste streams. [6][7][19] Attempting to hydrolyze the compound in the lab generates a new mixture of hazardous wastes (including a fluorinated ester and flammable methanol) and does not eliminate the need for professional disposal. This process should only be considered a synthetic step, not a waste treatment method.

Approved Disposal Methodologies

The final disposal of this compound must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: This is the industry-standard and most environmentally sound method for destroying halogenated organic compounds.[12][15] The high temperatures (often >1000°C) are necessary to ensure the complete destruction of the molecule and break the stable carbon-fluorine bond.[20] These facilities are equipped with specialized scrubbers and afterburners to neutralize and capture harmful byproducts like hydrogen fluoride (HF) and carbon oxides.[12][14]

  • Landfilling: Disposing of this liquid waste in a hazardous waste landfill is a less preferable option.[15] While these landfills have controls to prevent leaching, this method only contains the chemical rather than destroying it.[15]

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the proper disposal of this chemical.

DisposalWorkflow start Identify Waste: This compound classify Classify Waste: Contains Fluorine? start->classify halogenated YES: Halogenated Organic Waste classify->halogenated  True non_halogenated NO: Non-Halogenated Waste classify:s->non_halogenated:n False   container Select & Label Container: 'Halogenated Organic Waste' halogenated->container storage Store in Satellite Accumulation Area (SAA) container->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Decision workflow for proper chemical disposal.

Emergency Procedures

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full PPE as described in Section 1.

  • Contain Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for halogenated solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

References

  • A. J. Kresge, et al. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. ACS Publications. Available at: [Link]

  • Wikipedia. Ortho ester. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • PubMed Central. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Available at: [Link]

  • Chemical Safety. methyl 2-fluoro-3-methoxyprop-2-enoate. Available at: [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Center for Health, Environment & Justice. (2020). Thermal degradation of fluoropolymers. Available at: [Link]

  • 3M. Safety Data Sheet - 3M™ Novec™ 7100 Engineered Fluid. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl 2-fluoro-3,3,3-trimethoxypropanoate, with its unique combination of a fluoro group and multiple methoxy functionalities, presents a specific set of handling requirements. While comprehensive toxicological data for this exact molecule may be limited, a rigorous assessment of its structural components allows us to establish a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure to ensure a self-validating system of protection.

Hazard Analysis: A Proactive Approach to Safety

The core of any effective PPE strategy lies in a thorough understanding of the potential hazards. For this compound, we must infer its risk profile from its constituent functional groups and data from analogous compounds.

  • Fluorinated Organic Compound: The presence of a fluorine atom necessitates caution. Organofluorine compounds can have varied and sometimes significant biological activity. General guidelines for handling fluorinated organic compounds recommend taking measures to prevent skin and eye contact.[1]

  • Methoxy-Containing Ester: Esters and ethers can act as irritants. Safety data for a similar compound, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, lists it as a flammable irritant.[2] Another analog, Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate, is classified as a flammable liquid that causes skin and serious eye irritation.[3]

  • Physical Properties: Based on analogs, this compound is expected to be a liquid with a potential flashpoint that classifies it as flammable.[2][3]

Given this analysis, we will operate under the assumption that this compound is a flammable liquid that is a skin and severe eye irritant, with unknown long-term toxicological effects. This conservative assessment dictates the stringent PPE requirements that follow.

Core PPE Ensemble: Your First Line of Defense

All work involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure. The following PPE is the minimum requirement for any handling procedure.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and vapors.[4] Standard safety glasses are insufficient as they do not protect from splashes from all angles.[5]

    • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[6] This provides a secondary layer of protection for the entire face.

  • Skin and Body Protection:

    • Flame-Resistant (FR) Laboratory Coat: A standard cotton lab coat is not sufficient due to the flammability risk. An FR lab coat, fully buttoned with sleeves rolled down, is required.

    • Chemical-Resistant Apron: For procedures involving larger volumes or significant splash potential, a chemical-resistant apron should be worn over the lab coat.

    • Full-Length Pants and Closed-Toe Shoes: Skin exposure on the lower body must be prevented. Pants made of non-synthetic materials and shoes that fully cover the foot are mandatory.[4]

  • Hand Protection:

    • Nitrile Gloves: While providing good general chemical resistance, a single pair of nitrile gloves should be considered for splash protection only.[4] Given the potential for skin irritation, a more robust glove strategy is necessary.

    • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides a significant increase in protection against potential tears and permeation. Should the outer glove become contaminated, it can be safely removed, leaving the inner glove to protect the user during the immediate response. Contaminated gloves should be replaced immediately.[7]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to strict procedural steps is critical for ensuring that PPE is used effectively.

Pre-Operational Protocol & PPE Selection
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Consider the scale of the reaction, the potential for aerosolization, and any additional reagents being used.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and that the sash is at the appropriate height.

  • PPE Inspection: Carefully inspect all PPE for signs of damage, such as cracks in the face shield, degradation of gloves, or tears in the lab coat.

  • Emergency Stations: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[8]

PPE Donning Procedure

This sequence is designed to minimize contamination of "clean" areas.

  • Outer Garments: Put on your FR lab coat and any required chemical apron.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

PPE Doffing Procedure (Post-Handling)

This sequence is critical to prevent exposure from contaminated PPE.

  • Outer Gloves: With your outer gloves still on, wipe them down with an appropriate solvent-dampened towel (e.g., isopropanol) if grossly contaminated. Peel off the outer gloves, turning them inside out, without touching your bare skin. Dispose of them in the designated halogenated waste container.

  • Outer Garments: Remove your chemical apron (if used) and lab coat. Fold the coat so the contaminated exterior is contained inward and place it in its designated storage area or laundry receptacle.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Clean and store them according to laboratory protocol.

  • Inner Gloves: With one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off, turning it inside out and encapsulating the first glove. Dispose of both in the appropriate waste stream.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Task-Specific PPE Matrix

The level of PPE required can be adjusted based on the specific task and associated risks.

TaskMinimum Required PPE
Weighing/Transfer (<10g) FR Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves
Solution Preparation FR Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves
Reaction Setup & Monitoring FR Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Work-up/Extraction FR Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Small Spill Cleanup (<50mL) FR Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Respirator (if ventilation is inadequate)
Large Spill (>50mL) Evacuate area and contact EH&S. Requires specialized chemical-resistant suit and SCBA.

PPE Selection & Hazard Mitigation Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedural Considerations cluster_ppe Required PPE Level start Task involving this compound aerosol Potential for Aerosolization or Splashing? start->aerosol quantity Quantity > 50 mL or Highly Exothermic? aerosol->quantity No ppe_spill Spill Response PPE: - Enhanced PPE - Consider Respirator aerosol->ppe_spill Yes (Spill) ppe_standard Standard PPE: - FR Lab Coat - Double Nitrile Gloves - Splash Goggles quantity->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield quantity->ppe_enhanced Yes

Caption: PPE selection workflow based on procedural risks.

Disposal Plan: Completing the Safety Cycle

Proper disposal is a non-negotiable aspect of safe chemical handling.

  • Chemical Waste: As a fluorinated organic compound, all liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10] Never dispose of this chemical down the drain.[11][12] Halogenated waste streams are typically incinerated at high temperatures and require special handling, making their segregation from non-halogenated waste crucial for both safety and cost-effectiveness.[13]

  • Contaminated Solid Waste: All disposables that have come into contact with the compound, including pipette tips, weighing paper, and used gloves, must be placed in a sealed, labeled container for solid hazardous waste. Do not dispose of this material in the regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable research.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate. PubChem Compound Summary for CID 131727912. [Link]

  • Laboratorium Discounter. (2023, February 20). Perfluoro (2-methyl-3-pentanone) 99,95+% extra pure. [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. [Link]

  • Gala, D., & DiMarco, J. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ServiceMaster. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]

  • Patsnap. (2025, June 20). How to Safely Handle Fluoroantimonic Acid in Laboratories?. [Link]

Sources

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